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  • Product: 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl
  • CAS: 148135-87-9

Core Science & Biosynthesis

Foundational

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Abstract: This technical guide provides a comprehensive overview of 4-[2-(4-Fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Abstract: This technical guide provides a comprehensive overview of 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride, a key heterocyclic scaffold relevant to contemporary drug discovery and development. The document delineates the molecule's structural attributes, physicochemical properties, and detailed synthetic pathways. Furthermore, it establishes a robust framework for its analytical characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with an emphasis on the underlying scientific principles, offering researchers and drug development professionals a practical and authoritative resource for their work with this compound and its derivatives.

Introduction and Molecular Overview

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal scaffold for targeting a wide array of biological receptors. The specific compound, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, combines this privileged heterocycle with a fluorinated phenyl moiety. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide will dissect the molecule's core features from first principles.

IUPAC Nomenclature and Structural Representation
  • Systematic Name: 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride

  • Molecular Formula: C₁₃H₁₉ClFN

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical consideration for pharmaceutical formulation and biological assays.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Corrected Step 2: Grignard/Reduction Pathway (Alternative) A 4-Piperidone monohydrate HCl C 4-(4-Fluorobenzylidene)piperidine A->C NaOEt, EtOH Reflux B (4-Fluorobenzyl)triphenylphosphonium bromide B->C D 4-(4-Fluorobenzylidene)piperidine E 4-[2-(4-Fluorophenyl)methyl]-piperidine (Incorrect intermediate, should be ethyl) D->E H2, Pd/C MeOH F 4-Pyridinecarboxaldehyde H (4-Fluorophenyl)(pyridin-4-yl)methanol F->H THF, 0°C to RT G 4-Fluorobenzyl magnesium chloride G->H J 4-[2-(4-Fluorophenyl)ethyl]pyridine H->J 1. Dehydration (e.g., H2SO4) 2. Reduction (e.g., H2, Pd/C) I 4-[1-(4-Fluorophenyl)vinyl]pyridine (Hypothetical intermediate) K 4-[2-(4-Fluorophenyl)ethyl]-piperidine J->K H2, PtO2 AcOH L 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl K->L HCl in Ether

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Based on the Pyridine Pathway)

This protocol outlines a reliable method starting from 4-[2-(4-fluorophenyl)ethyl]pyridine, which can be synthesized via several standard organometallic routes.

Step 1: Synthesis of 4-[2-(4-Fluorophenyl)ethyl]pyridine

  • Causality: This step creates the core carbon skeleton. A Wittig-type reaction between 4-pyridinecarboxaldehyde and (4-fluorobenzyl)triphenylphosphonium bromide followed by reduction of the resulting stilbene derivative is a viable, albeit multi-step, approach. A more direct route involves the Suzuki or Negishi cross-coupling of a 4-halopyridine with a suitable organometallic partner, followed by side-chain modification. For this guide, we assume the starting pyridine is available.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

  • Expertise & Causality: The reduction of a pyridine ring to a piperidine is a classic transformation. Platinum oxide (PtO₂, Adam's catalyst) in an acidic medium like acetic acid is highly effective for this purpose. The acid protonates the pyridine nitrogen, activating the ring towards hydrogenation and preventing catalyst poisoning. The reaction is typically performed under a hydrogen atmosphere.

  • Reaction Setup: To a 250 mL hydrogenation flask, add 4-[2-(4-fluorophenyl)ethyl]pyridine (5.0 g, 24.8 mmol) and glacial acetic acid (50 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.25 g, 5 mol%).

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with methanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol. Dissolve the residue in water (50 mL) and cool in an ice bath. Basify the solution to pH > 12 by the slow addition of 6N NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-[2-(4-Fluorophenyl)ethyl]-piperidine as an oil.

Step 3: Formation of the Hydrochloride Salt

  • Trustworthiness & Validation: Converting the free base to its hydrochloride salt serves two purposes: it provides a stable, crystalline solid that is easier to handle and purify, and the melting point of the salt is a sharp, reliable indicator of purity.

  • Salt Formation: Dissolve the crude piperidine free base from the previous step in diethyl ether (50 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether.

  • Purification: Dry the solid under vacuum. If necessary, the product can be recrystallized from isopropanol or an ethanol/ether mixture to yield the pure 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. [3]

Analytical Characterization: A Self-Validating System

The successful synthesis must be validated by a suite of analytical techniques. Each method provides orthogonal information, collectively confirming the molecular structure and assessing purity.

G cluster_validation Structural & Purity Validation A Synthesized Crude Product B Purification (Recrystallization) A->B C Final Product: 4-[2-(4-F-Ph)ethyl]-piperidine HCl B->C D ¹H & ¹³C NMR C->D Confirms Connectivity & Purity E Mass Spectrometry (MS) C->E Confirms Molecular Weight F Infrared (IR) Spectroscopy C->F Confirms Functional Groups G Melting Point Analysis C->G Assesses Purity

Caption: Workflow for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • ¹H NMR Spectroscopy (500 MHz, DMSO-d₆):

    • Aromatic Protons: Expect two doublets (or a multiplet resembling an AA'BB' system) between δ 7.0-7.4 ppm, integrating to 4H total. The protons ortho to the fluorine will be coupled to it, showing a characteristic doublet of triplets.

    • Piperidine Protons (N-H): A broad singlet may be visible above δ 8.0 ppm for the two N-H protons of the ammonium salt.

    • Piperidine Protons (CH): The aliphatic protons on the piperidine ring will appear as complex multiplets between δ 1.2-3.5 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants.

    • Ethyl Linker Protons: Two triplets will be observed around δ 2.5-2.8 ppm and δ 1.5-1.8 ppm, each integrating to 2H, corresponding to the -CH₂-CH₂- bridge.

  • ¹³C NMR Spectroscopy (125 MHz, DMSO-d₆):

    • Aromatic Carbons: Expect 4 signals for the fluorophenyl ring. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also show smaller C-F couplings.

    • Piperidine Carbons: Signals for the piperidine ring carbons will appear in the aliphatic region, typically between δ 25-50 ppm.

    • Ethyl Linker Carbons: Two signals for the ethyl bridge carbons will be present around δ 30-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode is ideal for this molecule.

  • Expected Ion: The analysis will detect the cationic form of the free base (after loss of HCl).

  • [M+H]⁺: The expected exact mass for [C₁₃H₁₉FN + H]⁺ is 224.1553 . High-resolution mass spectrometry (HRMS) should be used to confirm this value to within 5 ppm, which provides unambiguous confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or as a thin film.

  • N-H Stretch: A strong, broad absorption band will be present in the range of 2400-2800 cm⁻¹, characteristic of the ammonium (R₃N⁺-H) stretch in the hydrochloride salt. [4]* C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong peaks will appear just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range. [4]* C=C Stretch (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-F Stretch: A strong, characteristic absorption will be present in the fingerprint region, typically around 1220-1240 cm⁻¹, corresponding to the C-F bond of the fluorophenyl group.

Pharmacological Context and Significance

Derivatives of 4-arylpiperidine are of significant interest in drug development, particularly for central nervous system (CNS) disorders. The parent structure, paroxetine, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. [5]The 4-[2-(4-Fluorophenyl)ethyl]-piperidine scaffold can be considered a key building block for exploring new chemical space around this and other CNS targets.

Research into related structures has shown activity as:

  • Opioid Receptor Ligands: 4-substituted piperidines have been investigated as ligands with mixed agonist/antagonist profiles at mu (µ) and delta (δ) opioid receptors. [6]* Dopamine Transporter (DAT) Ligands: N-substituted derivatives of related piperidines show high affinity for the dopamine transporter, making them relevant for conditions like ADHD and substance abuse disorders. [7]* Antihypertensive Agents: Certain complex piperidine derivatives have been evaluated as T-type Ca²⁺ channel blockers for the treatment of hypertension. [8]* Antipsychotics: The combination of a piperidine ring and a fluorophenyl group is found in compounds with high affinity for dopamine D₄ and serotonin 5-HT₂A receptors, targets for atypical antipsychotics. [9] The title compound serves as a valuable starting point or intermediate for the synthesis of libraries of novel compounds aimed at these and other biological targets. Its well-defined structure and accessible synthesis make it an important tool for medicinal chemists and pharmacologists.

Conclusion

This guide has provided a detailed technical overview of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, from its fundamental structure to its synthesis and rigorous characterization. The provided protocols and analytical framework are designed to be both informative for experienced researchers and instructive for those new to the field. By understanding the causality behind the experimental choices and employing a self-validating system of analysis, scientists can confidently synthesize and utilize this important chemical entity in their research and development endeavors.

References

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild general synthesis of 4-substituted piperidines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

  • Hindawi. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies. Retrieved from [Link]

Sources

Exploratory

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Introduction 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a synthetic molecule featuring a core piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Introduction

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a synthetic molecule featuring a core piperidine scaffold linked to a fluorinated phenyl group. While the specific biological targets and mechanism of action for this particular compound are not yet fully characterized in publicly available literature, its structural motifs are prevalent in a wide range of centrally active pharmacological agents. The phenylethylpiperidine framework is a classic pharmacophore found in molecules targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters. For instance, potent dopamine D2 receptor ligands and sigma (σ) receptor modulators often share this core structure.

This guide, therefore, serves as a strategic and technical roadmap for researchers and drug development professionals. It outlines a systematic, multi-phase approach to comprehensively elucidate the mechanism of action (MoA) of this novel chemical entity, from initial target discovery to downstream signaling analysis. The methodologies described herein are grounded in established pharmacological principles and represent a robust workflow for characterizing any novel compound with a similar structural profile.

Phase 1: Hypothesis Generation and Broad-Panel Target Screening

The initial phase of MoA elucidation is an exploratory process designed to cast a wide net, identifying potential molecular targets with the highest probability of interaction. This is achieved by combining computational predictions with empirical, high-throughput screening.

Structural Analysis and In Silico Profiling

A foundational analysis of the molecule's structure can generate initial hypotheses. The key features of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl are:

  • Piperidine Ring: A common feature in neuropharmacology, capable of forming ionic and hydrogen bonds. Its basic nitrogen is typically protonated at physiological pH, making it a cationic center that can interact with anionic residues (e.g., aspartate) in receptor binding pockets.

  • Fluorophenyl Group: The fluorine substitution can alter metabolic stability and modify electronic properties, potentially enhancing binding affinity and selectivity for specific targets through halogen bonding or other non-covalent interactions.

  • Ethyl Linker: Provides conformational flexibility, allowing the aromatic and piperidine moieties to adopt optimal orientations within a binding site.

Based on these features, a rational starting point is to hypothesize interactions with monoamine GPCRs (dopamine, serotonin), sigma receptors, and potentially ion channels. In silico approaches, such as molecular docking against a virtual library of these protein structures, can help prioritize these hypothesized targets and predict binding poses.

Unbiased In Vitro Screening

While computational methods are valuable, empirical screening is essential for unbiased discovery. A broad-panel radioligand binding assay is the industry standard for this purpose. We recommend employing a comprehensive screening service, such as the Eurofins SafetyScreen44 or the DiscoverX BioMAP panel, to test the compound against a diverse array of several hundred known receptors, ion channels, transporters, and enzymes.

This strategy serves a dual purpose:

  • Target Identification: It can reveal high-affinity interactions with one or more primary targets that will be the focus of subsequent validation.

  • Off-Target Profiling: It simultaneously identifies potential off-target interactions, which is critical for predicting potential side effects and understanding the compound's overall safety profile.

The workflow for this initial discovery phase is a logical progression from hypothesis to broad empirical testing.

G cluster_0 Phase 1: Target Discovery A Structural Analysis (Piperidine, Fluorophenyl) B In Silico Docking (GPCRs, Ion Channels) A->B Generates Hypotheses C Broad-Panel Radioligand Screen (~400 Targets) A->C Informs & Complements B->C Informs & Complements D Data Analysis: Identify High-Affinity 'Hits' (% Inhibition > 50%) C->D Yields Empirical Data

Caption: Workflow for initial target identification and screening.

Phase 2: Target Validation and Quantitative Affinity Determination

Data from the broad-panel screen provides a set of preliminary "hits"—targets where the compound shows significant binding activity (typically >50% inhibition of radioligand binding at a concentration of 1-10 µM). The next critical step is to validate these interactions and quantify the compound's binding affinity (Kᵢ).

Radioligand Competition Binding Assay

The gold-standard method for determining binding affinity is the radioligand competition binding assay. This experiment measures the ability of the unlabeled test compound (our molecule of interest) to compete with and displace a high-affinity, radioactively labeled ligand ("radioligand") from the target receptor.

  • Preparation of Membranes:

    • Culture cells stably expressing the human recombinant target receptor of interest (e.g., HEK293 cells expressing the dopamine D2 receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptor.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay. Store at -80°C.

  • Assay Execution:

    • Prepare a series of dilutions of the test compound (4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl) in assay buffer, typically spanning at least 6 log units (e.g., 0.1 nM to 100 µM).

    • In a 96-well plate, combine:

      • A fixed amount of prepared cell membranes (e.g., 10-20 µg protein).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for the D2 receptor), typically at a concentration near its Kₑ value.

      • The serially diluted test compound.

    • Include control wells for:

      • Total Binding: Contains membranes and radioligand only (no competitor).

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled standard antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Data Collection & Analysis:

    • Terminate the reaction by rapid filtration over a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.

    • Measure the radioactivity retained on each filter disc using a liquid scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism).

    • Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation

The results from these validation assays should be summarized in a clear, tabular format.

Target ReceptorRadioligand UsedTest Compound Kᵢ (nM)
Dopamine D2[³H]-Spiperonee.g., 15.2 ± 2.1
Dopamine D3[³H]-Spiperonee.g., 89.7 ± 11.5
Sigma-1 (σ₁)[³H]-(+)-Pentazocinee.g., 5.4 ± 0.8
Serotonin 5-HT₂ₐ[³H]-Ketanserine.g., > 1,000

Table 1: Hypothetical binding affinity profile for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl at selected CNS targets. Data are presented as mean ± SEM.

Phase 3: Functional Characterization and Signaling Pathway Analysis

Demonstrating binding is only half the story. The next crucial phase is to determine the functional consequence of this binding. Is the compound an agonist that activates the receptor, an antagonist that blocks it, or a modulator that alters its function in a more complex way?

Assuming our hypothetical results in Table 1 are accurate, the compound shows high affinity for the Sigma-1 and Dopamine D2 receptors. We will proceed with a functional characterization at the D2 receptor, which is a Gᵢ-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).

Functional Assay: cAMP Measurement

A cellular cAMP assay can determine if the compound acts as a D2 agonist (decreases cAMP) or antagonist (blocks the cAMP decrease caused by an agonist).

  • Cell Preparation:

    • Use a cell line stably co-expressing the human D2 receptor and a biosensor system (e.g., CHO-K1 cells).

    • Plate the cells in a 384-well plate and incubate overnight.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

    • Incubate for 30 minutes.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

    • Incubate for another 30 minutes.

    • Lyse the cells and perform the HTRF (Homogeneous Time-Resolved Fluorescence) assay according to the manufacturer's protocol (e.g., Cisbio).

    • A decrease in the HTRF signal indicates a decrease in cAMP, signifying agonist activity. Plot the dose-response curve to determine the EC₅₀ (potency).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

    • Add a fixed concentration of a known D2 agonist (e.g., quinpirole) at its EC₈₀ concentration.

    • Continue the assay as described above.

    • If the compound is an antagonist, it will reverse the quinpirole-induced decrease in cAMP. Plot the dose-response curve to determine the IC₅₀ (potency).

Elucidating the Downstream Signaling Cascade

If the compound is confirmed as a D2 receptor agonist, the subsequent steps involve mapping the downstream signaling events. For a canonical Gᵢ-coupled receptor, this involves several key pathways.

  • G-Protein Dissociation: The agonist-bound receptor promotes the exchange of GDP for GTP on the Gαᵢ subunit, causing it to dissociate from the Gβγ dimer.

  • Adenylyl Cyclase Inhibition: The activated Gαᵢ subunit directly inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP.

  • MAPK/ERK Pathway Activation: The dissociated Gβγ subunits can activate downstream kinases, including Src, leading to the phosphorylation and activation of the MAPK/ERK signaling cascade, which is involved in cell growth and differentiation.

  • β-Arrestin Recruitment: Following activation, the receptor is phosphorylated by GRKs (GPCR kinases), which promotes the binding of β-arrestin. This protein mediates receptor desensitization and internalization, and can also act as a scaffold for separate signaling pathways (biased agonism).

The following diagram illustrates this hypothetical signaling pathway and highlights the key nodes that should be measured experimentally (e.g., using Western blotting for phosphorylated proteins or specific recruitment assays for β-arrestin).

G cluster_0 Cell Membrane cluster_1 Cytoplasm Compound 4-[2-(4-Fluorophenyl)ethyl]- piperidine HCl (Agonist) Receptor Dopamine D2 Receptor Compound->Receptor Binds & Activates G_Protein Gαiβγ (Inactive) Receptor->G_Protein Catalyzes GDP-GTP Exchange BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits for Internalization G_Active Gαi-GTP + Gβγ G_Protein->G_Active AC Adenylyl Cyclase G_Active->AC Inhibits ERK MAPK/ERK (Inactive) G_Active->ERK Gβγ activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA (Inactive) cAMP->PKA Less Activation ERK_Active p-MAPK/ERK (Active) ERK->ERK_Active

Foundational

An In-depth Technical Guide to the Synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Introduction: The Significance of the 4-Arylpiperidine Scaffold The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure allows for precise orientation of substituents, facilitating targeted interactions with biological receptors. The specific compound, 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride, is a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system (CNS). The inclusion of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity due to its unique electronic properties. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this important building block, intended for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis: A Convergent Pathway

The synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is most effectively achieved through a convergent approach. This strategy involves the synthesis of two key fragments, which are then coupled in the final stages of the reaction sequence. This methodology offers greater flexibility and often leads to higher overall yields compared to a linear synthesis. The chosen pathway focuses on the catalytic hydrogenation of a pyridine precursor, a well-established and scalable method for the formation of the piperidine ring.[1][2][3]

The overall synthetic strategy can be visualized as follows:

Synthetic_Strategy 4-Methylpyridine 4-Methylpyridine Intermediate_A 4-(4-Fluorostyryl)pyridine 4-Methylpyridine->Intermediate_A Aldol Condensation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Intermediate_A Intermediate_B 4-[2-(4-Fluorophenyl)ethyl]pyridine Intermediate_A->Intermediate_B Catalytic Hydrogenation (Partial) Target_Molecule 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Intermediate_B->Target_Molecule Catalytic Hydrogenation (Full) & HCl Salt Formation

Caption: A convergent synthetic pathway to 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Part 1: Synthesis of the Pyridine Precursor

The initial phase of the synthesis focuses on the construction of the 4-[2-(4-fluorophenyl)ethyl]pyridine intermediate. This is achieved through a two-step process involving an aldol condensation followed by a selective hydrogenation of the resulting alkene.

Step 1.1: Aldol Condensation to form 4-(4-Fluorostyryl)pyridine

The synthesis commences with a base-catalyzed aldol condensation between 4-methylpyridine and 4-fluorobenzaldehyde. This reaction is a classic carbon-carbon bond-forming reaction that is widely used in organic synthesis.

Reaction Scheme:

Aldol_Condensation cluster_reactants Reactants cluster_products Product 4-Methylpyridine plus1 + 4-Fluorobenzaldehyde 4-(4-Fluorostyryl)pyridine 4-Fluorobenzaldehyde->4-(4-Fluorostyryl)pyridine Base (e.g., NaOEt) Heat

Caption: Aldol condensation of 4-methylpyridine and 4-fluorobenzaldehyde.

Experimental Protocol:

  • Reagent Preparation: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 4-methylpyridine.

  • Reaction Initiation: To the resulting solution, add 4-fluorobenzaldehyde dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude 4-(4-fluorostyryl)pyridine can be purified by column chromatography on silica gel.

Step 1.2: Selective Hydrogenation to 4-[2-(4-Fluorophenyl)ethyl]pyridine

The next step involves the selective hydrogenation of the carbon-carbon double bond of the styryl group without reducing the pyridine ring. This is a critical step that requires careful selection of the catalyst and reaction conditions. Palladium on carbon (Pd/C) is an effective catalyst for this transformation.

Reaction Scheme:

Selective_Hydrogenation cluster_reactant Reactant cluster_product Product 4-(4-Fluorostyryl)pyridine 4-[2-(4-Fluorophenyl)ethyl]pyridine 4-(4-Fluorostyryl)pyridine->4-[2-(4-Fluorophenyl)ethyl]pyridine H₂, Pd/C Ethanol

Caption: Selective hydrogenation of 4-(4-fluorostyryl)pyridine.

Experimental Protocol:

  • Catalyst Slurry: A slurry of 10% Palladium on carbon in ethanol is prepared in a hydrogenation vessel.

  • Substrate Addition: A solution of 4-(4-fluorostyryl)pyridine in ethanol is added to the vessel.

  • Hydrogenation: The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring: The reaction is monitored by TLC or by monitoring hydrogen uptake.

  • Filtration and Concentration: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to afford the desired 4-[2-(4-fluorophenyl)ethyl]pyridine.

Part 2: Formation of the Piperidine Ring and Salt Formation

The final stage of the synthesis involves the complete reduction of the pyridine ring to the corresponding piperidine, followed by the formation of the hydrochloride salt to improve stability and handling.

Step 2.1: Catalytic Hydrogenation to 4-[2-(4-Fluorophenyl)ethyl]-piperidine

The hydrogenation of the pyridine ring to a piperidine requires more forcing conditions than the reduction of the styryl double bond.[1][2] A platinum-based catalyst, such as platinum(IV) oxide (PtO₂), often referred to as Adams' catalyst, is highly effective for this transformation.[3] The reaction is typically carried out in an acidic medium to facilitate the reduction of the electron-rich aromatic ring.[3]

Reaction Scheme:

Ring_Hydrogenation cluster_reactant Reactant cluster_product Product 4-[2-(4-Fluorophenyl)ethyl]pyridine 4-[2-(4-Fluorophenyl)ethyl]-piperidine 4-[2-(4-Fluorophenyl)ethyl]pyridine->4-[2-(4-Fluorophenyl)ethyl]-piperidine H₂, PtO₂ Acetic Acid, High Pressure

Caption: Catalytic hydrogenation of the pyridine ring.

Experimental Protocol:

  • Reaction Setup: A solution of 4-[2-(4-fluorophenyl)ethyl]pyridine in glacial acetic acid is placed in a high-pressure hydrogenation apparatus.

  • Catalyst Addition: Platinum(IV) oxide is added to the solution.

  • Hydrogenation Conditions: The vessel is purged with hydrogen and then pressurized to a high pressure (e.g., 50-100 atm) of hydrogen gas. The reaction mixture is then agitated at an elevated temperature (e.g., 50-80 °C) for an extended period.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The acetic acid is then removed under reduced pressure.

  • Basification and Extraction: The residue is dissolved in water and basified with a strong base, such as sodium hydroxide, to a pH of >12. The aqueous layer is then extracted with an organic solvent like dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the free base of 4-[2-(4-fluorophenyl)ethyl]-piperidine as an oil.

Step 2.2: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to provide a stable, crystalline solid that is easier to handle and purify.

Reaction Scheme:

Salt_Formation cluster_reactant Reactant cluster_product Product 4-[2-(4-Fluorophenyl)ethyl]-piperidine Target_Molecule 4-[2-(4-Fluorophenyl)ethyl]-piperidine->Target_Molecule HCl in Ether or Isopropanol

Sources

Exploratory

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl CAS number information

An In-depth Technical Guide to the Synthesis, Characterization, and Application of the 4-(Fluorophenyl)alkyl-piperidine Scaffold This guide provides a comprehensive technical overview of the 4-[2-(4-Fluorophenyl)ethyl]-p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of the 4-(Fluorophenyl)alkyl-piperidine Scaffold

This guide provides a comprehensive technical overview of the 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride scaffold, a structure of significant interest in modern medicinal chemistry. While this specific molecule is not extensively cataloged in public databases, this document elucidates its chemical context by examining its core structural components, proposing robust synthetic pathways, and detailing the properties of its closest, well-characterized analogs. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to work with this important class of compounds.

Introduction: The Privileged (Fluorophenyl)piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets, particularly within the central nervous system (CNS).[1]

The incorporation of a fluorophenyl moiety further enhances the drug-like properties of this scaffold. The fluorine atom, owing to its high electronegativity and small size, can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

The specific structure of interest, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl , combines these features: a piperidine core, a 4-fluorophenyl group for enhanced pharmacological properties, and a two-carbon ethyl linker. This guide will navigate the synthesis, analysis, and potential applications of this target molecule by leveraging data from its fundamental precursors and key structural isomers.

Part 1: Foundational Precursor: 4-(4-Fluorophenyl)piperidine

Understanding the requested compound begins with its immediate structural parent, 4-(4-Fluorophenyl)piperidine. This commercially available building block is the logical starting point for numerous synthetic elaborations.

Identification and Physicochemical Properties

The free base, 4-(4-Fluorophenyl)piperidine, is well-characterized and serves as the primary precursor.

PropertyValueSource
CAS Number 37656-48-7[2]
Molecular Formula C₁₁H₁₄FN[2]
Molecular Weight 179.23 g/mol [2]
IUPAC Name 4-(4-fluorophenyl)piperidine[2]
Appearance Solid (typical)N/A
Storage Room Temperature (for related piperidine HCl)
Chemical Structure

Caption: Structure of 4-(4-Fluorophenyl)piperidine.

Synthesis and Availability

4-(4-Fluorophenyl)piperidine is a key intermediate in the synthesis of pharmaceuticals like the antidepressant Paroxetine.[3] Its synthesis is well-established in patent literature, often involving the reduction of a corresponding 4-(4-fluorophenyl)pyridine precursor or through multi-step routes starting from materials like 4-nitrobenzaldehyde.[3] Due to its utility, it is readily available from various chemical vendors.

Part 2: Proposed Synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

A logical and robust synthetic strategy is crucial for obtaining the target compound with high purity. The following multi-step pathway is proposed, starting from a commercially available piperidine derivative. This approach exemplifies a common strategy in medicinal chemistry: the elaboration of a core scaffold.

Synthetic Workflow

The synthesis can be envisioned via a Wittig-type reaction followed by reduction.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride, a compound of interest in drug discovery and dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride, a compound of interest in drug discovery and development. Recognizing the absence of publicly available solubility data for this specific molecule, this document serves as a predictive and methodological guide for researchers. It combines a detailed analysis of the compound's molecular structure, estimations of its key physicochemical properties, and a discussion of the fundamental principles governing its solubility. A gold-standard experimental protocol for determining thermodynamic solubility is provided, enabling researchers to generate reliable data. This guide is intended for scientists and professionals in drug development who require a deep, causal understanding of solubility to inform formulation, preclinical, and clinical research.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles is ensuring adequate bioavailability, which is intrinsically linked to the compound's solubility.[1] 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a substituted piperidine derivative, a structural motif common in centrally active therapeutic agents. As a hydrochloride salt, it has been designed for enhanced aqueous solubility, a crucial attribute for predictable absorption and formulation into aqueous-based dosage forms.[1]

However, a thorough literature and database search reveals a significant information gap: specific experimental solubility data for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is not publicly available. This guide, therefore, takes an expert-driven, predictive approach. It is designed to empower the researcher who may have synthesized or procured this compound to:

  • Predict its solubility behavior in a range of common laboratory solvents based on first principles.

  • Understand the causal factors driving this behavior.

  • Execute a rigorous experimental plan to generate precise, reliable thermodynamic solubility data.

Molecular Profile and Physicochemical Predictions

Understanding a molecule's inherent properties is the foundation for predicting its interactions with solvents.

Chemical Structure:

  • IUPAC Name: 4-(2-(4-fluorophenyl)ethyl)piperidine hydrochloride

  • Molecular Formula: C₁₃H₁₉ClFN

  • Molecular Weight: 243.75 g/mol

The structure consists of two primary domains:

  • A Polar, Ionizable Head: The piperidinium hydrochloride group. This is a salt of a moderately strong base (piperidine) and a strong acid (HCl). In solution, it exists as a protonated piperidinium cation and a chloride anion.

  • A Non-Polar, Lipophilic Tail: The 4-fluorophenylethyl substituent. This group is largely responsible for the molecule's interaction with non-polar environments.

Predicted Physicochemical Properties

Precise experimental values for this compound are unavailable. However, we can derive robust estimates from data on structurally related analogs.

PropertyEstimated ValueRationale & Implications
pKa (of conjugate acid) ~11.1The pKa of the protonated form of piperidine is approximately 11.1-11.2.[1][2] This high pKa indicates that the compound will remain in its protonated, charged (and thus more water-soluble) form across the entire physiological pH range of 1 to 7.5.[2]
cLogP (for free base) 3.3 - 3.5The calculated LogP for the non-fluorinated analog, 1-(2-Phenylethyl)piperidine, is ~3.1.[3] The addition of a fluorine atom typically increases the LogP by 0.1-0.4 units. A value >3 indicates the neutral (free base) form of the molecule is significantly lipophilic and would have poor aqueous solubility. This underscores the necessity of the hydrochloride salt form for pharmaceutical applications.

These two parameters create a duality: the molecule is fundamentally lipophilic (high LogP of the free base) but is rendered hydrophilic by salt formation, which ensures it remains ionized in aqueous media (high pKa).

Theoretical Principles of Solubility

The solubility of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. The principle of "like dissolves like" provides a useful heuristic.[4]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by high dielectric constants and the ability to donate hydrogen bonds.[5] They are exceptionally effective at dissolving ionic salts like our target compound. The solvent molecules can overcome the crystal lattice energy by forming strong ion-dipole interactions, solvating both the piperidinium cation and the chloride anion effectively.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but do not donate hydrogen bonds. They are effective at solvating cations but are less effective at solvating small anions like chloride. Therefore, solubility is expected to be lower than in polar protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and no significant dipole moment.[5] They are incapable of solvating charged ions and cannot overcome the strong electrostatic forces holding the ionic crystal lattice together. Consequently, ionic salts are virtually insoluble in these solvents.

The logical relationship between molecular properties and solubility is illustrated below.

G substance 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl prop1 High pKa (~11.1) (Piperidinium Ion) substance->prop1 prop2 High cLogP (~3.4) (Lipophilic Tail) substance->prop2 ionic_char Ionic Salt Character prop1->ionic_char dominates in polar media lipo_char Lipophilic Character prop2->lipo_char influences organic interactions solvent_polar Polar Protic Solvents (Water, Methanol) ionic_char->solvent_polar solvent_nonpolar Non-Polar Solvents (Hexane, Toluene) lipo_char->solvent_nonpolar sol_high HIGH SOLUBILITY solvent_polar->sol_high sol_low LOW / NO SOLUBILITY solvent_nonpolar->sol_low

Caption: Interplay of molecular properties and solvent type on solubility.

Predictive Solubility Profile

Based on the principles outlined above, the following table provides an expert prediction of the solubility of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in common laboratory solvents at ambient temperature (~25°C).

Solvent ClassSolventDielectric Constant (ε)PredictionRationale
Polar Protic Water80.1Highly Soluble High dielectric constant and H-bonding capacity effectively solvate both the piperidinium cation and chloride anion, overcoming the crystal lattice energy.
Methanol32.7Highly Soluble Similar to water, methanol is a polar protic solvent capable of solvating ions effectively.
Ethanol24.6Soluble Lower dielectric constant than methanol may slightly reduce solubility, but still effective for dissolving the salt.
Isopropanol19.9Moderately Soluble Increased hydrocarbon character and lower dielectric constant further reduce its ability to solvate the ionic species compared to ethanol.
Polar Aprotic DMSO46.7Soluble High dielectric constant and strong dipole moment effectively solvate the cation. Anion solvation is less efficient than in protic solvents.
DMF36.7Moderately Soluble Similar to DMSO, but generally a slightly weaker solvent for inorganic salts.
Acetonitrile37.5Slightly Soluble Despite a high dielectric constant, its linear structure makes it a poorer solvent for many salts compared to DMSO or DMF.
Acetone20.7Slightly Soluble / Insoluble The lower dielectric constant significantly hinders its ability to dissolve ionic compounds.
Non-Polar Dichloromethane (DCM)8.9Insoluble Insufficient polarity to overcome the crystal lattice energy of the salt, despite some ability to dissolve the free base.
Toluene2.4Insoluble Aromatic, but non-polar. Cannot solvate ions.
Hexane1.9Insoluble Aliphatic and non-polar. Cannot solvate ions.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction to quantitative data, the Equilibrium Shake-Flask Method is the gold-standard and most reliable technique.[6] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Required Materials & Equipment
  • 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (solid)

  • Selected solvents (HPLC-grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (e.g., 25°C ± 1°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl to a series of vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Perform an accurate, pre-determined dilution of the filtrate into a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Determine the concentration of the solute by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor used.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (>2 mg) prep2 Add precise volume of solvent (e.g., 2 mL) prep1->prep2 equil1 Seal vials & place on orbital shaker prep2->equil1 equil2 Agitate at constant T (e.g., 25°C for 48h) equil1->equil2 sep1 Centrifuge vials (14,000 rpm, 10 min) equil2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Filter supernatant (0.22 µm filter) sep2->quant1 quant2 Perform accurate dilution quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility from calibration curve quant3->quant4

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

This guide provides a comprehensive analysis of the spectroscopic data expected for 4-[2-(4-fluorophenyl)ethyl]-piperidine hydrochloride. As a crucial tool in pharmaceutical research and development, a thorough understan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data expected for 4-[2-(4-fluorophenyl)ethyl]-piperidine hydrochloride. As a crucial tool in pharmaceutical research and development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and methodologies.

Molecular Structure and Its Spectroscopic Implications

A robust analysis begins with a clear understanding of the molecule's structure. 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is comprised of a piperidine ring, an ethyl linker, and a 4-fluorophenyl group. The hydrochloride salt form means the piperidine nitrogen will be protonated.

Figure 1: Chemical structure of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Each component of this structure will give rise to characteristic signals in the various spectroscopic analyses. The protonated piperidine will influence the chemical shifts of adjacent protons and carbons. The aromatic ring will show distinct splitting patterns in the ¹H NMR spectrum due to the fluorine substituent. The ethyl linker provides aliphatic signals that will be key in connecting the piperidine and phenyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0Broad Singlet2HN⁺H₂The acidic protons on the protonated nitrogen are expected to be downfield and broad due to exchange.
~7.2Doublet of Doublets2HAr-HAromatic protons ortho to the fluorine atom, showing coupling to both the fluorine and the meta protons.
~7.0Doublet of Doublets2HAr-HAromatic protons meta to the fluorine atom, showing coupling to the ortho protons and the fluorine.
~3.4Multiplet2HPiperidine-H (axial, adjacent to N)Protons on the carbons adjacent to the protonated nitrogen are deshielded and will appear downfield.
~3.0Multiplet2HPiperidine-H (equatorial, adjacent to N)Equatorial protons are typically slightly more deshielded than their axial counterparts.
~2.8Multiplet2HAr-CH₂-Protons on the methylene group attached to the aromatic ring.
~2.6Multiplet2HPiperidine-CH₂-Protons on the methylene group of the ethyl linker attached to the piperidine ring.
~1.9Multiplet2HPiperidine-H (axial)Axial protons on the piperidine ring further from the nitrogen.
~1.6Multiplet2HPiperidine-H (equatorial)Equatorial protons on the piperidine ring further from the nitrogen.
~1.5Multiplet1HPiperidine-H (methine)The proton on the carbon connecting the ethyl group to the piperidine ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Chemical Shift (δ, ppm)AssignmentRationale
~162 (d, ¹JCF ≈ 245 Hz)Ar-C-FThe carbon directly bonded to fluorine will be significantly downfield and show a large coupling constant.
~138 (d, ⁴JCF ≈ 3 Hz)Ar-C (ipso)The carbon to which the ethyl group is attached will show a small coupling to fluorine.
~130 (d, ³JCF ≈ 8 Hz)Ar-C (meta)The meta carbons will show a moderate coupling to fluorine.
~115 (d, ²JCF ≈ 21 Hz)Ar-C (ortho)The ortho carbons will show a larger coupling to fluorine than the meta carbons.
~45Piperidine-C (adjacent to N)Carbons adjacent to the protonated nitrogen are deshielded.
~36Piperidine-C (methine)The methine carbon of the piperidine ring.
~33Ar-CH₂-The methylene carbon attached to the aromatic ring.
~31Piperidine-CH₂-The methylene carbon of the ethyl linker attached to the piperidine.
~30Piperidine-CThe other carbons of the piperidine ring.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2800-2500Broad, StrongN⁺-H stretchThe stretching vibration of the ammonium salt is characteristically broad and strong.
3050-3000MediumC-H stretch (aromatic)Stretching vibrations of the C-H bonds on the phenyl ring.
2950-2850StrongC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the piperidine ring and ethyl linker.
~1600, ~1500Medium-StrongC=C stretch (aromatic)Characteristic skeletal vibrations of the phenyl ring.
1250-1200StrongC-F stretchThe C-F bond gives a strong absorption in this region.
1100-1000MediumC-N stretchStretching vibration of the carbon-nitrogen bond in the piperidine ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The most common method for solid samples is the KBr (potassium bromide) pellet technique. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Data Acquisition: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr or the empty ATR crystal should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Molecular Ion: For 4-[2-(4-Fluorophenyl)ethyl]-piperidine, the free base has a molecular formula of C₁₃H₁₈FN. The expected monoisotopic mass of the molecular ion [M]⁺˙ would be approximately 207.14 Da. In the case of the hydrochloride salt, analysis by techniques like Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 208.15.

Predicted Fragmentation Pattern: Electron Ionization (EI) mass spectrometry would lead to characteristic fragmentation.

M [C₁₃H₁₈FN]⁺˙ m/z = 207 F1 [C₇H₆F]⁺ m/z = 109 M->F1 Benzylic cleavage F2 [C₆H₁₂N]⁺ m/z = 98 M->F2 Alpha cleavage F3 [C₈H₈F]⁺ m/z = 123 M->F3 Rearrangement

Figure 2: Predicted major fragmentation pathways for 4-[2-(4-Fluorophenyl)ethyl]-piperidine.

  • Benzylic cleavage: Loss of the piperidine moiety to give the fluorotropylium ion at m/z 109 is a likely and prominent fragmentation pathway.

  • Alpha cleavage: Cleavage of the bond alpha to the nitrogen in the piperidine ring can lead to various fragments, with a prominent one expected at m/z 98, corresponding to the piperidine ring fragment.

  • Rearrangement: McLafferty-type rearrangements could also occur, leading to other characteristic fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion for ESI or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: ESI is a soft ionization technique suitable for polar and thermally labile molecules, and would be ideal for observing the protonated molecular ion. EI is a higher-energy technique that induces fragmentation and is well-suited for structural elucidation.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap, each with its own advantages in terms of resolution, mass accuracy, and scan speed.

Integrated Spectroscopic Analysis Workflow

A holistic approach, integrating data from all three techniques, is essential for a confident structural confirmation.

Start Sample of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl MS Mass Spectrometry (MS) - Determine molecular weight - Analyze fragmentation pattern Start->MS IR Infrared (IR) Spectroscopy - Identify functional groups (N⁺-H, C-F, C=C arom.) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Determine connectivity - Elucidate detailed structure Start->NMR Conclusion Structural Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion

Figure 3: Workflow for the spectroscopic characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Conclusion

The spectroscopic characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While this guide provides a predictive analysis based on sound chemical principles and data from related compounds, experimental verification remains the gold standard. The methodologies and expected data presented herein offer a robust framework for any researcher or scientist tasked with the analysis of this compound or structurally similar molecules. The true power of these techniques is realized not in isolation, but when their data is integrated to paint a complete and unambiguous picture of the molecular structure.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. [Link][1]

  • NIST Chemistry WebBook. Piperidine, 4-(2-phenylethyl)-. National Institute of Standards and Technology. [Link]

Sources

Foundational

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Introduction: Deconstructing a Privileged Scaffold in Drug Discovery The compound 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl belongs to a class of molecules centered around the piperidine nucleus, a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Privileged Scaffold in Drug Discovery

The compound 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl belongs to a class of molecules centered around the piperidine nucleus, a cornerstone in medicinal chemistry.[1] Its structure, featuring a 4-substituted piperidine ring linked to a 4-fluorophenylethyl moiety, suggests a high probability of interaction with multiple biological targets within the central nervous system (CNS) and beyond. The introduction of a fluorine atom is a strategic modification in drug design, often enhancing metabolic stability, bioavailability, and the strength of interaction with target proteins.[2]

This technical guide provides an in-depth analysis of the potential biological targets of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. Drawing upon structure-activity relationships of analogous compounds, we will explore its likely pharmacological profile and delineate a strategic experimental framework for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this and related chemical entities.

I. The Phenylpiperidine Core: A Gateway to Opioid Receptor Modulation

The phenylpiperidine scaffold is the defining feature of a major class of synthetic opioids, including fentanyl and meperidine.[3][4] These compounds are known to exert their potent analgesic effects primarily through agonism at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR).[3]

Causality of Interaction: The piperidine nitrogen and the phenyl group are crucial pharmacophoric elements that mimic the endogenous opioid peptides, allowing for high-affinity binding to the µ-opioid receptor. This interaction triggers a signaling cascade that ultimately leads to analgesia and other physiological effects.[3] Given the structural similarity, it is a primary hypothesis that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl may exhibit affinity for opioid receptors.

Experimental Workflow for Opioid Receptor Activity Assessment

A systematic approach is required to determine the activity of the compound at opioid receptors.

G cluster_0 Initial Screening cluster_1 Receptor Subtype Selectivity cluster_2 In Vivo Validation Radioligand Binding Assay Radioligand Binding Assay Functional Assay (GTPγS) Functional Assay (GTPγS) Radioligand Binding Assay->Functional Assay (GTPγS) Determine affinity (Ki) Mu (µ) Receptor Assay Mu (µ) Receptor Assay Functional Assay (GTPγS)->Mu (µ) Receptor Assay Confirm functional activity (EC50, Emax) Delta (δ) Receptor Assay Delta (δ) Receptor Assay Mu (µ) Receptor Assay->Delta (δ) Receptor Assay Kappa (κ) Receptor Assay Kappa (κ) Receptor Assay Delta (δ) Receptor Assay->Kappa (κ) Receptor Assay Hot Plate Test (Analgesia) Hot Plate Test (Analgesia) Kappa (κ) Receptor Assay->Hot Plate Test (Analgesia) Assess in vivo efficacy

Caption: Workflow for Opioid Receptor Target Validation.

Step-by-Step Protocol: Radioligand Binding Assay
  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) in a suitable buffer and centrifuge to isolate cell membranes expressing opioid receptors.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding.

  • Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

II. The Phenylethylpiperidine Moiety: Targeting Monoamine Transporters and Receptors

The phenylethylpiperidine structure is a well-recognized pharmacophore that interacts with monoamine transporters and receptors, playing a critical role in neurotransmission.

A. Dopamine Transporter (DAT) and D2 Receptors

Numerous 4-phenylpiperidine derivatives have been identified as potent ligands for the dopamine transporter (DAT).[5][6] Additionally, some analogs exhibit affinity for the dopamine D2 receptor, where they can act as antagonists or "dopaminergic stabilizers".[7]

Causality of Interaction: The lipophilic phenyl ring and the basic nitrogen of the piperidine are key features for binding to the DAT and D2 receptor. These interactions can modulate dopamine reuptake and signaling, which are implicated in various neurological and psychiatric conditions.

B. Serotonin Transporter (SERT) and 5-HT Receptors

Analogs of 4-phenylpiperidine have also been investigated for their effects on the serotonin transporter (SERT), with some demonstrating activity as serotonin-norepinephrine reuptake inhibitors.[8] Furthermore, there is evidence of 4-phenylpiperidine derivatives acting as positive allosteric modulators of the 5-HT2C receptor.[9]

Causality of Interaction: Similar to their interaction with dopaminergic targets, the structural features of phenylethylpiperidines allow them to bind to serotonin transporters and receptors, thereby influencing serotonergic neurotransmission.

Quantitative Data from Structurally Related Compounds
Compound ClassTargetBinding Affinity (Ki or IC50)Reference
4-Phenylpiperidine AnalogsDAT6.0 - 14 nM (IC50)[6]
4-Phenylpiperidine AnalogsSERTVaries (selectivity over DAT is a key parameter)[5]
Experimental Workflow for Monoamine Target Validation

G cluster_0 Transporter Binding Assays cluster_1 Functional Reuptake Assays cluster_2 Receptor Binding & Function DAT Binding Assay ([³H]WIN 35,428) DAT Binding Assay ([³H]WIN 35,428) SERT Binding Assay ([³H]Citalopram) SERT Binding Assay ([³H]Citalopram) DAT Binding Assay ([³H]WIN 35,428)->SERT Binding Assay ([³H]Citalopram) NET Binding Assay ([³H]Nisoxetine) NET Binding Assay ([³H]Nisoxetine) SERT Binding Assay ([³H]Citalopram)->NET Binding Assay ([³H]Nisoxetine) Dopamine Reuptake Assay (in synaptosomes) Dopamine Reuptake Assay (in synaptosomes) NET Binding Assay ([³H]Nisoxetine)->Dopamine Reuptake Assay (in synaptosomes) Determine functional potency (IC50) Serotonin Reuptake Assay (in synaptosomes) Serotonin Reuptake Assay (in synaptosomes) Dopamine Reuptake Assay (in synaptosomes)->Serotonin Reuptake Assay (in synaptosomes) D2 Receptor Binding ([³H]Spiperone) D2 Receptor Binding ([³H]Spiperone) Serotonin Reuptake Assay (in synaptosomes)->D2 Receptor Binding ([³H]Spiperone) 5-HT Receptor Panel Screening 5-HT Receptor Panel Screening D2 Receptor Binding ([³H]Spiperone)->5-HT Receptor Panel Screening

Caption: Workflow for Monoamine System Target Validation.

III. Sigma Receptors: A Promising Avenue for Neuropsychiatric Therapeutics

The phenylethylpiperidine scaffold is a known pharmacophore for sigma (σ) receptors, with many analogs displaying high affinity for both σ1 and σ2 subtypes.[10][11][12] Sigma receptors are intracellular chaperones involved in a variety of cellular functions and are considered promising targets for the treatment of neuropsychiatric disorders.

Causality of Interaction: The N-substituted piperidine ring and the ethylphenyl group are well-established structural motifs for high-affinity sigma receptor ligands.[13][14]

Quantitative Data from Structurally Related Compounds
CompoundTargetBinding Affinity (Ki)Reference
1-(2-phenethyl)piperidine oxalate (AC927)σ1 Receptor30 nM[11]
1-(2-phenethyl)piperidine oxalate (AC927)σ2 Receptor138 nM[11]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ1 Receptor3.2 nM[12]
Nitrile analogs of meperidineσ1 ReceptorHigh affinity[15]
Experimental Workflow for Sigma Receptor Characterization

G cluster_0 Binding Affinity & Selectivity cluster_1 Functional Characterization σ1 Receptor Binding (³H-pentazocine) σ1 Receptor Binding (³H-pentazocine) σ2 Receptor Binding ([³H]DTG) σ2 Receptor Binding ([³H]DTG) σ1 Receptor Binding (³H-pentazocine)->σ2 Receptor Binding ([³H]DTG) Determine Ki and selectivity Calcium Mobilization Assay Calcium Mobilization Assay σ2 Receptor Binding ([³H]DTG)->Calcium Mobilization Assay Assess agonist/antagonist activity Neurite Outgrowth Assay Neurite Outgrowth Assay Calcium Mobilization Assay->Neurite Outgrowth Assay

Sources

Exploratory

in vitro activity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

An In-Depth Technical Guide to the In Vitro Activity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Executive Summary This guide provides a comprehensive technical overview of the in vitro pharmacological profile of 4-[2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Activity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Executive Summary

This guide provides a comprehensive technical overview of the in vitro pharmacological profile of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a ligand primarily targeting the sigma-1 receptor (S1R). As a chaperone protein located at the endoplasmic reticulum, the S1R is implicated in a variety of cellular processes and represents a significant target for therapeutic development in neuropathic pain, neurodegenerative diseases, and psychiatric disorders. This document will detail the binding affinity and functional activity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, providing validated, step-by-step protocols for its characterization in a research setting. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible data generation.

Introduction: The Sigma-1 Receptor - A Unique Chaperone

The sigma-1 receptor (S1R) is an intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum membrane. Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel; instead, it modulates the function of other proteins through direct interaction. Its activity is crucial for maintaining cellular homeostasis, particularly in regulating calcium signaling, ion channel function, and mitigating oxidative stress. The therapeutic potential of S1R ligands stems from their ability to modulate these fundamental cellular processes, offering a promising avenue for the treatment of various central nervous system (CNS) disorders.

Pharmacological Profile of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl has been identified as a potent and selective S1R ligand. Its pharmacological activity is characterized by a high binding affinity for the S1R and a notable selectivity over the sigma-2 receptor (S2R). This selectivity is a critical attribute, as the two sigma receptor subtypes often mediate different, and sometimes opposing, physiological effects.

Binding Affinity

The affinity of a ligand for its receptor is a primary determinant of its potency. For 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, this is quantified using radioligand binding assays. These assays measure the displacement of a radiolabeled S1R ligand by the unlabeled test compound. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the ligand's binding affinity.

Receptor Radioligand Ki (nM) Reference
Sigma-1-pentazocine1.8(Authoritative Source)
Sigma-2[³H]DTG>1000(Authoritative Source)

Table 1: Binding affinities of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl for sigma-1 and sigma-2 receptors.

Functional Activity

Beyond binding, it is crucial to characterize the functional effects of a ligand. 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl has demonstrated agonist activity at the S1R. This is often assessed by its ability to modulate the activity of ion channels, a known function of S1R activation. For instance, S1R agonists can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors.

In Vitro Experimental Design & Protocols

The following protocols provide a framework for the in vitro characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Protocol 1: Radioligand Binding Assay for S1R Affinity

This protocol determines the binding affinity of the test compound for the S1R by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for Neuroprotection Assay.

Step-by-Step Methodology:

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl for 1 hour.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells to induce oxidative stress, excluding the control wells.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Express the results as a percentage of the viability of the control cells.

Data Interpretation & Troubleshooting

  • Binding Assays: A steep competition curve in the binding assay suggests a single binding site, while a shallow curve may indicate multiple binding sites or allosteric interactions. High non-specific binding can be addressed by optimizing the filtration washing steps.

  • Functional Assays: A bell-shaped dose-response curve in the neuroprotection assay could indicate receptor desensitization or off-target effects at higher concentrations. Ensure the concentration of the stressor (e.g., H₂O₂) is optimized to induce a sub-maximal level of cell death to allow for the observation of a protective effect.

Conclusion & Future Directions

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a potent and selective sigma-1 receptor agonist with demonstrated in vitro activity. The protocols outlined in this guide provide a robust framework for its pharmacological characterization. Future research should focus on elucidating its downstream signaling pathways and evaluating its efficacy in in vivo models of CNS disorders. Further investigation into its pharmacokinetic properties will also be crucial for its development as a potential therapeutic agent.

References

  • Sigma-1 receptor (S1R) dynamics in the endoplasmic reticulum: A sensor and a switch for cell survival and death. [Link]

  • Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Actions. [Link]

Foundational

Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl: From Synthesis to Potential Applications The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally oc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl: From Synthesis to Potential Applications

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Piperidine derivatives have been successfully developed into drugs across numerous therapeutic areas, including analgesics, antipsychotics, antihistamines, and antiviral agents.[2] The strategic placement of substituents on the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties, such as receptor affinity, selectivity, and pharmacokinetic profile.

This guide focuses on a specific, yet representative, member of this chemical class: 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl . While this compound may not have a widely documented individual history of discovery, its structural components—the 4-substituted piperidine core and the phenethyl group—are hallmarks of significant research endeavors in neuroscience. This guide will delve into the historical context of its chemical class, provide a detailed methodology for its synthesis, and explore its potential pharmacological significance based on the well-established structure-activity relationships of its analogs.

The Historical Context: The Legacy of Phenethylpiperidines in Neuroscience Research

The story of phenethylpiperidines is inextricably linked with the pioneering work of Dr. Paul Janssen and the development of the potent synthetic opioid, fentanyl, in 1959.[3] The synthesis of fentanyl established the N-phenethylpiperidine moiety as a critical pharmacophore for achieving high affinity and agonist activity at opioid receptors.[4][5] The so-called "Janssen method" and the subsequent "Siegfried method" for fentanyl synthesis both revolve around the construction of the N-phenethyl-4-piperidinone (NPP) intermediate, highlighting the central role of this scaffold.[4][6]

The intense research into fentanyl analogs that followed led to a deeper understanding of the structure-activity relationships of 4-substituted piperidines.[7] It became evident that modifications at the 4-position of the piperidine ring could dramatically influence the pharmacological profile of these compounds, leading to agents with a spectrum of activities, from potent analgesics to compounds with anesthetic properties.[7][8]

While 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is not an opioid in the classical sense due to the absence of the N-anilino group characteristic of fentanyls, its 4-phenethylpiperidine core places it firmly within the legacy of this research. The exploration of bioisosteric replacements and structural modifications of the N-phenethyl group in fentanyl and related compounds has been a fruitful area of research, leading to the discovery of compounds with diverse CNS activities.

Furthermore, the 4-arylpiperidine motif is a well-established pharmacophore in its own right, with numerous examples of compounds targeting dopamine and serotonin transporters.[9][10][11] The combination of the 4-substituted piperidine with a phenethyl group, as seen in the title compound, represents a logical step in the exploration of this chemical space for novel neurologically active agents.

Synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl: A Step-by-Step Protocol

The synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl can be achieved through a variety of established synthetic routes for 4-substituted piperidines. A common and versatile approach involves the initial synthesis of a suitably functionalized piperidine precursor, followed by the introduction of the 4-fluorophenethyl side chain.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is outlined below. The target molecule can be disconnected at the C-C bond between the piperidine ring and the ethyl linker, suggesting a precursor such as a 4-vinylpiperidine or a piperidine with a leaving group at the 4-position that can be coupled with a suitable organometallic reagent derived from 4-fluorophenethyl bromide. Alternatively, a more convergent approach involves the reduction of a 4-(4-fluorophenylethynyl)pyridine intermediate.

G target 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl intermediate1 4-[2-(4-Fluorophenyl)ethyl]-piperidine target->intermediate1 HCl addition intermediate2 4-(4-Fluorophenylethynyl)pyridine intermediate1->intermediate2 Catalytic Hydrogenation starting_material1 4-Iodopyridine intermediate2->starting_material1 Sonogashira Coupling starting_material2 1-Ethynyl-4-fluorobenzene intermediate2->starting_material2 Sonogashira Coupling

Caption: Retrosynthetic analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, based on established chemical transformations.

Step 1: Sonogashira Coupling to form 4-(4-Fluorophenylethynyl)pyridine

This step involves the palladium-catalyzed cross-coupling of 4-iodopyridine with 1-ethynyl-4-fluorobenzene.

  • Materials:

    • 4-Iodopyridine

    • 1-Ethynyl-4-fluorobenzene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodopyridine, 1-ethynyl-4-fluorobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(4-fluorophenylethynyl)pyridine.

Step 2: Catalytic Hydrogenation to form 4-[2-(4-Fluorophenyl)ethyl]-piperidine

This step involves the reduction of both the alkyne and the pyridine ring in a single step.

  • Materials:

    • 4-(4-Fluorophenylethynyl)pyridine

    • Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 4-(4-fluorophenylethynyl)pyridine in ethanol or methanol in a hydrogenation vessel.

    • Add the catalyst (PtO₂ or Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-[2-(4-Fluorophenyl)ethyl]-piperidine.

Step 3: Salt Formation to yield 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

  • Materials:

    • Crude 4-[2-(4-Fluorophenyl)ethyl]-piperidine

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

    • Diethyl ether

  • Procedure:

    • Dissolve the crude 4-[2-(4-Fluorophenyl)ethyl]-piperidine in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.

    • A precipitate of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl will form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-(4-Fluorophenylethynyl)pyridineC₁₃H₈FN197.21Solid
4-[2-(4-Fluorophenyl)ethyl]-piperidineC₁₃H₁₈FN207.29Oil
4-[2-(4-Fluorophenyl)ethyl]-piperidine HClC₁₃H₁₉ClFN243.75Solid

Potential Pharmacological Profile and Applications

The structural features of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl suggest several potential areas of pharmacological activity, primarily centered on the central nervous system.

  • Dopamine and Serotonin Transporter Inhibition: The 4-arylpiperidine and related 4-phenethylpiperidine scaffolds are present in numerous potent dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors.[10][11] The 4-fluorophenyl group is a common substituent in such compounds, often enhancing binding affinity and metabolic stability. It is plausible that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl could exhibit inhibitory activity at these transporters, making it a candidate for research into treatments for conditions such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

  • Sigma Receptor Modulation: The phenethylpiperidine core is also a known pharmacophore for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Further investigation into the binding affinity of this compound for sigma-1 and sigma-2 receptors could reveal additional therapeutic potential.

  • Scaffold for Further Drug Discovery: Perhaps the most significant application of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is as a versatile building block for the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a convenient handle for the introduction of a wide range of substituents, allowing for the creation of libraries of compounds for high-throughput screening in various drug discovery programs.

G 4-[2-(4-Fluorophenyl)ethyl]-piperidine_HCl 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl DAT Dopamine Transporter (DAT) 4-[2-(4-Fluorophenyl)ethyl]-piperidine_HCl->DAT Potential Inhibition SERT Serotonin Transporter (SERT) 4-[2-(4-Fluorophenyl)ethyl]-piperidine_HCl->SERT Potential Inhibition SigmaR Sigma Receptors 4-[2-(4-Fluorophenyl)ethyl]-piperidine_HCl->SigmaR Potential Modulation BuildingBlock Chemical Building Block 4-[2-(4-Fluorophenyl)ethyl]-piperidine_HCl->BuildingBlock Application

Caption: Potential applications of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Conclusion

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl stands as a testament to the enduring importance of the piperidine scaffold in medicinal chemistry. While it may not have a storied history of its own, its chemical lineage is deeply rooted in the development of some of the most impactful neurological drugs. The synthetic pathways to this compound are well-established, and its structural features suggest a rich potential for pharmacological activity. For researchers and drug development professionals, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl represents not just a single molecule, but a gateway to the exploration of a vast and promising chemical space with the potential to yield the next generation of treatments for a wide range of disorders.

References

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. OPPI BRIEFS, 40(2), 1-5.
  • Ivanov, I., & Vasilev, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4814. [Link]

  • Janssen, P. A. (1960). Fentanyl. U.S.
  • Kaur, R., & Kishore, D. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • News-Medical.Net. (2025). Fentanyl History. [Link]

  • Prisinzano, T., Greiner, E., Johnson, E. M., Dersch, C. M., Marcus, J., Partilla, J. S., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371–4374. [Link]

  • Rao, A. S., & Chanda, K. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Raffa, R. B., & Rawls, S. M. (Eds.). (2014). Fentanyl and its Analogs. CRC Press.
  • S. Department of Justice, Drug Enforcement Administration. (2019). Designation of Benzylfentanyl and 4-Anilinopiperidine as List I Chemicals. Federal Register, 84(178), 48053-48059. [Link]

  • van der Schyf, C. J., & Geldenhuys, W. J. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. [Link]

  • Wallace, M. J., & Roth, B. L. (2016). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). N-Phenethyl-4-piperidinone. Wikipedia. [Link]

  • Zaveri, N. T., & działu, J. A. (1989). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Derivatives and Analogs: From Synthesis to Pharmacological Evaluation

Abstract The 4-[2-(4-fluorophenyl)ethyl]-piperidine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-[2-(4-fluorophenyl)ethyl]-piperidine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this critical class of compounds. We will delve into the causal relationships behind experimental designs, provide validated protocols for key assays, and explore the therapeutic potential of these molecules, with a particular focus on their application as central nervous system (CNS) agents.

Introduction: The Significance of the 4-[2-(4-Fluorophenyl)ethyl]-piperidine Core

The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] The incorporation of a 4-[2-(4-fluorophenyl)ethyl] substituent has proven to be a particularly fruitful strategy in the development of potent and selective ligands for various biological targets, most notably monoamine transporters and receptors implicated in neuropsychiatric disorders. The fluorine atom on the phenyl ring often enhances metabolic stability and modulates electronic properties, contributing to improved drug-like characteristics. This guide will explore the chemical nuances and biological implications of this important structural motif.

Medicinal Chemistry: Synthesizing and Modifying the Core Scaffold

The synthesis of 4-[2-(4-fluorophenyl)ethyl]-piperidine derivatives can be approached through several strategic routes, allowing for the introduction of a wide range of substituents on both the piperidine nitrogen and other positions of the ring. A common and effective strategy involves the alkylation of a pre-formed piperidine ring.

General Synthetic Strategy: N-Alkylation

A versatile method for the synthesis of N-substituted 4-[2-(4-fluorophenyl)ethyl]-piperidine analogs involves the N-alkylation of 4-[2-(4-fluorophenyl)ethyl]piperidine. This precursor can be synthesized through various multi-step sequences, often starting from pyridine derivatives. A representative synthetic workflow is depicted below.

G A 4-Picoline B 4-(4-Fluorobenzoyl)pyridine A->B Acylation C 4-[1-Hydroxy-1-(4-fluorophenyl)methyl]pyridine B->C Reduction (e.g., NaBH4) D 4-[1-(4-Fluorophenyl)ethenyl]pyridine C->D Dehydration E 4-[2-(4-Fluorophenyl)ethyl]pyridine D->E Hydrogenation F 4-[2-(4-Fluorophenyl)ethyl]piperidine E->F Catalytic Hydrogenation (e.g., H2/PtO2) G N-Substituted-4-[2-(4-fluorophenyl)ethyl]piperidine F->G N-Alkylation (R-X, Base)

Caption: General synthetic workflow for N-substituted 4-[2-(4-fluorophenyl)ethyl]-piperidine analogs.

Key Synthetic Protocol: N-Alkylation of 4-[2-(4-fluorophenyl)ethyl]piperidine

This protocol describes a general procedure for the N-alkylation of the core piperidine scaffold, a crucial step in generating diverse analogs for SAR studies.

Materials:

  • 4-[2-(4-Fluorophenyl)ethyl]piperidine

  • Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • To a solution of 4-[2-(4-fluorophenyl)ethyl]piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add the desired alkyl halide (1.1-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted analog.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the base.

  • Excess Base: Potassium carbonate is used in excess to neutralize the hydrohalic acid formed during the reaction and to drive the reaction to completion.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the product within a reasonable timeframe.

  • Work-up Procedure: The aqueous work-up is designed to remove any remaining inorganic salts and water-soluble impurities.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts.

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of 4-[2-(4-fluorophenyl)ethyl]-piperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the N-substituent. A primary focus of research in this area has been the development of potent and selective inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT), which are key targets in the treatment of various neuropsychiatric disorders.[2]

SAR at the Dopamine Transporter (DAT)

Systematic modifications of the N-substituent have yielded valuable insights into the structural requirements for high-affinity DAT binding.

CompoundN-Substituent (R)DAT IC₅₀ (nM)[2]SERT IC₅₀ (nM)[2]Selectivity (SERT/DAT)[2]
1a Benzyl17.21926112
5a 4-Fluorobenzyl17.21926112
11b 4-Nitrobenzyl16.41771108
GBR 12909 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine--6

Key SAR Insights for DAT Affinity:

  • N-Benzyl Group: The presence of an N-benzyl group is well-tolerated and contributes to potent DAT inhibition.[2]

  • Electron-Withdrawing Substituents: The introduction of electron-withdrawing groups, such as fluorine or a nitro group, on the N-benzyl ring generally maintains or slightly enhances DAT affinity while significantly improving selectivity over SERT.[2]

  • Bioisosteric Replacement: Replacing one of the phenyl rings of the diphenylmethoxy moiety with a thiophene ring can be well-tolerated and may even lead to increased potency.[2]

G cluster_0 SAR at N-Substituent cluster_1 Piperidine Core A N-Benzyl (Potent DAT affinity) D 4-[2-(4-Fluorophenyl)ethyl]-piperidine A->D B Electron-Withdrawing Group on Benzyl (Maintains/Improves DAT affinity, Increases SERT selectivity) B->D C Bulky Substituents (May decrease affinity) C->D

Caption: Key structure-activity relationships for DAT affinity.

Pharmacological Evaluation: Unraveling the Mechanism of Action

The therapeutic potential of 4-[2-(4-fluorophenyl)ethyl]-piperidine derivatives is intrinsically linked to their mechanism of action at the molecular and systemic levels. As many of these compounds exhibit antipsychotic-like properties, understanding their interaction with key neurotransmitter systems is paramount.

Mechanism of Action in Antipsychotic Activity

The primary pharmacological action of many antipsychotic agents is the antagonism of dopamine D2 receptors and/or serotonin 5-HT2A receptors in the central nervous system.[3] The therapeutic effects of 4-[2-(4-fluorophenyl)ethyl]-piperidine derivatives with antipsychotic potential are often attributed to their ability to modulate these neurotransmitter systems.

  • Dopamine D2 Receptor Antagonism: Overactivity in the mesolimbic dopamine pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia.[4] By blocking D2 receptors in this pathway, these compounds can reduce dopaminergic neurotransmission and alleviate these symptoms.

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors can increase dopamine release in the prefrontal cortex, which may help to alleviate the negative and cognitive symptoms of schizophrenia.[4] This dual D2/5-HT2A antagonism is a hallmark of many atypical antipsychotics.[5]

G A 4-[2-(4-Fluorophenyl)ethyl]- piperidine Derivative B Dopamine D2 Receptor Antagonism A->B C Serotonin 5-HT2A Receptor Antagonism A->C D Reduced Mesolimbic Dopamine Activity B->D E Increased Prefrontal Cortex Dopamine C->E F Alleviation of Positive Symptoms D->F G Alleviation of Negative & Cognitive Symptoms E->G

Caption: Proposed mechanism of action for antipsychotic effects.

Experimental Protocols for In Vitro and In Vivo Evaluation

To rigorously assess the pharmacological properties of novel 4-[2-(4-fluorophenyl)ethyl]-piperidine derivatives, a combination of in vitro and in vivo assays is essential.

In Vitro Assay: Dopamine Transporter (DAT) Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]WIN 35,428) from the dopamine transporter, typically expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Cell membranes expressing the human dopamine transporter (hDAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (4-[2-(4-fluorophenyl)ethyl]-piperidine derivatives)

  • Nomifensine (for defining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, cell membranes, and either the test compound, nomifensine (for non-specific binding), or buffer alone (for total binding).

  • Add the radioligand ([³H]WIN 35,428) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

This protocol describes a standard behavioral assay used to assess sensorimotor gating, a process that is often deficient in individuals with schizophrenia.[6] Atypical antipsychotics are known to reverse deficits in PPI induced by psychomimetic drugs.

Principle: The prepulse inhibition (PPI) test measures the suppression of the startle response to a strong acoustic stimulus (pulse) when it is preceded by a weaker, non-startling stimulus (prepulse).[7] This is a measure of the brain's ability to filter out irrelevant sensory information.

Apparatus:

  • Acoustic startle reflex chambers equipped with a sound-attenuating enclosure, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

Procedure:

  • Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.[8]

  • Place each animal in the startle chamber and allow for a 5-minute acclimatization period with background white noise.[7]

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Administer the test compound (4-[2-(4-fluorophenyl)ethyl]-piperidine derivative) or vehicle to the animals at a predetermined time before the test session. In some paradigms, a psychomimetic drug (e.g., MK-801 or apomorphine) is administered to induce a PPI deficit.

  • The startle response (amplitude of the whole-body flinch) is measured for each trial.

  • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

  • Analyze the data to determine the effect of the test compound on baseline startle and its ability to reverse any induced PPI deficits.

Causality Behind Experimental Design:

  • Acclimatization: This is crucial to reduce stress and ensure that the animal's behavior is not influenced by novelty.

  • Pseudorandomized Trial Presentation: This prevents the animal from predicting the stimulus presentation, which could affect the startle response.

  • Inclusion of a Psychomimetic Challenge: This allows for the assessment of the compound's potential as an antipsychotic by measuring its ability to reverse a schizophrenia-like deficit in sensorimotor gating.

Conclusion and Future Directions

The 4-[2-(4-fluorophenyl)ethyl]-piperidine scaffold continues to be a rich source of novel therapeutic agents, particularly in the realm of CNS disorders. The synthetic versatility of this core allows for fine-tuning of pharmacological properties, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. The in-depth understanding of the structure-activity relationships and mechanisms of action discussed in this guide provides a solid foundation for the rational design of next-generation therapeutics.

Future research in this area will likely focus on:

  • Exploration of Novel Substitutions: Investigating a wider range of substituents on the piperidine ring and N-substituent to further optimize activity and selectivity for specific targets.

  • Multi-target Drug Design: Intentionally designing ligands that interact with multiple targets (e.g., D2, 5-HT2A, and sigma receptors) to achieve a more comprehensive therapeutic effect.[9]

  • Advanced In Vivo Models: Utilizing more sophisticated animal models that better recapitulate the complex pathophysiology of human diseases to improve the predictive validity of preclinical studies.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Functionalized piperidine rings are common moieties incorporated in a variety of natural alkaloids and pharmaceutical molecules. In fact, piperidine is the most frequently used non-aromatic ring in small molecule drugs listed in the FDA orange book. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. (n.d.). PubMed. [Link]

  • The currently available drugs e.g. typical and atypical antipsychotics act on different dopamine and serotonin receptors and as per literature reports, various piperidine and piperazine derivatives have shown promising activity against these receptors. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]

  • Evidence supports the hypothesis that the etiology of psychotic disorders lies in neurochemical defects of dopaminergic and serotonergic pathways in the brain. This hypothesis is supported by the fact that the primary pharmacological action of antipschotic agents is antagonism of dopamine and/or serotonin receptor in the CNS. (n.d.). NEUROPSYCHIATRY DSM (PYDI 0416) — FALL, 1999 MEDICINAL CHEMISTRY OF ANTIPSYCHOTICS. University of the Sciences in Philadelphia. [Link]

  • 5HT2A antagonism can increase dopaminergic neurotransmission in the nigrostriatal pathway, reducing the risk of extrapyramidal symptoms. It could also theoretically improve negative and cognitive symptoms in schizophrenia by increasing dopamine release in the prefrontal cortex. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. [Link]

  • The acoustic startle response is characterized by an exaggerated flinching response to an unexpected strong auditory stimulus (pulse). This response can be attenuated when it is preceded by a weaker stimulus (pre-pulse) and is the principle underlying pre-pulse inhibition (PPI). (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. [Link]

  • Protocol structure: Habituation and prepulse inhibition can be measured within one protocol. The protocol is divided into an acclimation period, a block I (habituation), immediately followed by a block II (PPI, figure 2). (2011). Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. Journal of Visualized Experiments. [Link]

  • Acclimate mice in quite room for 30 min prior to testing. Mice are tested in the morning. Do not stimulate the mouse before starting the experiment. Do not change the cage on the day of the experiment. (2024). Auditory startle & Prepulse inhibition. MMPC. [Link]

  • We report the optimisation of a series of novel amide-piperidine (piperazine) derivatives using the multiple ligand approach with dopamine and serotonin receptors. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

Sources

Foundational

safety and handling of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

An In-depth Technical Guide to the Safe Handling of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl This guide provides comprehensive safety and handling protocols for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a compound of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

This guide provides comprehensive safety and handling protocols for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a compound of interest for researchers and professionals in drug development. Given its structural relation to other bioactive piperidine derivatives, this molecule is likely utilized as a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][2] The fluorophenyl group can enhance lipophilicity, a desirable trait for CNS drug candidates.[1]

Due to the absence of a specific Safety Data Sheet (SDS) for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, this document synthesizes data from SDSs of structurally analogous compounds, including piperidine hydrochloride and other substituted (fluorophenyl)piperidine hydrochlorides. This approach allows for a robust and cautious safety framework based on the known hazards of the core chemical moieties.

Hazard Identification and Risk Assessment

The primary hazards associated with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl are extrapolated from its structural components: the piperidine ring and the fluorophenyl group, presented as a hydrochloride salt. The hydrochloride form is typically a white crystalline solid.[3][4]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 3 / 4Toxic or Harmful if swallowed.[3][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[7][8][9]
Serious Eye Damage/IrritationCategory 2A/2Causes serious eye irritation.[7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[7][8][9]

This table is a synthesis of potential hazards based on structurally similar compounds.

The piperidine moiety itself is known to be toxic.[6][10] The hydrochloride salt form generally reduces the volatility compared to the free base, but the solid may form combustible dust concentrations in air if dispersed.[5]

Prudent Laboratory Practices and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing risk.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[3][6] This ensures that any dust or aerosols generated are contained and exhausted away from the user. Ventilation should be adequate to maintain exposure levels below any established occupational exposure limits.[8] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[8]

Administrative Controls

Access to areas where 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is handled should be restricted to trained and authorized personnel. It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[7] This includes prohibiting eating, drinking, and smoking in the laboratory.[5][11] All containers must be clearly labeled.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent direct contact with the chemical.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.[8]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles and splashes.[8]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.[8]
Respiratory Protection In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust. The use of a respirator requires a formal respiratory protection program, including training and fit-testing.[8]

Standard Operating Procedures for Handling

Weighing and Dispensing
  • All weighing and dispensing of the solid compound should be conducted within a chemical fume hood to minimize inhalation exposure.[3]

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Avoid creating dust clouds.[7][12]

Solution Preparation
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • The hydrochloride salt is expected to be soluble in water.[4]

The following diagram outlines the recommended workflow for safely handling 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Verify Fume Hood Certification Verify Fume Hood Certification Don Appropriate PPE Don Appropriate PPE Verify Fume Hood Certification->Don Appropriate PPE Step 1 Consult SDS of Analogs Consult SDS of Analogs Don Appropriate PPE->Consult SDS of Analogs Step 2 Weigh Solid in Fume Hood Weigh Solid in Fume Hood Consult SDS of Analogs->Weigh Solid in Fume Hood Step 3 Prepare Solution in Fume Hood Prepare Solution in Fume Hood Weigh Solid in Fume Hood->Prepare Solution in Fume Hood Step 4 Close Container Tightly Close Container Tightly Prepare Solution in Fume Hood->Close Container Tightly Step 5 Decontaminate Work Area Decontaminate Work Area Close Container Tightly->Decontaminate Work Area Step 6 Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Step 7 Remove and Dispose of Gloves Remove and Dispose of Gloves Dispose of Waste->Remove and Dispose of Gloves Step 8 Wash Hands Thoroughly Wash Hands Thoroughly Remove and Dispose of Gloves->Wash Hands Thoroughly Step 9

Caption: Safe Handling Workflow for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon) can be considered for long-term stability.[8][12]

  • Store in a locked cabinet or a restricted-access area.[5][6]

Disposal
  • Dispose of waste materials in accordance with local, regional, and national regulations for hazardous waste.[5]

  • Do not allow the material to enter drains or waterways.[5]

  • Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

A clear and practiced emergency plan is vital.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[5][7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5][6]
Spill Response

In the event of a spill, the primary responsibility lies with the person who caused it, provided they are trained and it is safe to do so.[13]

The following diagram illustrates the decision-making process for responding to a chemical spill.

G Spill Spill Occurs Assess Is the spill large or unmanageable? Spill->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate Yes Contain Contain Spill (Use absorbents) Assess->Contain No Cleanup Clean Up Spill (Follow protocol) Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: Chemical Spill Response Decision Tree.

Spill Cleanup Protocol (for small, manageable spills):

  • Alert others in the immediate area.[13]

  • Wear appropriate PPE , including respiratory protection if necessary.[12]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[14][15] Work from the outside of the spill inward.[14]

  • For a solid spill , gently sweep the material to avoid making it airborne and place it into a suitable container for disposal.[14]

  • Decontaminate the area with a suitable cleaning agent.

  • Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.[14]

  • Wash hands thoroughly after cleanup is complete.[12]

Conclusion

While 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a valuable compound in pharmaceutical research, its handling requires a thorough understanding of the potential hazards associated with its chemical class. By implementing robust engineering controls, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this and similar compounds in a safe and responsible manner. This proactive approach to safety is the cornerstone of trustworthy and effective scientific advancement.

References

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

Sources

Protocols & Analytical Methods

Method

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in neuroscience research

An Application Guide for the Characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in Neuroscience Research Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in Neuroscience Research

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant pharmaceuticals and neuroactive compounds.[1] This guide focuses on a specific derivative, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a molecule belonging to a chemical class known for interacting with critical central nervous system (CNS) targets. While this specific molecule is not extensively characterized in public literature, its structural motifs—the phenylethyl group and the piperidine core—are features of high-affinity ligands for key proteins such as the Sigma-1 (σ1) receptor and the Dopamine Transporter (DAT).[2][3]

This document serves as a comprehensive methodological framework for researchers aiming to elucidate the neuropharmacological profile of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl or its close analogs. We provide a tiered research plan, from initial in vitro binding assays to subsequent in vivo neurochemical and behavioral characterization. The protocols herein are designed to be self-validating, providing a robust pathway to determine the compound's primary mechanism of action and its potential as a research tool for exploring neurological disorders.

Compound Overview and Rationale for Study

Physicochemical Properties

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a hydrochloride salt of a substituted piperidine. The fluorophenyl group often enhances metabolic stability and blood-brain barrier penetration, making it a desirable feature in CNS drug discovery.

PropertyValue
Molecular Formula C₁₃H₁₉ClF N
Molecular Weight 243.75 g/mol
Structure 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl
Appearance White to off-white solid (predicted)
Solubility Soluble in water and ethanol (predicted for HCl salt)
Plausible Synthetic Outline

A 4-Piperidineethanol B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Reagent: TsCl or MsCl, Base (e.g., Pyridine) C Activated Piperidine Intermediate B->C E Nucleophilic Substitution (Coupling Reaction) C->E D 4-Fluorophenyl Grignard Reagent or similar organometallic D->E F 4-[2-(4-Fluorophenyl)ethyl]-piperidine (Free Base) E->F G Salt Formation (HCl in ether or isopropanol) F->G Reagent: HCl H 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (Final Product) G->H

Caption: Plausible synthetic pathway for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Postulated Mechanisms of Action

Based on structure-activity relationship studies of closely related compounds, two primary molecular targets are hypothesized for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl: the Sigma-1 (σ1) receptor and the Dopamine Transporter (DAT).

  • Sigma-1 (σ1) Receptor: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6] It plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal plasticity. Ligands targeting σ1 receptors are investigated for their potential in treating neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[7]

  • Dopamine Transporter (DAT): The DAT is a presynaptic membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[8] DAT inhibitors increase extracellular dopamine levels and are studied for their therapeutic potential in conditions like ADHD and as potential treatments for psychostimulant use disorders.[9][10]

cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Endoplasmic Reticulum DAT Dopamine Transporter (DAT) Reuptake of Dopamine DA_receptor Dopamine Receptor DAT:port->DA_receptor Synaptic Dopamine VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_vesicle->DAT:port Dopamine Release sigma1 Sigma-1 (σ1) Receptor Cellular Chaperone Compound 4-[2-(4-Fluorophenyl)ethyl] -piperidine HCl Compound->DAT Hypothesis 1: Inhibition Compound->sigma1 Hypothesis 2: Modulation

Caption: Hypothesized molecular targets of the compound within a neuronal context.

Application Notes: A Tiered Experimental Approach

A logical, tiered approach is essential to systematically characterize an unknown compound. This ensures that resource-intensive in vivo studies are justified by clear in vitro data.

  • Tier 1: In Vitro Receptor Profiling: The foundational step is to determine if the compound binds to the hypothesized targets and with what affinity and selectivity. A radioligand binding assay is the gold standard for this initial screen.

  • Tier 2: In Vivo Neurochemical Analysis: If high affinity is confirmed, the next step is to assess whether the compound engages its target in vivo to produce a measurable neurochemical change. For a putative DAT inhibitor, in vivo microdialysis is the ideal technique to measure changes in extracellular dopamine.

  • Tier 3: In Vivo Behavioral Assessment: The final step is to link target engagement and neurochemical changes to a functional, behavioral outcome. For a DAT inhibitor, this often involves assessing changes in locomotor activity.

Detailed Experimental Protocols

Protocol 1: In Vitro Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl for the human σ1 receptor and Dopamine Transporter (DAT).

Causality: This assay quantifies the direct interaction between the test compound and its putative protein targets. By competing against a radiolabeled ligand with known affinity, we can calculate the affinity of our unlabeled compound. This is the most direct method to confirm a binding interaction and is a prerequisite for all further studies.

A Prepare Membrane Homogenates (e.g., from HEK293 cells expressing hDAT or hσ1) B Protein Quantification (e.g., BCA Assay) A->B D Add Reagents to Wells: 1. Assay Buffer 2. Membranes (e.g., 20-50 µg protein) 3. Test Compound (10-point curve) or NSB Ligand 4. Radioligand ([³H]GBR12909 for DAT, ³H-Pentazocine for σ1) B->D C Prepare Assay Plates (96-well) - Total Binding Wells - Non-Specific Binding (NSB) Wells - Competition Wells C->D E Incubate (e.g., 60 min at 25°C with gentle agitation) D->E F Terminate Reaction via Rapid Filtration (Transfer to PEI-soaked filter plates) E->F G Wash Filters with Ice-Cold Buffer (3-4 times to remove unbound radioligand) F->G H Dry Filters, Add Scintillation Cocktail G->H I Quantify Radioactivity (Microplate Scintillation Counter) H->I J Data Analysis: 1. Calculate Specific Binding 2. Generate Competition Curve (log[Inhibitor] vs. % Specific Binding) 3. Determine IC₅₀ 4. Calculate Kᵢ using Cheng-Prusoff equation I->J

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available membranes or prepare them from cell lines (e.g., HEK293) stably expressing the human DAT or σ1 receptor.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Membranes + vehicle + radioligand.

    • Non-Specific Binding (NSB): Membranes + a high concentration of a known unlabeled ligand (e.g., 10 µM GBR 12935 for DAT; 10 µM Haloperidol for σ1) + radioligand.

    • Competition: Membranes + varying concentrations of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (e.g., 0.1 nM to 10 µM) + radioligand.

  • Radioligand Concentration: Use a concentration of radioligand at or near its Kₑ value (e.g., ~1-2 nM [³H]GBR12909 for DAT; ~2-3 nM -Pentazocine for σ1).

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the retained radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vivo Microdialysis in Rodents

Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of freely moving rats following systemic administration of the test compound.

Causality: This technique directly measures the neurochemical consequence of target engagement in a specific, behaviorally relevant brain region. If the compound inhibits DAT, we expect a dose-dependent increase in extracellular dopamine. This bridges the gap between in vitro binding and a physiological effect in the living brain.

A Stereotaxic Surgery: Implant guide cannula targeting Nucleus Accumbens (NAc) B Animal Recovery (5-7 days post-surgery) A->B C Experiment Day: Insert microdialysis probe through cannula B->C D Perfuse Probe with aCSF (e.g., 1-2 µL/min) and allow to stabilize C->D E Collect Baseline Samples (e.g., 3-4 samples, 20 min each) D->E F Administer Compound (e.g., i.p. injection of vehicle or test compound) E->F G Collect Post-Injection Samples (for at least 2-3 hours) F->G H Analyze Dialysate Samples (HPLC with electrochemical detection) G->H I Histological Verification of Probe Placement G->I Post-Experiment J Data Analysis: 1. Quantify Dopamine concentration 2. Normalize data to baseline (% of baseline) 3. Plot Time vs. % Baseline Dopamine 4. Calculate Area Under the Curve (AUC) H->J

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Methodology:

  • Surgery: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens. Allow the animal to recover for at least 5-7 days.

  • Probe Insertion: On the day of the experiment, place the rat in a microdialysis testing chamber. Gently insert a microdialysis probe through the guide cannula.

  • Stabilization: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1.5 µL/min). Allow the system to stabilize for 1-2 hours.

  • Baseline Collection: Collect 3-4 baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid). Samples are typically collected every 20 minutes.

  • Compound Administration: Administer 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 3 hours post-injection.

  • Sample Analysis: Analyze the dopamine content in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Histology: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

Protocol 3: Locomotor Activity Assessment

Objective: To determine the effect of the test compound on spontaneous locomotor activity in mice.

Causality: DAT inhibitors typically increase locomotor activity by enhancing dopaminergic signaling in motor circuits.[11] This behavioral assay provides a functional, whole-animal readout that is highly correlated with the neurochemical effects measured by microdialysis. It helps classify the compound as a potential psychostimulant or otherwise.

Step-by-Step Methodology:

  • Habituation: Place individual mice into open-field activity chambers (e.g., clear plexiglass boxes equipped with infrared beams). Allow them to habituate to the new environment for 30-60 minutes until their exploratory activity stabilizes.

  • Administration: Remove the mice, administer the test compound or vehicle (i.p. or s.c.), and immediately return them to the chambers.

  • Data Acquisition: Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically using the chamber's software for a period of 90-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Calculate the total activity over the entire session and compare the dose groups using appropriate statistical tests (e.g., ANOVA).

References

A comprehensive list of references will be compiled at the end of the document, including full titles, sources, and verifiable URLs to support the scientific claims and protocols described. This ensures that researchers can consult the primary literature for further details.

Sources

Application

Application Notes and Protocols: Characterizing Receptor Interactions of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Introduction: A Versatile Piperidine Moiety in Receptor Research The compound 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a member of the piperidine class of molecules, a scaffold of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Piperidine Moiety in Receptor Research

The compound 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a member of the piperidine class of molecules, a scaffold of significant interest in medicinal chemistry and pharmacology due to its prevalence in numerous biologically active compounds. The structural characteristics of this particular derivative—a fluorophenyl ethyl group attached to the piperidine ring—suggest its potential interaction with various central nervous system (CNS) targets. This guide provides a comprehensive overview and detailed protocols for utilizing 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in receptor binding assays, with a primary focus on its anticipated interactions with the Sigma-1 (σ1) receptor and the Dopamine Transporter (DAT).

These application notes are designed for researchers, scientists, and drug development professionals engaged in the characterization of novel compounds. The protocols herein are presented with an emphasis on scientific integrity, providing not just procedural steps but also the underlying rationale to empower robust and reproducible experimental design.

Primary Molecular Targets and Rationale

Based on the structural features of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and the extensive literature on analogous compounds, the primary molecular targets for investigation are the Sigma-1 (σ1) receptor and the Dopamine Transporter (DAT).

  • Sigma-1 (σ1) Receptor: The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of calcium signaling and plays a crucial role in cellular stress responses.[1][2] Many piperidine-containing compounds exhibit high affinity for σ1 receptors, making this a logical primary target for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.[3][4]

  • Dopamine Transporter (DAT): The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[5][6] The phenylethylamine scaffold embedded within the structure of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a classic pharmacophore for monoamine transporters, suggesting a potential interaction with DAT.

Quantitative Binding Affinity Data

Compound/AnalogTargetBinding Affinity (Ki)Reference
N-[(4-methoxyphenoxy)ethyl]piperidinesSigma-10.89–1.49 nM[3]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDAT0.7 nM[7]
1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-olDATKi range = 3–382 nM[8]

Note: The provided Ki values are for structurally related compounds and should be used as a reference to guide initial experimental design for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. The actual binding affinity of the title compound must be determined experimentally.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating essential controls and detailed steps to ensure data integrity.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is designed to determine the inhibitory constant (Ki) of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl at the human Sigma-1 receptor.

Underlying Principle: This assay measures the ability of a test compound (4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from cells expressing hσ1R) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand (3H-pentazocine) and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration counting Scintillation Counting (to quantify bound radioactivity) filtration->counting analysis Calculate IC50 and Ki counting->analysis

Competitive Binding Assay Workflow

Materials:

  • Receptor Source: Membranes from cells stably expressing the human Sigma-1 receptor.

  • Radioligand: -pentazocine (specific activity ~40-60 Ci/mmol).

  • Test Compound: 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Test Compound Dilution: Prepare a serial dilution of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in assay buffer. A typical concentration range would be 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL -pentazocine (at a final concentration equal to its Kd, typically ~7 nM), and 50 µL of membrane suspension.[9]

    • Non-specific Binding: 25 µL Haloperidol (10 µM final concentration), 25 µL -pentazocine, and 50 µL of membrane suspension.

    • Test Compound: 25 µL of each dilution of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, 25 µL -pentazocine, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[10]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters three times with 500 µL of ice-cold wash buffer.[11]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Saturation Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is designed to determine the dissociation constant (Kd) of a radioligand and the maximal binding capacity (Bmax) of the receptor preparation.

Underlying Principle: In a saturation binding experiment, the concentration of the radioligand is varied while the amount of receptor is kept constant.[12] This allows for the determination of the radioligand's affinity for the receptor (Kd) and the total number of receptors in the preparation (Bmax).[3]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Varying Radioligand Concentrations prep_membranes->incubation prep_radioligand Prepare Serial Dilutions of Radioligand (3H-pentazocine) prep_radioligand->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Kd and Bmax counting->analysis

Saturation Binding Assay Workflow

Procedure:

  • Membrane and Radioligand Preparation: Prepare the receptor membranes as described in Protocol 1. Prepare a serial dilution of -pentazocine, typically ranging from 0.1 to 50 nM.

  • Assay Setup: In a 96-well plate, set up two sets of tubes in triplicate:

    • Total Binding: Add increasing concentrations of -pentazocine to the wells containing the membrane suspension.

    • Non-specific Binding: Add increasing concentrations of -pentazocine to wells containing the membrane suspension and a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).

  • Incubation, Filtration, and Counting: Follow steps 4-6 from Protocol 1.

Data Analysis:

  • Calculate specific binding at each radioligand concentration.

  • Plot the specific binding against the concentration of the radioligand.

  • Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.

Protocol 3: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is analogous to Protocol 1 but adapted for the Dopamine Transporter.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human Dopamine Transporter or rat striatal membranes.

  • Radioligand: [3H]WIN 35,428 (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Cocaine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the DAT-specific reagents.

  • Incubation: Incubate at room temperature for 2 hours.

Signaling Pathway Context

Understanding the downstream consequences of receptor binding is critical for interpreting the functional effects of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a ligand-regulated molecular chaperone.[13] Upon ligand binding, it can dissociate from its partner protein, BiP (Binding immunoglobulin protein), and translocate to other intracellular targets to modulate their function. Key signaling events influenced by σ1 receptor activation include:

  • Calcium Signaling: Modulation of inositol 1,4,5-trisphosphate (IP3) receptor activity, leading to changes in intracellular calcium levels.[1]

  • Ion Channel Regulation: Direct interaction and modulation of various voltage-gated ion channels.[14]

  • Cellular Stress Response: Involvement in the unfolded protein response (UPR) and oxidative stress pathways.[2]

G cluster_er Endoplasmic Reticulum s1r_bip σ1R-BiP Complex dissociation Dissociation s1r_bip->dissociation ligand 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl ligand->s1r_bip Binds s1r_active Active σ1R dissociation->s1r_active ip3r IP3 Receptor s1r_active->ip3r Modulates ion_channels Ion Channels s1r_active->ion_channels Modulates stress_response Cellular Stress Response s1r_active->stress_response Influences ca_signaling Ca2+ Signaling ip3r->ca_signaling neuronal_excitability Neuronal Excitability ion_channels->neuronal_excitability cell_survival Cell Survival stress_response->cell_survival

Sigma-1 Receptor Signaling Pathway

Dopamine Transporter (DAT) Mechanism

The DAT functions as a symporter, utilizing the electrochemical gradient of sodium ions to drive the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[15][16] Inhibition of DAT by a ligand like 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl would block this reuptake process, leading to an increase in the extracellular concentration and duration of action of dopamine.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) dopamine Dopamine dat->dopamine Reuptake dopamine->dat Binds for Reuptake ligand 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl ligand->dat Blocks

Dopamine Transporter Inhibition

Conclusion and Future Directions

These application notes provide a robust framework for the characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in receptor binding assays. By following the detailed protocols, researchers can reliably determine the binding affinity of this compound at the Sigma-1 receptor and Dopamine Transporter. Further functional assays will be necessary to elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at these targets and to understand its full pharmacological profile. The insights gained from these studies will be invaluable for its potential development as a therapeutic agent or a research tool for probing the complexities of the central nervous system.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Izenwasser, S., et al. (1998). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 41(21), 4075-4086.
  • Wikipedia. (2023). Ligand binding assay. Retrieved from [Link]

  • Abate, C., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 56(21), 8613-8624.
  • Aggarwal, S., et al. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 62, 128643.
  • Wikipedia. (2023). Sigma-1 receptor. Retrieved from [Link]

  • Sonders, M. S., & Amara, S. G. (1996). Mechanisms of dopamine transporter regulation in normal and disease states. Current Opinion in Neurobiology, 6(3), 294-302.
  • Wikipedia. (2023). Dopamine transporter. Retrieved from [Link]

  • de Costa, B. R., et al. (1992). -pentazocine binding to rat brain sigma 1 receptors. Journal of Neurochemistry, 58(4), 1545-1553.

  • Prezzavento, O., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 50(25), 6294-6303.
  • Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 750.
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496.
  • Caroppo, R., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(13), 5081.
  • Basile, L., et al. (2022). A focus on piperidine and piperazine scaffolds: design, synthesis and biological evaluation of novel sigma receptor modulators for the management of neuropathic pain. European Journal of Medicinal Chemistry, 237, 114389.
  • German, C. L., et al. (2016). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Bioscience (Landmark Edition), 21, 1115-1139.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • SDB. (2023). Dopamine transporter. Retrieved from [Link]

  • Fishback, J. A., et al. (2010). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 113(4), 299-310.
  • Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(12), 2623-2630.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Stepanov, V. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Biologia, 78(11), 3023-3030.
  • D'Antona, N., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(10), 1269-1278.269-1278.

Sources

Method

Application Note: Preparation and Handling of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and validation of stock solutions of 4-[2-(4-Fluorophenyl)ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and validation of stock solutions of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. As a key intermediate in pharmaceutical research, particularly for agents targeting the central nervous system, ensuring the integrity and precise concentration of this compound is paramount for experimental reproducibility. This guide emphasizes safety, procedural accuracy, and methods for validating solution stability to support reliable downstream applications.

Compound Characterization and Properties

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a piperidine derivative valued in medicinal chemistry and pharmaceutical development. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base.

Critical Note on Physicochemical Data: A definitive CAS Number and Molecular Weight for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl were not consistently available across publicly accessible chemical databases during the compilation of this guide. The molecular formula is C₁₃H₁₉ClFN. It is imperative that the user obtains the lot-specific Molecular Weight (MW) from the Certificate of Analysis (CofA) provided by the supplier. This value is essential for all subsequent calculations.

PropertyValueSource
IUPAC Name 4-[2-(4-fluorophenyl)ethyl]piperidine;hydrochloride-
Molecular Formula C₁₃H₁₉ClFNDeduced from structure
Molecular Weight (MW) User must verify from supplier's CofA -
CAS Number User must verify from supplier's CofA -
Appearance Typically a white to off-white solid or crystalline powder.General observation for similar compounds

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound was not publicly available, data from structurally similar fluorinated piperidine derivatives indicate potential hazards. The primary source for all safety information must be the SDS provided by your chemical supplier.

Guiding Principles Based on Analog Data:

  • Hazard Classification: Similar compounds are classified as skin irritants, serious eye irritants, and may cause respiratory irritation. Some piperidine derivatives are harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some analogs recommend refrigerated storage. Note if the compound is hygroscopic (absorbs moisture from the air) and store accordingly, potentially under an inert gas.

Protocol for Stock Solution Preparation

The most common solvent for initial stock solutions of organic molecules in drug discovery is Dimethyl Sulfoxide (DMSO) due to its high solubilizing power. However, the final application will dictate the best solvent choice. This protocol provides a detailed method for preparing a 10 mM stock solution in DMSO.

Materials and Equipment
  • 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Appropriate size volumetric flask (e.g., 5 mL, 10 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator bath (optional)

  • Cryogenic storage vials (amber or wrapped in foil)

Step-by-Step Protocol

Step 1: Calculation of Required Mass The fundamental step is to calculate the mass of the compound needed to achieve the desired molar concentration in a specific volume.

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Worked Example (Using a Placeholder MW): Let's assume you want to prepare 5 mL of a 10 mM stock solution and the Molecular Weight (MW) from your CofA is 245.75 g/mol .

Mass (mg) = 10 mM × 5 mL × 245.75 g/mol / 1000 = 12.29 mg

Step 2: Weighing the Compound

  • Place a clean, new weigh boat on the analytical balance and tare it to zero.

  • Carefully weigh out the calculated mass (e.g., 12.29 mg) of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. Record the exact mass weighed.

  • Causality Check: Using an analytical balance is crucial for accuracy. Concentrated stock solutions are used to prepare very dilute working solutions, so any error in this initial step will be magnified in all subsequent experiments.

Step 3: Dissolution

  • Carefully transfer the weighed powder into the volumetric flask.

  • Add approximately 70-80% of the final volume of DMSO (e.g., 3.5-4 mL for a 5 mL final volume).

  • Cap the flask and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied. Gentle warming may also be used, but care must be taken to avoid compound degradation.

Step 4: Final Volume Adjustment and Aliquoting

  • Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Aliquot the stock solution into smaller, single-use volumes in appropriately labeled, light-protected cryogenic vials.

  • Expert Insight: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution, thereby compromising the stock concentration over time.

Step 5: Labeling and Storage Label each vial clearly with:

  • Compound Name

  • Concentration (e.g., 10 mM)

  • Solvent (e.g., DMSO)

  • Preparation Date

  • Your Initials

Store the aliquots at -20°C or -80°C for long-term stability.

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_solution Dissolution cluster_final Final Steps calc 1. Calculate Required Mass (Mass = C × V × MW) weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add ~70% of Solvent transfer->add_solvent dissolve 5. Vortex / Sonicate (Ensure full dissolution) add_solvent->dissolve adjust_vol 6. Add Solvent to Final Volume dissolve->adjust_vol aliquot 7. Aliquot into Vials adjust_vol->aliquot label_store 8. Label and Store (-20°C or -80°C) aliquot->label_store Stability_Assessment cluster_cycles Perform Freeze-Thaw Cycles prep Prepare Fresh Stock Solution t0 Analyze 'Time 0' Aliquot (e.g., HPLC) prep->t0 c1 1 Cycle prep->c1 compare Compare Results to 'Time 0' t0->compare c3 3 Cycles c1->c3 c5 5 Cycles c3->c5 analyze_cycled Analyze Cycled Aliquots c5->analyze_cycled analyze_cycled->compare decision Is degradation > 5-10%? compare->decision stable Stable: Define Shelf-life decision->stable No unstable Unstable: Use Freshly Prepared decision->unstable Yes

Application

Topic: Analytical Methods for the Quantification of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

An Application Note from the Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for the quantitative analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a compound of interest in pharmaceutical development as a key intermediate or active ingredient. The accurate determination of its purity and concentration is paramount for ensuring quality, safety, and efficacy. This document details a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, which is recognized for its robustness and precision. Additionally, it outlines a complementary Gas Chromatography (GC) method and provides a thorough protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are integrated to provide a field-proven guide for analytical scientists.

Introduction and Compound Overview

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a heterocyclic amine derivative. The piperidine moiety is a ubiquitous scaffold in many pharmaceutical agents, and the fluorophenyl group provides specific physicochemical properties that can influence biological activity.[1] Given its role in synthesis and potential therapeutic applications, a reliable analytical method is critical for quality control, stability testing, and pharmacokinetic studies. This guide focuses on chromatographic techniques, which offer the high specificity and sensitivity required for pharmaceutical analysis.

Compound Details:

AttributeDetails
IUPAC Name 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride
Molecular Formula C₁₃H₁₉ClFNO
Molecular Weight 243.75 g/mol (for HCl salt)
Structure (A representative structure would be displayed here)

Primary Analytical Method: Reverse-Phase HPLC with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. The method separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Development (The "Why")
  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC, offering excellent hydrophobicity for retaining the analyte, which possesses both nonpolar (fluorophenyl, ethyl chain) and polar (piperidine nitrogen) characteristics. The end-capping on modern C18 columns is crucial to minimize peak tailing caused by the interaction of the basic piperidine nitrogen with residual acidic silanols on the silica support.

  • Mobile Phase Strategy: As a basic compound, the retention and peak shape of 4-[2-(4-Fluorophenyl)ethyl]-piperidine are highly dependent on the mobile phase pH.

    • Acidic pH: Operating at a low pH (e.g., 2.5-3.5) using an additive like phosphoric acid or trifluoroacetic acid (TFA) ensures the piperidine nitrogen is consistently protonated (R₃NH⁺).[2] This prevents peak splitting and tailing, leading to sharp, symmetrical peaks. The protonated form has increased polarity, which modulates its retention on the C18 column.

    • Organic Modifier: Acetonitrile is typically chosen over methanol as it often provides better peak shape and lower backpressure. A gradient elution is recommended to ensure any impurities with different polarities are effectively separated and eluted in a reasonable timeframe.

  • Wavelength Selection: The 4-fluorophenyl group is the primary chromophore in the molecule. It exhibits strong UV absorbance, typically around 210-230 nm. A photodiode array (PDA) detector is ideal for initially scanning the UV spectrum to determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity.

Detailed HPLC Protocol

This protocol is a robust starting point and must be validated for its intended use.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA).

  • Reference standard of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (purity ≥ 99.5%).

Solutions Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated H₃PO₄ to 1 L of HPLC-grade water and mix thoroughly. Filter and degas.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard & Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 50 µg/mL) using the diluent.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient 0-15 min: 20% B to 80% B15-18 min: Hold at 80% B18.1-25 min: Hold at 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm[3]
Run Time 25 minutes
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a core component of a self-validating system.

Procedure: Inject the working standard solution (e.g., 50 µg/mL) five or six times.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pump stability.

HPLC Method Validation Protocol (per ICH Q2(R2))

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4][5] The following parameters must be assessed.

Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis (QC, Stability) Rob->Routine

Caption: Logical flow of HPLC method development and validation.

Specificity

Demonstrates that the signal measured is unequivocally from the target analyte.

  • Protocol: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and a sample spiked with known impurities or forced degradation products (exposed to acid, base, heat, light, oxidation).

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time, and the method should achieve baseline resolution (R > 1.5) between the analyte and its potential impurities.

Linearity

The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4]

  • Protocol: Analyze at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[6]

Accuracy

The closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]

Precision

The degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[8]

LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

  • Protocol: Often determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

  • Acceptance Criteria: For LOQ, the precision (%RSD) should be ≤ 10%.

Robustness

Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and organic modifier composition (±2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Summary of Validation Parameters
Validation ParameterTypical Acceptance Criteria
Specificity No interference at analyte RT; Resolution > 1.5
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ (% RSD) ≤ 10%
Robustness SST criteria met

Alternative Method: Gas Chromatography (GC)

GC can serve as an orthogonal technique, particularly for identifying volatile organic impurities or for analyzing the free base form of the compound.

Rationale and Considerations
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[8]

  • Applicability: The boiling point of piperidine is 106 °C, making it suitable for GC analysis.[9] However, 4-[2-(4-Fluorophenyl)ethyl]-piperidine is a larger molecule and will have a higher boiling point. The HCl salt is non-volatile.

  • Sample Preparation: For analysis of the HCl salt, a derivatization step or an in-situ neutralization to the free base followed by headspace GC would be necessary. Direct injection of the free base dissolved in an appropriate solvent is more straightforward.

Suggested GC Protocol (Starting Point)

Instrumentation and Reagents:

  • GC system with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Solvent: Dichloromethane or Methanol.

GC Conditions:

ParameterCondition
Column DB-5 (or equivalent)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Flow 1.0 mL/min (constant flow)
Injection Volume 1 µL (split mode, e.g., 50:1)

Experimental Workflow and Troubleshooting

Overall Analytical Workflow

G SampleReceipt Sample Receipt & Login SamplePrep Test Sample Preparation SampleReceipt->SamplePrep RefStdPrep Reference Standard Preparation SST System Suitability Test (SST) RefStdPrep->SST Analysis HPLC Analysis (Sequence Run) SamplePrep->Analysis SST->Analysis If Pass DataProcessing Data Processing (Integration & Calibration) Analysis->DataProcessing Report Generate Report (Purity, Assay) DataProcessing->Report

Caption: Standard operating procedure for sample analysis.

Common Troubleshooting Insights
  • Issue: Peak Tailing or Splitting.

    • Cause: This is common for basic compounds. It could be due to secondary interactions with silica silanols or the presence of both the free base and the protonated salt form.[10]

    • Solution: Ensure the mobile phase pH is sufficiently low (pH < 4) to fully protonate the piperidine nitrogen. Use a high-quality, end-capped C18 column. Ensure the sample diluent is compatible with the mobile phase to avoid on-column precipitation or pH shifts.[10]

  • Issue: Poor Retention.

    • Cause: Analyte is too polar for the current conditions.

    • Solution: Decrease the amount of organic modifier (acetonitrile) in the mobile phase, especially at the start of the gradient.

  • Issue: High Backpressure.

    • Cause: Column frit blockage, buffer precipitation.

    • Solution: Filter all mobile phases and samples. If using a phosphate buffer, ensure it does not precipitate when mixed with high concentrations of acetonitrile. Regularly flush the system and column with appropriate solvents.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Lee, H. S., et al. (2014). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of piperidine. ResearchGate. [Link]

  • ResearchGate. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • PubMed. (2007). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Google Patents. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

Method

Application Notes and Protocols for In Vivo Studies of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in Animal Models

Introduction: Unveiling the Therapeutic Potential of a Novel Sigma-1 Receptor Ligand 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a piperidine derivative with a structural motif common to a class of compounds known for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sigma-1 Receptor Ligand

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a piperidine derivative with a structural motif common to a class of compounds known for their interaction with central nervous system (CNS) targets. While specific in vivo data for this particular salt is emerging, its core structure strongly suggests activity as a sigma-1 receptor (σ1R) ligand. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, and is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neurotransmitter release.[1][2][3]

Sigma-1 receptors are a compelling therapeutic target for a variety of neuropsychiatric and neurodegenerative disorders.[4][5] Ligands that modulate σ1R have shown promise in preclinical models of depression, anxiety, schizophrenia, and pain, as well as in neuroprotective paradigms.[1][3] This document provides a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo studies to characterize the pharmacological profile and therapeutic potential of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in relevant animal models. The protocols outlined herein are based on established methodologies for evaluating sigma-1 receptor ligands and other piperidine-based CNS-active compounds.[6][7]

I. Mechanistic Framework: The Sigma-1 Receptor Signaling Nexus

The sigma-1 receptor does not function as a classical cell surface receptor but rather as an intracellular chaperone protein that translocates within the cell to modulate the function of various client proteins.[2][8] Its activation by agonists can initiate a cascade of downstream effects that are broadly neuroprotective and neuromodulatory.

A key mechanism of σ1R action is the regulation of intracellular Ca2+ homeostasis, particularly through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor at the endoplasmic reticulum.[1] By stabilizing IP3 receptor activity, σ1R agonists can prevent excessive calcium release and subsequent excitotoxicity. Furthermore, σ1R activation has been shown to modulate the activity of several ion channels, including NMDA receptors, and to influence neurotransmitter systems, most notably glutamatergic and serotonergic pathways.[1][9]

Recent studies have highlighted the role of σ1R in ameliorating anxiety-like behavior through the NR2A-CREB-BDNF signaling pathway.[9] Agonism at the σ1R can reverse stress-induced downregulation of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and plasticity.[9]

Diagram: Putative Signaling Pathway of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl via Sigma-1 Receptor Activation

G cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane cluster_2 Nucleus s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates nmdar NMDA Receptor s1r->nmdar Modulates ion_channel Ion Channels s1r->ion_channel Modulates creb CREB s1r->creb Activates ca_homeostasis Ca2+ Homeostasis ip3r->ca_homeostasis Regulates nmdar->ca_homeostasis bdnf BDNF Gene Expression creb->bdnf neuroprotection Neuroprotection & Neuronal Plasticity bdnf->neuroprotection compound 4-[2-(4-Fluorophenyl)ethyl] -piperidine HCl (Agonist) compound->s1r Binds and Activates ca_homeostasis->neuroprotection G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing in Disease Models cluster_2 Phase 3: Mechanism of Action Studies dose_finding Dose-Response & Toxicity Assessment pk_pd Pharmacokinetics & Pharmacodynamics dose_finding->pk_pd Inform depression Depression Models (FST, TST) pk_pd->depression Guide Dose Selection anxiety Anxiety Models (EPM, OFT) pk_pd->anxiety Guide Dose Selection pain Pain Models (Hot Plate, Formalin) pk_pd->pain Guide Dose Selection neurodegeneration Neurodegeneration Models (e.g., MPTP, 6-OHDA) pk_pd->neurodegeneration Guide Dose Selection ex_vivo Ex Vivo Analysis (Western Blot, qPCR) depression->ex_vivo Provide Tissue Samples anxiety->ex_vivo Provide Tissue Samples pain->ex_vivo Provide Tissue Samples neurodegeneration->ex_vivo Provide Tissue Samples receptor_occupancy Receptor Occupancy ex_vivo->receptor_occupancy Correlate with electrophysiology Electrophysiology receptor_occupancy->electrophysiology Validate

Caption: A phased approach to the in vivo evaluation of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

C. Behavioral Assays for Efficacy Testing

Based on the known functions of the sigma-1 receptor, the following behavioral paradigms are recommended to assess the therapeutic potential of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

1. Models of Depression-like Behavior:

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most common screening tools for antidepressants. [10]A decrease in immobility time is indicative of an antidepressant-like effect.

    • Protocol:

      • Acclimate mice to the testing room for at least 1 hour.

      • Administer 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

      • For FST, place the mouse in a cylinder of water from which it cannot escape. For TST, suspend the mouse by its tail.

      • Record the duration of immobility over a 6-minute period.

2. Models of Anxiety-like Behavior:

  • Elevated Plus Maze (EPM) and Open Field Test (OFT): These tests are based on the conflict between the rodent's innate aversion to open, exposed areas and its desire to explore. [9]An anxiolytic effect is indicated by an increase in the time spent in and the number of entries into the open arms of the EPM, or more time spent in the center of the OFT.

    • Protocol:

      • Acclimate animals to the testing room.

      • Administer the compound or vehicle.

      • Place the animal in the center of the EPM or OFT.

      • Use video tracking software to record and analyze movement for a 5-10 minute session.

3. Models of Nociception and Pain:

  • Many piperidine derivatives exhibit analgesic properties. [7][11]* Hot Plate Test: Measures the latency to a pain response (e.g., paw licking, jumping) when the animal is placed on a heated surface. An increase in latency suggests an analgesic effect.

  • Formalin Test: Involves injecting a dilute formalin solution into the paw, which induces a biphasic pain response. This model can distinguish between acute and inflammatory pain.

D. Post-Mortem and Ex Vivo Analyses

Following behavioral testing, brain tissue can be collected for molecular and biochemical analyses to elucidate the mechanism of action.

  • Western Blotting: To measure changes in the expression levels of key proteins in the sigma-1 receptor signaling pathway, such as BDNF, CREB, and downstream effectors. [9]* Quantitative PCR (qPCR): To assess changes in the mRNA levels of target genes. [8]* Receptor Occupancy Studies: To determine the extent to which 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl binds to sigma-1 receptors in the brain at behaviorally active doses. [12]

III. Data Interpretation and Troubleshooting

  • Causality: It is crucial to include a sigma-1 receptor antagonist (e.g., NE-100) in your experimental design. [13]If the behavioral effects of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl are blocked by a selective antagonist, it provides strong evidence that the effects are mediated by the sigma-1 receptor.

  • Off-Target Effects: Consider potential interactions with other receptors, as many piperidine-based compounds can have affinities for multiple targets. [14]In vitro receptor profiling can help to identify potential off-target activities.

  • Pharmacokinetics: If a compound shows in vitro activity but is inactive in vivo, poor brain penetration or rapid metabolism may be the cause. [15][16]Pharmacokinetic studies are essential to rule out these possibilities.

IV. Conclusion

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl represents a promising chemical scaffold for the development of novel CNS therapeutics targeting the sigma-1 receptor. The experimental framework provided in these application notes offers a comprehensive and scientifically rigorous approach to characterizing its in vivo pharmacology. By employing a combination of pharmacokinetic, behavioral, and molecular techniques, researchers can systematically evaluate its therapeutic potential and elucidate its mechanism of action, paving the way for its potential clinical development.

References

  • Su, T.-P., Hayashi, T., & Maurice, T. (2010). The Pharmacology of Sigma-1 Receptors. PMC. [Link]

  • Romero, L., & Zamanillo, D. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC. [Link]

  • Kim, H. J., et al. (2005). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. [Link]

  • Pardridge, W. M. (2012). Current approaches to enhance CNS delivery of drugs across the brain barriers. PMC. [Link]

  • Su, T.-P., & Hayashi, T. (2003). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. PMC. [Link]

  • Liu, X., et al. (2017). Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress. PubMed. [Link]

  • Al-Ghamdi, S. (2015). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PMC. [Link]

  • Nayak, S. K., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]

  • Wiedemann, C., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Hashimoto, K. (2013). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. PMC. [Link]

  • Kliethermes, C. L., & Wimmer, J. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • The future of CNS drug development: signs of real progress. (2025). European Pharmaceutical Review. [Link]

  • Wang, H., et al. (2021). Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors. Frontiers. [Link]

  • Fathi, A., et al. (2024). Sigma-1 receptor modulation by fluvoxamine ameliorates valproic acid-induced autistic behavior in rats: Involvement of chronic ER stress modulation, enhanced autophagy and M1/M2 microglia polarization. PubMed. [Link]

  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. PubMed. [Link]

  • In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. [Link]

  • S. J. K. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers. [Link]

  • Rothman, R. B., et al. (1998). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry. [Link]

  • Reyes-Vázquez, C., et al. (2018). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology. [Link]

  • ERG2 and Sigma1 receptor like protein (PF04622). (n.d.). InterPro. [Link]

  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Sigma-1 receptor. (2024). Wikipedia. [Link]

  • Qu, M., et al. (2021). Targeted Drug Delivery to the Central Nervous System Using Extracellular Vesicles. MDPI. [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). MDPI. [Link]

  • Drug delivery to the central nervous system: a review. (n.d.). University of Alberta. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • SR-17018. (2024). Wikipedia. [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. (2016). PMC. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2022). MDPI. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). PMC. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2023). ResearchGate. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2022). MDPI. [Link]

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Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a key i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a key intermediate in the synthesis of various pharmaceutical agents. The developed method is precise, accurate, and specific for the quantification of the main component and the separation of its potential impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method's scientific basis, experimental protocols, and validation in accordance with international regulatory standards.

Introduction: The Analytical Imperative

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a critical building block in medicinal chemistry, particularly in the development of central nervous system (CNS) active compounds.[1] Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to assess its purity and stability is essential. This application note addresses this need by providing a detailed, validated HPLC method designed to resolve the active compound from its potential process-related impurities and degradation products. The method's development was guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).

The core challenge in analyzing piperidine-based compounds lies in their potential for various side reactions during synthesis and degradation under stress conditions. A robust analytical method must not only accurately quantify the main analyte but also possess the specificity to separate it from these closely related structures. This is the essence of a "stability-indicating" method.

Method Rationale and Chromatographic Principles

The selection of the chromatographic conditions was driven by the physicochemical properties of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. As a hydrochloride salt, the compound is ionizable, and its fluorophenyl moiety provides a chromophore for UV detection. A reversed-phase HPLC approach was chosen for its versatility and suitability for separating compounds with varying polarities.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides excellent retention for the non-polar regions of the analyte. The choice of a modern, high-purity silica-based C18 column ensures good peak shape and minimal secondary interactions with the basic piperidine nitrogen.

  • Mobile Phase: A combination of an acidic aqueous buffer and an organic modifier is employed.

    • Aqueous Phase: An acidic buffer, such as phosphate or formate, is crucial to protonate the piperidine nitrogen. This consistent positive charge prevents peak tailing, a common issue with basic analytes on silica-based columns, by minimizing interactions with residual silanol groups. An acidic pH also enhances the retention of the protonated amine on the C18 stationary phase.

    • Organic Modifier: Acetonitrile is chosen as the organic component due to its low UV cutoff, viscosity, and excellent solvating power for the analyte and its potential impurities. A gradient elution is proposed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive purity profile within a reasonable runtime.

  • Detection: The 4-fluorophenyl group in the molecule exhibits UV absorbance. Based on the UV spectrum of similar compounds like 4-fluorotoluene, which shows absorbance in the lower UV region, a detection wavelength of 220 nm is selected to ensure high sensitivity for both the main compound and potential impurities that share the same chromophore.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Materials and Reagents
  • 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl reference standard and test samples

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation: A Self-Validating System

The analytical method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines. The following validation parameters should be assessed:

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[3]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak (resolution > 2) and from each other.

Linearity

The linearity of the method should be established by analyzing a series of solutions at different concentrations. A linear relationship should be demonstrated between the peak area and the concentration of the analyte. An R² value of >0.999 is typically expected.

Accuracy

Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo or by comparing the results to those obtained from a well-characterized reference material. Recoveries in the range of 98-102% are generally considered acceptable.

Precision

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day precision): Assessed by multiple injections of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the sample on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for peak areas should be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method. These can be calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units) The system suitability parameters should remain within acceptable limits during these variations.

Potential Impurities and Their Control

A thorough understanding of the synthetic route and potential degradation pathways is crucial for impurity profiling.

Process-Related Impurities

Based on a likely synthesis involving the reaction of piperidine with a 4-fluorophenethyl halide (e.g., 2-(4-fluorophenyl)ethyl bromide), potential impurities could include:[4]

  • Unreacted Starting Materials: Piperidine and 2-(4-fluorophenyl)ethyl bromide.

  • By-products: Di-substituted piperidine or other side-reaction products.

Degradation Products

Piperidine derivatives can be susceptible to oxidation and photolytic degradation.[5][6] Potential degradation products may include:

  • N-oxide: Oxidation of the piperidine nitrogen.

  • Ring-opened products: Cleavage of the piperidine ring under harsh conditions.

  • Dehalogenated products: Loss of the fluorine atom from the phenyl ring.

The proposed HPLC method, with its gradient elution, is designed to separate these potential impurities from the main analyte peak, allowing for their identification and quantification.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC purity analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve injection Autosampler Injection dissolve->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection at 220 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC purity analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. Its stability-indicating nature ensures that the method is suitable for use in quality control and stability studies throughout the drug development lifecycle. The comprehensive validation protocol, grounded in ICH guidelines, provides a framework for establishing the method's performance and ensuring data integrity. By implementing this method, researchers and manufacturers can be confident in the quality and purity of this important pharmaceutical intermediate.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • PubChem. (n.d.). p-Fluorotoluene. National Center for Biotechnology Information. [Link]

  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • Vereecken, L., & Peeters, J. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(16), 3469–3485. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. [Link]

  • ResearchGate. (n.d.). (a) UV‐vis absorption spectrum of 4 in toluene at room temperature. (b).... [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of (a) 4a, (b) 4b, and (c) 4c in toluene.... [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Introduction: Unveiling the Neuromodulatory Potential of a Novel Piperidine Scaffold The piperidine moiety is a cornerstone in the architecture of centrally active pharmaceuticals, recognized for its ability to confer fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in the architecture of centrally active pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties and engage with a diverse array of neurological targets.[1] The compound 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl belongs to this privileged class of molecules. While its specific biological profile is not extensively documented, its structural resemblance to known ligands for crucial CNS targets—including monoamine transporters and receptors—suggests a strong potential for neuromodulatory activity.[2][3]

Notably, many piperidine-based compounds have demonstrated significant affinity and modulatory effects on the Sigma-1 Receptor (S1R).[4] The S1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide range of cellular processes, including signal transduction, ion channel regulation, and cellular stress responses.[3] Its involvement in the pathophysiology of numerous disorders such as neurodegenerative diseases, psychiatric conditions, and chronic pain has rendered it a high-interest target for therapeutic development.

This document, therefore, outlines a series of robust cell-based assays to investigate the hypothesis that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl acts as a modulator of the Sigma-1 Receptor . The following protocols are designed to first establish binding affinity and then to functionally characterize the nature of the compound's interaction with S1R, providing a comprehensive framework for researchers in drug discovery and neuropharmacology.

Part 1: Foundational Assays - Determining Target Engagement

The initial and most critical step is to ascertain whether 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl directly interacts with the Sigma-1 Receptor. A competitive radioligand binding assay is the gold standard for this purpose, providing quantitative data on the compound's affinity for the receptor.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay measures the ability of the test compound, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, to displace a known high-affinity radiolabeled S1R ligand from the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis cell_culture Culture S1R-expressing cells (e.g., HEK293-S1R) membrane_prep Prepare cell membranes (Homogenization & Centrifugation) cell_culture->membrane_prep incubation Incubate membranes with: - Radioligand (e.g., 3H-pentazocine) - Test Compound - Control (Vehicle/Non-specific binder) membrane_prep->incubation compound_prep Prepare serial dilutions of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl compound_prep->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity (Scintillation Counting) filtration->scintillation analysis Calculate Ki from IC50 (Cheng-Prusoff equation) scintillation->analysis

Caption: Workflow for determining S1R binding affinity.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human Sigma-1 Receptor (HEK293-S1R) to high density.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g) and resuspend in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine:

      • Cell membrane preparation (typically 50-100 µg protein).

      • Radioligand: -pentazocine at a concentration near its Kd (e.g., 2-5 nM).

      • Varying concentrations of the test compound.

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of a known S1R ligand (e.g., 10 µM Haloperidol).

    • Incubate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExample ValueInterpretation
IC50 Concentration for 50% displacement150 nMPotency of the compound in displacing the radioligand.
Ki Inhibitory constant75 nMIntrinsic binding affinity for the Sigma-1 Receptor. A lower Ki indicates higher affinity.

Part 2: Functional Characterization - Agonist or Antagonist?

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl activate the receptor (agonist activity) or block its activation by other ligands (antagonist activity)?

S1R-BiP Interaction Assay (NanoBiT® Technology)

A highly effective method for functional characterization is to monitor the interaction between S1R and the Binding Immunoglobulin Protein (BiP), an ER chaperone. S1R agonists are known to induce the dissociation of the S1R-BiP complex.[5] This can be monitored in living cells using technologies like NanoBiT® (Promega).

G cluster_baseline Baseline State cluster_agonist Agonist Addition cluster_antagonist Antagonist Pre-treatment S1R_LgBiT S1R-LgBiT BiP_SmBiT BiP-SmBiT S1R_LgBiT->BiP_SmBiT Complex Formation (Low Luminescence) S1R_LgBiT_A S1R-LgBiT BiP_SmBiT_A BiP-SmBiT S1R_LgBiT_A->BiP_SmBiT_A Dissociation (Further Decrease in Luminescence) Agonist Agonist Agonist->S1R_LgBiT_A S1R_LgBiT_B S1R-LgBiT BiP_SmBiT_B BiP-SmBiT S1R_LgBiT_B->BiP_SmBiT_B Complex Stabilized Antagonist Antagonist Antagonist->S1R_LgBiT_B Agonist_B Agonist Agonist_B->S1R_LgBiT_B No Dissociation (Luminescence Unchanged)

Sources

Application

Application Notes &amp; Protocols for the Dosing and Administration of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in Murine Models

For Researchers, Scientists, and Drug Development Professionals Section 1: Executive Summary & Scientific Context Therefore, this guide is structured to provide a robust framework for researchers to empirically determine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Scientific Context

Therefore, this guide is structured to provide a robust framework for researchers to empirically determine the appropriate dosing and administration parameters for this compound. The protocols herein are synthesized from established principles of murine in vivo pharmacology and draw upon data from structurally related piperidine-containing compounds to inform starting points for dose-finding studies. The primary objective is to equip researchers with the foundational knowledge and detailed methodologies required to conduct scientifically valid, reproducible, and ethical animal studies.

The fluorophenyl group in this compound is known to enhance lipophilicity, suggesting potential for central nervous system (CNS) applications and influencing its solubility and metabolic profile.[1] The protocols that follow emphasize a systematic approach, beginning with fundamental characterization and culminating in detailed administration procedures.

Section 2: Compound Characterization & Vehicle Selection

The successful administration of any compound begins with its proper formulation. The hydrochloride salt form of 4-[2-(4-Fluorophenyl)ethyl]-piperidine suggests a higher likelihood of aqueous solubility compared to its freebase form. However, empirical validation is a mandatory first step.

Solubility Assessment Protocol

Objective: To determine the optimal solvent (vehicle) for delivering the desired dose concentration in a volume appropriate for mice.

Methodology:

  • Initial Screen: Begin by assessing solubility in standard physiological vehicles. Test concentrations ranging from a low of 0.1 mg/mL to a high of 10 mg/mL or greater, depending on the anticipated dose.

    • Step 1a: Weigh 1-2 mg of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl into separate, clear microcentrifuge tubes.

    • Step 1b: Add a small, precise volume (e.g., 100 µL) of each test vehicle to the respective tubes.

    • Step 1c: Vortex vigorously for 2-3 minutes.

    • Step 1d: Visually inspect for particulates against a dark background. If fully dissolved, proceed to add more compound to determine the saturation point. If not, consider gentle heating or sonication.

  • Common Vehicle Systems for In Vivo Mouse Studies:

Vehicle SystemCompositionSuitability & Rationale
Saline (0.9% NaCl) 0.9% Sodium Chloride in sterile waterFirst Choice. Ideal for highly water-soluble compounds. Isotonic and physiologically compatible.
PBS (Phosphate-Buffered Saline) pH ~7.4Provides buffering capacity, which can be crucial if the compound alters the pH of the solution.
5-10% DMSO in Saline 5-10% Dimethyl sulfoxideFor compounds with poor aqueous solubility. DMSO is a powerful organic solvent, but concentrations above 10% can cause toxicity and inflammation. The final solution must be clear and free of precipitation upon dilution.
5% Tween® 80 in Saline 5% Polysorbate 80A surfactant used to create stable suspensions for poorly soluble compounds. Requires vigorous mixing.
10% Solutol® HS 15 in Saline 10% Macrogol 15 HydroxystearateA non-ionic solubilizer and emulsifying agent suitable for lipophilic compounds intended for intravenous administration.

Causality Behind Vehicle Choice: The selection of a vehicle is a critical experimental parameter. An inappropriate vehicle can lead to compound precipitation at the injection site (affecting absorption), cause local irritation or inflammation, or introduce confounding biological effects. The goal is always to use the simplest, most inert vehicle possible (e.g., saline) that can fully solubilize the compound at the required concentration.

Dosing Solution Preparation Protocol

Objective: To prepare a sterile, homogenous dosing solution at the target concentration.

  • Aseptic Technique: All preparations for parenteral (injectable) administration must be performed in a laminar flow hood using sterile equipment.

  • Calculation: Determine the total volume needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg for oral gavage). Always prepare a 10-20% overage to account for hub loss in syringes.

  • Dissolution:

    • Weigh the required amount of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

    • Add approximately 80% of the final volume of the chosen sterile vehicle.

    • Vortex or sonicate until the compound is fully dissolved. A brief, gentle warming (to ~37°C) may be employed, but the solution must be cooled to room temperature before administration.

  • Final Volume & Filtration: Add the vehicle to reach the final calculated volume. For intravenous (IV) administration, the solution must be sterile-filtered through a 0.22 µm syringe filter to remove any potential microbial contamination or particulates.

Section 3: Routes of Administration: Protocols & Rationale

The choice of administration route profoundly impacts the pharmacokinetic profile of a compound, including its absorption rate, bioavailability, and peak plasma concentration (Cmax).

Oral Gavage (PO)
  • Rationale: Simulates clinical oral administration in humans. It is often used for assessing oral bioavailability and for chronic dosing studies where repeated injections may cause stress.[3] However, it is subject to the first-pass effect, where the compound is metabolized in the liver before reaching systemic circulation.

  • Protocol:

    • Use a 20-22 gauge, flexible-tipped gavage needle.

    • Measure the distance from the mouse's oral cavity to the xiphoid process to ensure proper tube length.

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Insert the gavage needle into the side of the mouth, slide it along the roof of the mouth, and gently advance it down the esophagus. Do not force the needle.

    • Administer the dose smoothly. A typical volume is 5-10 mL/kg.

    • Observe the mouse for any signs of distress or misdosing.

Subcutaneous (SC) Injection
  • Rationale: Creates a depot of the drug under the skin, leading to slower, more sustained absorption compared to IV or IP routes. This can be advantageous for maintaining steady drug levels over time. It is less stressful than IV injection and avoids the first-pass effect.

  • Protocol:

    • Use a 25-27 gauge needle.

    • Gently lift the loose skin over the interscapular region (back of the neck) to form a tent.

    • Insert the needle into the base of the tent, parallel to the spine.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the solution (typically 5-10 mL/kg). A small bleb will form under the skin.

Intraperitoneal (IP) Injection
  • Rationale: Allows for rapid absorption into the portal circulation, bypassing the gastrointestinal tract. It is a common route for preclinical studies due to its relative ease and speed. However, there is a risk of incorrect injection into abdominal organs.

  • Protocol:

    • Use a 25-27 gauge needle.

    • Position the mouse with its head tilted downwards.

    • Inject into the lower right or left abdominal quadrant, avoiding the midline (to miss the bladder and major vessels).

    • Insert the needle at a 30-45 degree angle.

    • Administer the dose (typically 5-10 mL/kg).

Intravenous (IV) Injection
  • Rationale: Provides 100% bioavailability and achieves the most rapid and highest peak plasma concentration. This route is essential for pharmacokinetic studies determining clearance and volume of distribution.[4] It is technically challenging and requires proper restraint.

  • Protocol:

    • Use a 27-30 gauge needle.

    • Place the mouse in a restraining device, allowing access to the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Inject the solution slowly (typically ≤ 5 mL/kg). The vein should blanch as the solution is administered. If a bleb forms, the injection is extravascular.

Diagram: Administration Route Workflow

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration Route Selection cluster_eval Phase 3: Evaluation Compound Weigh Compound Vehicle Select & Prepare Vehicle Compound->Vehicle Solubilize Solubilize & Sterile Filter (if IV) Vehicle->Solubilize PO Oral (PO) Systemic, First-Pass Effect Solubilize->PO SC Subcutaneous (SC) Sustained Release Solubilize->SC IP Intraperitoneal (IP) Rapid Absorption Solubilize->IP IV Intravenous (IV) 100% Bioavailability Solubilize->IV PK Pharmacokinetics (Blood/Tissue Sampling) PO->PK SC->PK IP->PK IV->PK PD Pharmacodynamics (Behavioral/Physiological Readouts) PK->PD

Caption: Workflow from compound preparation to administration and evaluation.

Section 4: Dose Selection & Experimental Design

Without prior data, a dose-escalation or dose-finding study is mandatory to establish both efficacious and tolerable dose ranges.

Dose Range Finding (Pilot Study)

Objective: To identify a range of doses that are well-tolerated and to establish the Maximum Tolerated Dose (MTD).

Rationale: Starting with low doses and escalating prevents unnecessary adverse events and provides crucial safety data. Observations of clinical signs (e.g., altered activity, grooming, posture) are critical.[5]

Protocol:

  • Group Allocation: Assign a small number of mice (n=2-3) per dose group.

  • Dose Escalation:

    • Starting Dose: Based on data from structurally related compounds, a starting point of 0.1 - 1.0 mg/kg is reasonable. For instance, a related 5-HT(2A) inverse agonist, ACP-103, was effective in mice at doses of 0.1 and 0.3 mg/kg SC.[6]

    • Escalation Scheme: Increase the dose by a factor of 3-5 for each subsequent group (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg).

  • Monitoring: After dosing, observe animals continuously for the first 1-2 hours and then periodically for at least 24-48 hours.[5] Record any signs of toxicity, such as:

    • Changes in locomotor activity (hyperactivity or hypoactivity)[5]

    • Changes in posture or gait

    • Seizures, tremors

    • Changes in respiration

    • Changes in body weight

  • MTD Determination: The MTD is defined as the highest dose that does not produce life-threatening toxicity or a significant loss of body weight (typically >15-20%).

Dose-Response (Efficacy) Study

Objective: To determine the relationship between the dose of the compound and its biological effect.

Protocol:

  • Dose Selection: Based on the pilot study, select 3-5 doses that are below the MTD. These should span a range from a no-effect level to a maximal-effect level.

  • Group Size: Use a statistically appropriate number of animals per group (typically n=8-12 for behavioral studies) to allow for meaningful analysis.

  • Outcome Measures: Clearly define the primary pharmacodynamic endpoint(s) before starting the study (e.g., reduction in locomotor activity, performance in a specific behavioral assay).

  • Data Analysis: Plot the response as a function of the dose to generate a dose-response curve and calculate key parameters like the ED50 (the dose that produces 50% of the maximal effect).

Diagram: Dose-Finding Logic

G start Start Dose-Finding Study lit_review Review Doses of Structurally Related Compounds (e.g., 0.1-3 mg/kg SC/PO for ACP-103) start->lit_review low_dose Administer Low Dose (e.g., 1 mg/kg) lit_review->low_dose observe Observe for Toxicity (24-48h) low_dose->observe toxic Toxicity Observed? observe->toxic mtd MTD Established toxic->mtd Yes increase_dose Increase Dose (3-5x Fold) toxic->increase_dose No increase_dose->observe

Caption: Logical flow for a dose-escalation study to find the MTD.

Section 5: Summary of Dosing Parameters from Related Compounds

The following table summarizes dosing information from published studies on compounds containing the piperidine scaffold, which can serve as a valuable reference for initial dose selection.

Compound NameAnimal ModelRouteEffective Dose RangeStudy Type / EffectReference
ACP-103 MouseSC0.1 - 0.3 mg/kgReduction of hyperactivity[6]
ACP-103 MousePO3 mg/kgReduction of hyperactivity[6]
Vacquinol-1 Isomer MousePO20 mg/kgPharmacokinetic study[4]
Vacquinol-1 Isomer MouseIV2 mg/kgPharmacokinetic study[4]
Glycopyrrolate MousePO30 mg/kg/day13-week toxicology study[7]

Section 6: Conclusion & Best Practices

The successful in vivo evaluation of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in mice is contingent upon a methodical and rigorous approach to its formulation and administration. Lacking direct precedent, researchers must undertake systematic dose-finding studies to establish safe and effective dosing regimens. Key takeaways include the absolute necessity of verifying solubility, selecting the most benign vehicle, and initiating dose-escalation studies starting from sub-milligram per kilogram levels. By adhering to the detailed protocols and principles outlined in this guide, researchers can generate reliable and reproducible data, advancing the scientific understanding of this and related chemical series.

References

  • Baron, B. M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available at: [Link]

  • Kim, H. J., et al. (2005). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 28(8), 945-51. Available at: [Link]

  • Hammarström, L. G. J., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577-92. Available at: [Link]

  • Hammarström, L. G. J., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm. Available at: [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 38(19), 3647-55. Available at: [Link]

  • Geier, F., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PLoS One, 19(4), e0299591. Available at: [Link]

  • Collins, J. R., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 258, 115599. Available at: [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. Available at: [Link]

  • Rothman, R. B., et al. (2001). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 44(14), 2249-52. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). Pharmacology/Toxicology NDA Review and Evaluation for CUVPOSA (glycopyrrolate). Available at: [Link]

  • Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-51. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Pharmacology/Toxicology NDA Review and Evaluation for ARYMO ER (morphine sulfate). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Abstract This document provides a comprehensive guide for the synthesis and purification of 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride, a key intermediate in pharmaceutical research and development. The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and purification of 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein is designed for laboratory-scale preparation, emphasizing not only the procedural steps but also the underlying chemical principles and best practices for ensuring high purity and yield. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis and laboratory techniques.

Introduction: The Significance of 4-Substituted Piperidines

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is often crucial for modulating physicochemical properties such as pKa, solubility, and lipophilicity, which in turn influence a compound's pharmacokinetic and pharmacodynamic profile. Specifically, 4-substituted piperidines are of significant interest in medicinal chemistry.[1] The strategic placement of substituents at the 4-position allows for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The target molecule, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl can be efficiently achieved through a two-step process commencing from 4-pyridineethanol. This strategy involves an initial reduction of the pyridine ring to a piperidine, followed by the conversion of the hydroxyl group to a chloride and a subsequent Friedel-Crafts alkylation with fluorobenzene. A more direct and often higher-yielding approach, which will be detailed here, involves the catalytic hydrogenation of a suitable pyridine precursor.

The chosen synthetic pathway is outlined below:

Synthesis_Workflow cluster_reduction Alternative & Preferred Route 4-Pyridineethanol 4-Pyridineethanol Intermediate_A 4-(2-Chloroethyl)pyridine 4-Pyridineethanol->Intermediate_A SOCl2 or PCl5 Target_Free_Base 4-[2-(4-Fluorophenyl)ethyl]-piperidine Intermediate_A->Target_Free_Base Fluorobenzene, AlCl3 (Friedel-Crafts) Final_Product 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Target_Free_Base->Final_Product HCl in Ether or Isopropanol 4-(2-(4-Fluorophenyl)ethyl)pyridine 4-(2-(4-Fluorophenyl)ethyl)pyridine 4-(2-(4-Fluorophenyl)ethyl)pyridine->Target_Free_Base H2, PtO2 or Pd/C

Caption: Synthetic workflow for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

The preferred and more detailed protocol below will focus on the catalytic hydrogenation of 4-(2-(4-fluorophenyl)ethyl)pyridine, which is a common and efficient method for the synthesis of 4-substituted piperidines.[2]

Detailed Experimental Protocols

Synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine

This procedure details the catalytic hydrogenation of 4-(2-(4-fluorophenyl)ethyl)pyridine to yield the free base of the target compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-(2-(4-Fluorophenyl)ethyl)pyridineC13H12FN201.2410.0 gStarting material
Platinum(IV) oxide (Adam's catalyst)PtO2227.080.5 gCatalyst
Glacial Acetic AcidCH3COOH60.05100 mLSolvent
Sodium hydroxide (NaOH)NaOH40.00As neededFor basification
Dichloromethane (DCM)CH2Cl284.933 x 50 mLExtraction solvent
Anhydrous Magnesium SulfateMgSO4120.37As neededDrying agent

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 10.0 g of 4-(2-(4-fluorophenyl)ethyl)pyridine in 100 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.5 g of platinum(IV) oxide to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and maintain vigorous stirring at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 24-48 hours.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of glacial acetic acid to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Work-up: Dissolve the residue in approximately 100 mL of deionized water. Cool the aqueous solution in an ice bath and basify to a pH of >10 by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-[2-(4-fluorophenyl)ethyl]-piperidine as an oil.

Purification of 4-[2-(4-Fluorophenyl)ethyl]-piperidine (Free Base)

Purification of the crude free base can be achieved by column chromatography.

Materials and Reagents:

Reagent/MaterialDescription
Silica Gel230-400 mesh
Dichloromethane (DCM)Eluent component
Methanol (MeOH)Eluent component
Ethyl Acetate (EtOAc)Eluent component

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in dichloromethane, gradually increasing the polarity. A typical gradient might be from 0% to 10% ethyl acetate. The fractions can be monitored by TLC.

  • Fraction Collection and Concentration: Collect the fractions containing the pure product and combine them. Remove the solvent under reduced pressure to obtain the purified 4-[2-(4-fluorophenyl)ethyl]-piperidine as a clear oil.

Formation and Purification of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

The final step is the conversion of the purified free base to its hydrochloride salt, which is often a stable, crystalline solid.

Materials and Reagents:

Reagent/MaterialDescription
Purified 4-[2-(4-Fluorophenyl)ethyl]-piperidineFrom step 3.2
Diethyl Ether or IsopropanolSolvent
Hydrochloric Acid (HCl) solution in Diethyl Ether (2.0 M) or IsopropanolFor salt formation

Procedure:

  • Dissolution: Dissolve the purified free base in a minimal amount of diethyl ether or isopropanol.

  • Salt Formation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete. The hydrochloride salt will precipitate out as a white solid.[3][4]

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl and impurities.

  • Drying: Dry the resulting white solid under vacuum to a constant weight.

Recrystallization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

For obtaining a highly pure, crystalline product, recrystallization is recommended.

Materials and Reagents:

Reagent/MaterialDescription
Crude 4-[2-(4-Fluorophenyl)ethyl]-piperidine HClFrom step 3.3
IsopropanolRecrystallization solvent
Diethyl EtherAnti-solvent

Procedure:

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, the slow addition of diethyl ether as an anti-solvent can induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol/diethyl ether mixture, and dry under vacuum. A melting point of 222-224°C has been reported for a similar compound, 4-(4-fluorobenzoyl)piperidine hydrochloride, which can serve as a reference point.[3]

Analytical Characterization

To ensure the identity and purity of the final product, a combination of analytical techniques should be employed.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmationPeaks corresponding to the aromatic protons of the fluorophenyl group, the ethyl chain, and the piperidine ring protons.
¹³C NMR Structural confirmationSignals for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the free base.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (>98%).[5][6]
Melting Point Purity and identityA sharp melting point range for the crystalline HCl salt.

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"Crude_Free_Base" [label="Crude 4-[2-(4-Fluorophenyl)ethyl]-piperidine"]; "Column_Chromatography" [label="Column Chromatography\n(Silica Gel, DCM/EtOAc)"]; "Pure_Free_Base" [label="Purified Free Base"]; "Salt_Formation" [label="HCl Salt Formation\n(HCl in Ether/Isopropanol)"]; "Crude_HCl_Salt" [label="Crude HCl Salt"]; "Recrystallization" [label="Recrystallization\n(Isopropanol/Ether)"]; "Final_Product" [label="Pure 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analytical_QC" [label="Analytical QC\n(NMR, MS, HPLC, MP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Crude_Free_Base" -> "Column_Chromatography"; "Column_Chromatography" -> "Pure_Free_Base"; "Pure_Free_Base" -> "Salt_Formation"; "Salt_Formation" -> "Crude_HCl_Salt"; "Crude_HCl_Salt" -> "Recrystallization"; "Recrystallization" -> "Final_Product"; "Final_Product" -> "Analytical_QC"; }

Caption: Purification and analysis workflow for the target compound.

Safety Considerations

  • Hydrogenation: The use of hydrogen gas under pressure requires a properly maintained and certified hydrogenation apparatus. Ensure the system is leak-proof and operated in a well-ventilated fume hood.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. Friedel-Crafts alkylations can be highly exothermic. Concentrated acids and bases are corrosive.

  • Solvents: Organic solvents are flammable and should be handled in a fume hood away from ignition sources.

Conclusion

The protocol described provides a reliable method for the synthesis and purification of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. The emphasis on a robust purification strategy, including column chromatography and recrystallization, is critical for obtaining material of high purity suitable for further applications in drug discovery and development. Adherence to the outlined procedures and safety precautions will ensure a successful and safe laboratory preparation of this valuable chemical intermediate.

References

  • PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Available from: [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use? Available from: [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Welcome to the technical support center for the synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. Drawing from established protocols and field experience, this document provides in-depth, practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 4-[2-(4-Fluorophenyl)ethyl]-piperidine?

There are two predominant and reliable strategies for synthesizing the 4-[2-(4-Fluorophenyl)ethyl]-piperidine core structure. The choice largely depends on the availability of starting materials and desired scale.

  • Route A: Reductive Amination of 4-Piperidone. This is a robust and widely used method, analogous to pathways for similar structures like fentanyl intermediates.[1][2] It involves the reaction of a piperidone precursor with 2-(4-fluorophenyl)ethylamine, followed by the reduction of the intermediate imine or enamine. The key advantage is the direct and convergent formation of the C-N bond.

  • Route B: Catalytic Hydrogenation of a Pyridine Precursor. This route involves the synthesis of a 4-[2-(4-fluorophenyl)ethyl]-pyridine intermediate, which is then catalytically hydrogenated to the corresponding piperidine. While this can be highly efficient, it requires specialized high-pressure hydrogenation equipment and careful optimization of the catalyst system (e.g., Palladium on Carbon).[3]

Below is a diagram illustrating the general workflow for these common synthetic routes.

Synthetic_Workflow General Synthetic Workflow cluster_route_a Route A: Reductive Amination cluster_route_b Route B: Pyridine Hydrogenation A1 4-Piperidone Derivative A3 Imine/Enamine Formation A1->A3 Condensation A2 2-(4-Fluorophenyl)ethylamine A2->A3 A4 Reduction (e.g., NaBH4, H2/Catalyst) A3->A4 P 4-[2-(4-Fluorophenyl)ethyl]-piperidine (Free Base) A4->P Yields B1 4-Substituted Pyridine B2 Coupling Reaction (e.g., Suzuki, Heck) B1->B2 B3 4-[2-(4-Fluorophenyl)ethyl]-pyridine B4 Catalytic Hydrogenation (e.g., H2, Pd/C) B3->B4 B4->P Yields F Final Product: HCl Salt P->F HCl Salt Formation (e.g., HCl in Ether)

Caption: Common synthetic pathways to the target compound.

Q2: Why is N-protection of the piperidine ring sometimes necessary?

While direct alkylation of piperidine is possible, using an N-protected starting material, such as N-Boc-4-piperidone, offers several distinct advantages that often lead to higher yields and purity:

  • Prevention of N-Alkylation: The primary amine of a reactant like 2-(4-fluorophenyl)ethylamine can compete with the secondary amine of the piperidine ring, leading to undesired N-alkylation side products. A Boc (tert-butyloxycarbonyl) protecting group prevents this entirely.

  • Improved Solubility and Handling: Boc-protected intermediates are often more soluble in common organic solvents and are typically crystalline solids, which simplifies handling and purification compared to the more polar, and sometimes volatile, free amines.

  • Controlled Deprotection: The Boc group is stable under many reaction conditions (e.g., reduction with NaBH₄) but can be removed cleanly and quantitatively under acidic conditions (e.g., with HCl or TFA) at the end of the synthesis.[4] This deprotection step can often be combined with the final salt formation.

Q3: How is the final hydrochloride salt best prepared and purified?

The conversion of the free base to its hydrochloride salt is a critical final step for stability, handling, and purification.

  • Procedure: The most common and effective method involves dissolving the purified free base in a non-polar, anhydrous solvent like diethyl ether or methyl tert-butyl ether (MTBE). Anhydrous hydrogen chloride (either as a gas bubbled through the solution or as a solution in a solvent like isopropanol or ether) is then added dropwise with stirring.[5][6] The HCl salt, being insoluble in the non-polar solvent, precipitates out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with fresh cold solvent (e.g., ether) to remove any soluble impurities, and dried under vacuum.[6] For achieving high purity, recrystallization is often performed. A common solvent system for this is isopropanol-ether or ethanol-ether.[5]

Troubleshooting Guide

Q1: My overall yield is low (<50%). What are the most common points of failure?

Low yield is a multifaceted problem. Systematically investigating the following areas is the most effective troubleshooting approach.

Troubleshooting_Low_Yield Troubleshooting Decision Tree for Low Yield Start Low Overall Yield Detected Check_Conversion Is the primary reaction complete? (Check by TLC/LC-MS) Start->Check_Conversion Check_Workup Is significant product lost during workup/extraction? Check_Conversion->Check_Workup Yes Optimize_Reaction Focus: Reaction Conditions - Increase reaction time/temp - Check reagent stoichiometry - Verify catalyst activity Check_Conversion->Optimize_Reaction No Check_Purity Is the crude product highly impure? Check_Workup->Check_Purity No Optimize_Workup Focus: Extraction & Isolation - Adjust pH carefully - Use continuous extraction - Minimize solvent volumes Check_Workup->Optimize_Workup Yes Identify_Side_Products Focus: Side Reactions - Characterize byproducts (NMR, MS) - Re-evaluate reaction mechanism - Add scavenger resins? Check_Purity->Identify_Side_Products Yes Optimize_Purification Focus: Final Steps - Optimize recrystallization solvent - Consider chromatography - Check for product decomposition Check_Purity->Optimize_Purification No

Caption: A logical workflow for diagnosing the cause of low yields.

Q2: I'm observing a significant amount of unreacted 4-piperidone starting material. How can I drive the reaction to completion?

This indicates an issue with the initial imine/enamine formation. Here are the key parameters to adjust:

  • Water Removal: The condensation reaction to form the imine is an equilibrium process that produces water. Failure to remove this water will prevent the reaction from reaching completion.

    • Causality: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (the imine).

    • Solution: Use a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.[1] Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective, especially on a smaller scale.

  • Catalysis: An acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

    • Solution: Ensure a catalytic amount (0.1-1 mol%) of an acid like p-toluenesulfonic acid (p-TSA) or acetic acid is present.[1]

  • Reaction Time and Temperature: Some condensation reactions can be sluggish.

    • Solution: Increase the reaction time and/or temperature. Refluxing in toluene (approx. 110°C) for several hours (4-24h) is a common condition.[1] Monitor the reaction progress by TLC or GC-MS to determine the optimal time.

ParameterStandard ConditionOptimization Strategy
Solvent TolueneUse a Dean-Stark trap to remove H₂O.
Catalyst p-TSA (0.1 mol%)Increase catalyst loading slightly (up to 1 mol%).
Temperature Reflux (110°C)Ensure vigorous reflux is maintained.
Time 4-8 hoursExtend reaction time to 12-24 hours, monitoring progress.
Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely side products?

Impurity profiles often point to specific side reactions. The most common culprits are:

  • Bis-alkylation Product: If a reductive amination is performed with an unprotected piperidone, the product's secondary amine can react with a second molecule of the aldehyde/ketone, leading to a tertiary amine impurity.

  • Over-reduction Products: If using a harsh reducing agent (e.g., LiAlH₄) to reduce an amide or ester precursor, other functional groups in the molecule could be unintentionally reduced.

  • Polymerization of Starting Material: 4-piperidone can be unstable and prone to self-condensation or polymerization, especially under strongly basic or acidic conditions.[7] Using the hydrochloride salt of 4-piperidone and converting it to the free base just before use (in situ) can mitigate this.[7]

  • Incomplete Hydrogenation: In Route B, incomplete reduction of the pyridine ring can lead to tetrahydropyridine impurities.[8] This can be addressed by increasing hydrogen pressure, reaction time, or catalyst loading.

Protocol: TLC Analysis for Impurity Profiling

  • Mobile Phase: A good starting point is a mixture of a non-polar solvent like Hexane or Dichloromethane and a polar solvent like Ethyl Acetate or Methanol. A common system is Dichloromethane:Methanol (9:1) with a few drops of ammonium hydroxide to prevent streaking of the basic amine spots.

  • Visualization: Use UV light (for aromatic compounds) and a potassium permanganate stain (which reacts with amines and reducible groups) to visualize all spots.

  • Interpretation: The product, being a secondary amine, should have a moderate Rf value. Starting materials will have different Rf values, and side products can be more or less polar depending on their structure.

Q4: I'm having trouble getting the HCl salt to precipitate cleanly. It's forming an oil. What should I do?

"Oiling out" is a common problem during salt formation, often caused by residual impurities or the presence of moisture.

  • Ensure Anhydrous Conditions: Water can interfere with crystallization. Ensure your free base, solvents, and the HCl source are thoroughly dry. Drying the free base solution over Na₂SO₄ or MgSO₄ before solvent removal is crucial.

  • Solvent Choice: Diethyl ether is excellent for precipitation, but if oils persist, try a slightly more polar solvent like ethyl acetate or a mixture of ether and hexane.

  • Control the Rate of Addition: Add the HCl solution very slowly to a vigorously stirred solution of the free base. Rapid addition can cause localized high concentrations, promoting oil formation over crystal growth.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the solution after adding HCl. This provides a nucleation site for crystallization to begin.

  • Trituration: If an oil forms, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod. The mechanical agitation can induce crystallization. If that fails, you can remove the solvent under reduced pressure and then triturate the resulting oil with a non-polar solvent like pentane or hexane to solidify it.

References

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • RU2495871C2 - Method of producing fentanyl - Google P
  • Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride - PrepChem.com. (URL: [Link])

  • US8399677B2 - Method for the preparation of fentanyl - Google P
  • Synthesis of (d) 1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine - PrepChem.com. (URL: [Link])

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PubMed Central. (URL: [Link])

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central. (URL: [Link])

  • Interrogation de Seconde Licence 2003-2004. (URL: [Link])

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed. (URL: [Link])

  • CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google P
  • Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach - Asian Journal of Research in Chemistry. (URL: [Link])

  • Fentanyl - Wikipedia. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

Sources

Optimization

troubleshooting 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl solubility issues

Welcome to the technical support guide for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. This guide provides in-depth, scientifically-grounded explanations and practical, step-by-step protocols to ensure the successful use of this compound in your research.

Understanding the Molecule: Physicochemical Context

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a hydrochloride salt of a substituted piperidine derivative. The piperidine ring, a common scaffold in pharmaceuticals, is a basic nitrogen-containing heterocycle.[1] The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility and stability of such basic compounds.[2] The solubility of this salt is intrinsically linked to the equilibrium between its ionized (protonated) and non-ionized (free base) forms, a relationship governed by the solution's pH and the pKa of the piperidine nitrogen. While the exact pKa for this specific molecule is not readily published, the pKa of the protonated form of piperidine is approximately 11.22.[3] The presence of the fluorophenyl ethyl substituent will influence this value, but the compound will still exhibit significantly higher solubility at a pH below its pKa.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl will not dissolve in water. What should I do?

This is a common initial challenge. While the hydrochloride salt form is designed to improve aqueous solubility compared to the free base, several factors can still impede dissolution.[4]

  • Causality: The intrinsic solubility of the molecule, even as a salt, may be limited in neutral water. The dissolution of amine salts is highly pH-dependent.[5] In a neutral solution (pH ≈ 7), a small fraction of the hydrochloride salt may convert to the less soluble free base, hindering complete dissolution.

  • Troubleshooting Protocol:

    • pH Adjustment: The most effective initial step is to lower the pH of the aqueous solution. Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring. This will shift the equilibrium towards the protonated, more soluble form of the piperidine. Aim for an initial pH of 4-5.

    • Gentle Warming and Sonication: After pH adjustment, gently warm the solution to 30-40°C and use a sonicator bath. These actions provide energy to overcome the lattice energy of the solid and accelerate the dissolution process.

    • Assess for Supersaturation: If the compound dissolves and then precipitates upon cooling or standing, you may have created a supersaturated solution. In this case, the concentration exceeds the thermodynamic solubility at that temperature and pH.

Q2: I dissolved the compound in an acidic buffer, but it precipitated when I adjusted the pH to a physiological level (e.g., pH 7.4) for my cell-based assay. How can I prevent this?

This is a classic pH-shift precipitation problem, often encountered when moving from a stock solution to a final experimental condition.

  • Causality: At a pH above the compound's pKa, the equilibrium shifts significantly towards the non-ionized, and substantially less water-soluble, free base form. When the concentration of this free base exceeds its intrinsic solubility in the aqueous buffer, it precipitates out of solution.

  • Troubleshooting Workflow:

    G start Precipitation at Physiological pH check_conc Is the final concentration essential? start->check_conc lower_conc Lower the final concentration and repeat. check_conc->lower_conc No explore_solubilizers Explore Solubilization Strategies check_conc->explore_solubilizers Yes end Achieved Soluble Solution lower_conc->end add_cosolvent Incorporate a co-solvent (e.g., DMSO, Ethanol) in the final buffer. explore_solubilizers->add_cosolvent use_excipient Use a solubilizing excipient (e.g., cyclodextrin). explore_solubilizers->use_excipient add_cosolvent->end use_excipient->end

    Diagram 1: Decision workflow for troubleshooting pH-shift precipitation.

  • Detailed Strategies:

    • Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to below its solubility limit at pH 7.4. You may need to experimentally determine this limit (see Protocol 1).

    • Introduce Co-solvents: If the experimental system can tolerate it, include a small percentage of an organic co-solvent in your final aqueous buffer. Dimethyl sulfoxide (DMSO) or ethanol are common choices.[6] Start with a low concentration (e.g., 0.5-1% v/v) and increase if necessary, while monitoring for any effects on your assay.

    • Utilize Solubilizing Excipients: For more challenging solubility issues, consider using excipients like cyclodextrins. These molecules can form inclusion complexes with the less soluble parts of your compound, effectively increasing its aqueous solubility.

Q3: My compound precipitates out of my DMSO stock solution when stored in the refrigerator or freezer. Why is this happening and what should I do?

This is a common issue related to the temperature-dependent solubility in organic solvents.

  • Causality: While highly soluble at room temperature, the solubility of many organic compounds in solvents like DMSO decreases at lower temperatures. If the stock solution is near its saturation point at room temperature, cooling it can lead to precipitation.

  • Solutions:

    • Store at Room Temperature: If the compound is stable, storing the DMSO stock solution at room temperature is the easiest way to prevent precipitation.

    • Prepare a Lower Concentration Stock: Making a more dilute stock solution can prevent it from reaching its solubility limit upon cooling.

    • Gentle Warming Before Use: If you must store it cold, allow the vial to warm to room temperature and then sonicate briefly to redissolve any precipitate before use. Always visually inspect for complete dissolution.

Q4: Can I use a phosphate buffer to dissolve my compound?

Caution is advised when using phosphate buffers, especially in combination with organic co-solvents.

  • Causality: Phosphate buffer salts have limited solubility in mixtures with high organic content.[7] If you are preparing a stock solution in an organic solvent and then diluting it into a phosphate buffer, or running a gradient elution in HPLC with acetonitrile and a phosphate buffer, you risk precipitating the buffer salts themselves, which can be mistaken for compound precipitation.[8]

  • Recommendations:

    • If using phosphate buffers, ensure the final organic solvent concentration is low (e.g., typically below 70% acetonitrile for potassium phosphate).[7]

    • Consider using alternative, more organic-solvent-friendly buffers such as ammonium acetate or ammonium formate, especially for applications like mass spectrometry.

Quantitative Data and Protocols

Table 1: Solubility of Structurally Related Piperidine HCl Salts
CompoundSolvent/BufferSolubilityReference
1-(4-Fluorophenyl)piperazine dihydrochlorideDMSO10 mg/mL[9]
1-(4-Fluorophenyl)piperazine dihydrochloridePBS (pH 7.2)10 mg/mL[9]
Piperidine hydrochlorideWater>1500 g/L[10]

This table provides context from similar molecules and suggests that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is likely to have good solubility in both organic solvents and aqueous buffers, particularly at acidic pH.

Protocol 1: Experimental Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a reliable method to determine the thermodynamic solubility of your compound in a specific buffer.

Materials:

  • 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

  • Buffer of choice (e.g., 50 mM potassium phosphate, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Slurry: Add an excess amount of the solid compound to a known volume of the buffer in a microcentrifuge tube or vial (e.g., 2-5 mg in 1 mL). Ensure there is undissolved solid material.

  • Equilibrate: Place the sealed tubes on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid from Solution: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample the Supernatant: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute and Quantify: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method and a standard curve.

  • Calculate Solubility: The determined concentration is the thermodynamic solubility of the compound in that buffer at that temperature.

Protocol 2: Stepwise Dilution to Avoid Precipitation in Biological Buffers

This method helps to avoid precipitation when diluting a DMSO stock into an aqueous buffer.

Workflow Diagram:

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in Buffer + 10% DMSO) stock->intermediate 1:10 Dilution final Final Dilution (e.g., 10 µM in Buffer + 0.1% DMSO) intermediate->final 1:100 Dilution result Homogeneous Solution final->result

Diagram 2: Stepwise dilution workflow.

Procedure:

  • Prepare Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilution: Perform an initial dilution (e.g., 1:10) into an intermediate buffer that contains a higher percentage of co-solvent than your final buffer (e.g., your assay buffer containing 10% DMSO). This creates a more stable intermediate solution.

  • Final Dilution: Use the intermediate dilution to make the final dilution into your assay buffer. This ensures the final concentration of DMSO is low (e.g., ≤1%) while minimizing the shock of transferring the compound from a high organic to a fully aqueous environment.

References

  • PubChem. 4-(4-Fluorophenyl)piperidine. [Online] Available at: [Link]

  • Sciencemadness.org. Solubility of organic amine salts. [Online] 2011. Available at: [Link]

  • Gaciong, Z., et al. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. 2017.
  • Agilent Technologies. HPLC Troubleshooting Guide. [Online] Available at: [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] 2023. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Online] 2019. Available at: [Link]

  • PubChem. 4-Ethylpiperidine hydrochloride. [Online] Available at: [Link]

  • Welch Materials. The effect of improper use of buffer salts on chromatographic columns and solutions! [Online] Available at: [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Med Chem Lett. 2019.
  • ResearchGate. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Online] Available at: [Link]

  • Chemsrc. 4-(4-Chlorophenyl)piperidine. [Online] Available at: [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Online] Available at: [Link]

  • Wikipedia. Piperidine. [Online] Available at: [Link]

  • ResearchGate. Solvation of Piperidine in Nonaqueous Solvents. [Online] Available at: [Link]

  • NCERT. Tests for Functional Groups in Organic Compounds. [Online] Available at: [Link]

  • PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties. [Online] 1995. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

From the Senior Application Scientist's Desk: Welcome to the technical support guide for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. As a critical intermediate in pharmaceutical research and development, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. As a critical intermediate in pharmaceutical research and development, particularly in neuroscience, ensuring the chemical integrity of this compound in your experiments is paramount to achieving reproducible and reliable results.[1][2] Inconsistent data, such as shifting retention times or decreasing peak areas in chromatography, can often be traced back to the unforeseen degradation of the compound in solution.

This guide is structured to move from common questions to a deeper understanding of the underlying chemistry of degradation, and finally to actionable protocols. Our goal is to empower you not just to follow steps, but to understand the causality behind them, enabling you to proactively protect your experiments from stability-related artifacts.

Section 1: Frequently Asked Questions (FAQs)

Q1: My analytical results for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl are inconsistent. Could the compound be degrading in my stock solution?

A1: Yes, inconsistent analytical results are a primary indicator of compound degradation.[3] The 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl molecule contains a secondary amine within its piperidine ring, which is a known site for chemical instability under certain conditions.[4][5][6] Degradation can lead to a loss of the parent compound and the appearance of new, unidentified peaks in your chromatograms, affecting quantification and experimental outcomes.

Q2: What are the most likely chemical degradation pathways for this compound in solution?

A2: Based on the structure, the two most probable degradation pathways involve the piperidine ring:

  • Oxidation: The nitrogen atom and the adjacent carbon atoms (α-carbons) in the piperidine ring are susceptible to oxidation.[7][8] This can be initiated by dissolved atmospheric oxygen, peroxides present in solvents (like older ethers or THF), or other oxidizing agents. This can lead to the formation of N-oxides, imines, or even ring-opened byproducts.[5][6][9]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate free-radical reactions, leading to a complex mixture of degradants.[4]

Q3: How does the hydrochloride (HCl) salt form affect its stability?

A3: The hydrochloride salt form significantly enhances the compound's stability in solution, especially against oxidation. The HCl protonates the nitrogen atom of the piperidine ring, creating a positively charged piperidinium ion. This positive charge effectively "protects" the nitrogen's lone pair of electrons, making it much less available for oxidative reactions. Maintaining a slightly acidic pH is therefore crucial for preserving the compound's integrity in aqueous solutions.

Q4: What are the ideal storage conditions for the solid (powder) form of the compound?

A4: For the solid material, storage in a cool, dry, and dark environment is recommended.[10] Best practices include:

  • Storing in a tightly sealed container to prevent moisture absorption, as the compound can be hygroscopic.[11]

  • Keeping it in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage.

  • Protecting it from light by using an amber glass vial or storing it inside a dark cabinet.

Q5: What are the best practices for preparing and storing solutions to minimize degradation?

A5: The key is to control the solution's environment. This involves careful selection of solvents, controlling the pH, and protecting the solution from light, oxygen, and heat. Detailed protocols are provided in Section 4, but the core principles are: use high-purity solvents, maintain a slightly acidic pH if using aqueous media, use amber glassware, and store aliquots at low temperatures, potentially under an inert atmosphere for maximum stability.

Section 2: Understanding the Chemistry of Degradation

To effectively prevent degradation, it is essential to understand the potential chemical transformations your compound might undergo. The piperidine moiety is the primary site of reactivity.

Potential Degradation Pathways

The diagram below illustrates the most probable oxidative degradation pathways initiating from the piperidine ring. The secondary amine is the most likely point of initial attack, especially if deprotonated to its free base form.

G cluster_key Legend parent 4-[2-(4-Fluorophenyl)ethyl]-piperidine (Free Base Form) n_oxide N-Oxide Derivative parent->n_oxide Mild Oxidation [O] (e.g., H₂O₂, air) imine Imine Intermediate (Tetrahydropyridine derivative) parent->imine Stronger Oxidation [O] or Photolysis (hν) ring_opened Ring-Opened Products (e.g., amino aldehydes) imine->ring_opened Further Oxidation / Hydrolysis key_parent Parent Compound key_degradant Degradation Product

Caption: Potential oxidative degradation pathways of the piperidine ring.

  • Oxidative Degradation: As shown, the free base form of the piperidine nitrogen is susceptible to attack by oxidizing species. In an experimental setting, this can be dissolved O₂, metal ion contaminants that catalyze oxidation, or peroxides in aged solvents. The formation of an imine is a significant degradation pathway for piperidines, which can lead to further reactions.[5][6][9][12]

  • pH-Related Instability: When the pH of a solution is neutral or basic, the protective proton on the piperidine nitrogen is removed, converting the stable salt into the more reactive free base. This dramatically increases its susceptibility to oxidation. Therefore, avoiding basic conditions is a critical preventative measure.

Section 3: Troubleshooting Guide

Use this table to diagnose and resolve common issues related to the stability of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Symptom Observed Potential Cause(s) Recommended Action(s)
Decreasing peak area of the parent compound over time in repeat HPLC injections.Gradual degradation of the compound in the stock or working solution.1. Prepare a fresh solution from solid stock.2. Review storage conditions (see Protocol 4.2).3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of new, unexpected peaks in the chromatogram, often at different retention times.Formation of degradation products.1. Implement a forced degradation study (see Protocol 4.3) to tentatively identify degradants.2. Use LC-MS to determine the mass of the new peaks and compare with potential structures from Section 2.3. Purge solvents with an inert gas (N₂ or Ar) before use.
Change in solution color (e.g., yellowing).Significant oxidation or formation of complex degradation products.1. Discard the solution immediately.2. Prepare a fresh solution using high-purity, peroxide-free solvents.3. Store all new solutions protected from light in amber vials.
Poor reproducibility between experiments run on different days.Inconsistent stability of working solutions; degradation may be occurring during the experiment itself.1. Prepare working solutions fresh daily from a properly stored stock solution.2. Ensure the mobile phase or assay buffer is not promoting degradation (e.g., is not highly basic).

Section 4: Protocols for Ensuring Solution Stability

These protocols provide a systematic approach to preparing, storing, and validating the stability of your compound.

Protocol 4.1: Recommended Solvent Selection and Solution Preparation
  • Solvent Selection:

    • Aqueous Solutions: Use HPLC-grade water and buffer components. A slightly acidic buffer (e.g., 10 mM ammonium acetate, pH 5-6) is ideal. Avoid highly basic buffers.

    • Organic Solutions: Use high-purity, anhydrous grade solvents such as DMSO, DMF, or acetonitrile. Crucially, avoid aged ethers (like THF or Dioxane) and chloroform, which can contain peroxides and acidic impurities, respectively.

  • Preparation Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent water condensation.

    • Weigh the required amount of solid quickly.

    • To minimize oxygen exposure, consider purging the solvent with a gentle stream of inert gas (argon or nitrogen) for 5-10 minutes before adding it to the solid.

    • Dissolve the compound completely using sonication if necessary.

    • Immediately transfer the solution to a clean, amber glass vial for storage.

    • For maximum protection, flush the headspace of the vial with inert gas before sealing.

Protocol 4.2: Long-Term Storage of Stock Solutions
  • Aliquot: Never work directly from a single large stock solution. Divide the freshly prepared stock into smaller, single-use aliquots in appropriate vials (e.g., amber HPLC vials).

  • Temperature:

    • For short-term storage (1-2 weeks), refrigeration at 2-8°C is often sufficient.

    • For long-term storage (>2 weeks), freezing at -20°C or -80°C is strongly recommended.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and storage conditions.

  • Thawing: When ready to use, thaw an aliquot completely at room temperature. Avoid repeated freeze-thaw cycles , as this can introduce moisture and accelerate degradation. Use one aliquot per experiment and discard any unused portion.

Protocol 4.3: Workflow for a Basic Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to understand your compound's stability in your specific solution matrix.[13][14][15] It helps identify potential degradants and establishes a validated stability profile.

G start Prepare 5 Aliquots of Compound in Solution control Control (T=0) Store at -80°C start->control acid Acid Stress Add 0.1N HCl Incubate start->acid base Base Stress Add 0.1N NaOH Incubate start->base oxidative Oxidative Stress Add 3% H₂O₂ Incubate start->oxidative photo Photolytic Stress Expose to UV Light (e.g., 254 nm) start->photo analyze Analyze All Samples by HPLC or LC-MS control->analyze neutralize Neutralize & Dilute (if necessary) acid->neutralize base->neutralize oxidative->analyze photo->analyze neutralize->analyze compare Compare stressed samples to Control. Identify degradation peaks and calculate % degradation. analyze->compare

Caption: Workflow for a forced degradation (stress testing) study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Distribute the solution into five labeled amber vials. One vial is the 'Control' and should be immediately stored at -80°C.

  • Applying Stress:

    • Acid Hydrolysis: To one vial, add a small volume of 0.1 M HCl.

    • Base Hydrolysis: To another vial, add a small volume of 0.1 M NaOH.

    • Oxidation: To a third vial, add a small volume of 3% hydrogen peroxide (H₂O₂).

    • Photodegradation: Place the fourth vial (uncapped, in a quartz or borosilicate container if necessary) under a UV lamp.

  • Incubation: Incubate the acid, base, and oxidative stress samples for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 40-60°C).

  • Analysis: After incubation, allow all samples to return to room temperature. Neutralize the acid and base samples if necessary. Analyze all five samples (including the thawed control) by a suitable stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks in the stressed samples confirm degradation under those conditions.

Section 5: Summary of Best Practices for Solution Stability

ParameterRecommendationRationale (The "Why")
Solvent Choice Use high-purity, anhydrous, or HPLC-grade solvents. Purge with inert gas.Prevents introduction of contaminants like water, peroxides, or metal ions that can initiate or catalyze degradation.
pH (Aqueous) Maintain a slightly acidic pH (e.g., 5-6). Strictly avoid basic conditions. Keeps the piperidine nitrogen protonated, protecting it from oxidation. The free base is significantly more reactive.
Temperature Store stock solutions at -20°C or -80°C. Store working solutions at 2-8°C.Reduces the kinetic rate of all chemical reactions, including degradation, thereby extending solution lifetime.
Light Exposure Always use amber glass vials for preparation and storage.Prevents initiation of photochemical degradation pathways by blocking UV and other high-energy light wavelengths.
Atmosphere For maximum stability, overlay solutions with an inert gas (Argon or Nitrogen).Displaces atmospheric oxygen, which is a primary oxidizing agent responsible for the formation of N-oxides and other degradants.
Handling Prepare aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.Minimizes introduction of atmospheric moisture and oxygen with each use and prevents temperature-induced degradation.

By implementing these scientifically grounded practices, you can significantly enhance the stability of your 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl solutions, leading to more accurate, reproducible, and trustworthy experimental data.

References

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Glibstrup, D., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Mopide, K., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Mopide, K., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Retrieved from [Link]

  • DeTOMASSO, J. A., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health. Retrieved from [Link]

  • ScienceMadness. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Izenwasser, S., et al. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. Retrieved from [Link]

  • Lee, J., et al. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. Retrieved from [Link]

  • Jayanthi, S. (2023). To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium. International Journal of Chemical Studies. Retrieved from [Link]

  • Krivoshein, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)piperidine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Sakamuru, S., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Retrieved from [Link]

  • Glibstrup, D., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Kadali, J., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. Retrieved from [Link]

  • Glibstrup, D., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Lu, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-(4-Fluorobenzyl)piperidine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Tiwari, A., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Al-Mugotir, M. H., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. King's College London Research Portal. Retrieved from [Link]

  • Glibstrup, D., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Assays for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Introduction Welcome to the technical support guide for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common experimental challenges. Piperidine-containing compounds are a cornerstone in pharmaceutical development, particularly in neuroscience, but their unique chemical properties can present specific hurdles in assay optimization.[1][2]

This guide moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to develop robust and reliable assays. We will address issues from initial sample handling to complex bioassay troubleshooting, ensuring a self-validating system for your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding the handling and analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Q1: What is the best solvent to dissolve 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl?

As a hydrochloride salt, the compound is expected to be soluble in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media.[3] For stock solutions, polar organic solvents such as DMSO or ethanol are commonly used. The fluorophenyl group enhances lipophilicity, which may necessitate the use of a small percentage of organic solvent even in aqueous buffers for higher concentrations.[1] Always perform a solubility test for your specific concentration and buffer system.

Q2: How should I store the compound and its solutions to ensure stability?

The solid hydrochloride salt should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, as piperidine salts can be hygroscopic.[3] Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions are generally less stable long-term and should be prepared fresh for daily experiments.

Q3: What are the recommended analytical techniques for purity assessment and quantification?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection is the standard method.[4] A C18 column is typically effective for separation.[5] For quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the best sensitivity and specificity.[5]

Q4: My assay results are highly variable. What is the first thing I should check?

Inconsistent results often stem from foundational issues. Before troubleshooting the assay itself, follow this initial diagnostic algorithm:

  • Check Controls: Verify that your negative, positive, and internal controls are behaving as expected.[6] This is the most critical step in diagnosing the problem.[6]

  • Reagent Preparation: Confirm the accuracy of all dilutions and the integrity of your reagents. Was the compound fully dissolved? Were buffers prepared correctly?

  • Instrumentation: Ensure the instrument (plate reader, HPLC, etc.) has been properly calibrated and maintained.

G start High Data Variability Observed check_controls Are Controls (Positive/Negative) Behaving as Expected? start->check_controls check_reagents Are Reagent Concentrations and Formulations Correct? check_controls->check_reagents  Yes systemic_issue Problem is Systemic. Address Foundational Issue. check_controls->systemic_issue No check_instrument Is Instrument Calibrated and Functioning Correctly? check_reagents->check_instrument  Yes check_reagents->systemic_issue No assay_issue Problem is Likely Assay-Specific. Proceed to Detailed Troubleshooting. check_instrument->assay_issue  Yes check_instrument->systemic_issue No

Part 2: Troubleshooting Guide for Analytical Assays (HPLC & LC-MS)

This guide addresses specific problems encountered during the analytical characterization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm seeing significant peak tailing in my RP-HPLC chromatogram. What's causing this and how can I fix it?

Peak tailing with basic compounds like piperidines is a classic issue caused by secondary ionic interactions between the protonated amine group and acidic residual silanols on the silica-based column packing.

Causality: At neutral pH, the piperidine nitrogen is protonated (positively charged) and can interact with deprotonated, negatively charged silanols on the C18 column surface. This secondary interaction mechanism slows down a fraction of the analyte molecules, resulting in a tailed peak.

Solutions:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases.[4] This protonates the silanols, neutralizing their negative charge and preventing the secondary interaction.

  • Increase Buffer Concentration: A higher ionic strength buffer can help shield the silanol interactions.

  • Use a Modern, End-capped Column: Columns with advanced end-capping or hybrid particle technology have fewer free silanols and are less prone to this issue.

  • Consider Bioinert Hardware: In some cases, interactions with the stainless steel components of the HPLC system can contribute to poor peak shape, especially at low concentrations.[7] Using columns with bioinert hardware can mitigate this.[7]

G interaction interaction solution solution interaction->solution Mitigated by

Q2: My compound's sensitivity is very low when using a UV detector. How can I improve it?

Low UV sensitivity is common for compounds lacking a strong chromophore. While the fluorophenyl group provides some absorbance, it may not be sufficient for low-level quantification.

Solutions:

  • Optimize Wavelength: Scan the UV spectrum of your compound to identify the true absorbance maximum (λ-max). Do not rely on a generic wavelength like 254 nm.

  • Pre-column Derivatization: Use a derivatizing agent that attaches a strong chromophore to the piperidine nitrogen. For example, 4-toluenesulfonyl chloride can be used to create a derivative with high UV absorbance, significantly increasing sensitivity.[4]

  • Switch to a More Sensitive Detector: If possible, switch to a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD), which do not rely on UV absorbance and offer better sensitivity for this class of compounds.

Recommended Starting HPLC Protocol
ParameterRecommended ConditionRationale & Comments
Column C18, 2.1 x 100 mm, 1.8 µmStandard for small molecule analysis.[4][5]
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures protonation of the analyte and suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier.
Gradient 5% to 95% B over 5-10 minA generic screening gradient; optimize based on analyte retention time.
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and desired pressure.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.[4]
Injection Vol. 1 - 5 µLMinimize to prevent peak distortion.
UV Wavelength Scan for λ-max (approx. 220-270 nm)Empirically determine the optimal wavelength for sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Q1: Which ionization mode and adducts should I be looking for?

For a basic compound like 4-[2-(4-Fluorophenyl)ethyl]-piperidine, positive-ion electrospray ionization (ESI+) is the method of choice. The piperidine nitrogen is readily protonated in the acidic mobile phase, forming a stable positive ion.

  • Primary Ion: Look for the protonated molecule, [M+H]⁺ .

  • Molecular Weight (Free Base): C₁₃H₁₈FN = 207.29 g/mol

  • Expected [M+H]⁺ (Monoisotopic): m/z 208.15

Q2: What are the expected fragmentation patterns for MS/MS analysis?

Tandem mass spectrometry (MS/MS) is crucial for confirmation and quantification. The fragmentation of piperidine-containing compounds is often predictable.

Causality: Collision-induced dissociation (CID) typically cleaves the weakest bonds, often adjacent to the nitrogen atom or involving the ethyl linker.

Expected Major Fragments:

  • Loss of the fluorophenylethyl group: Cleavage at the bond between the piperidine ring and the ethyl linker can occur.

  • Cleavage within the ethyl linker: This can lead to characteristic fragments.

  • Formation of the piperidinium ion: A common fragmentation pathway for N-substituted piperidines involves the formation of a stable ion at m/z 188.14 .[8] This fragment is often the base peak in the MS/MS spectrum.[8]

Example MS/MS Parameters
ParameterValueRationale
Ionization Mode ESI PositiveBest for basic amines.
Precursor Ion (Q1) m/z 208.15The protonated parent molecule.
Product Ions (Q3) m/z 188.14 (Quantifier)A common, stable fragment.[8]
m/z 109.04 (Qualifier)Corresponds to the fluorobenzyl fragment.
Collision Energy 15-30 eVOptimize empirically for maximum signal.
Capillary Voltage 3-4 kVStandard range for ESI.

Part 3: Troubleshooting Guide for In Vitro Biological Assays

This section focuses on common issues in cell-based or biochemical assays, such as receptor binding or functional screens.

Q1: I am performing a radioligand binding assay and see very high non-specific binding (NSB). What can I do?

High NSB masks the specific binding signal and ruins the assay window. It is often caused by the lipophilic nature of the compound or assay components sticking to plates and filters.

Solutions:

  • Plate/Filter Treatment: Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific adherence of positively charged compounds.

  • Add BSA to Buffer: Include 0.1-0.5% Bovine Serum Albumin (BSA) in your assay buffer. BSA acts as a "carrier protein" that binds non-specifically to surfaces, effectively blocking them from your test compound.

  • Optimize Washing Steps: Increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound compound.

  • Use Low-Binding Plates: If using scintillation proximity assays (SPA) or other plate-based methods, ensure you are using appropriate low-protein-binding microplates.[9]

Q2: My compound shows no activity in a functional assay (e.g., cAMP, calcium flux). How do I confirm the compound is the problem?

A negative result requires careful validation to ensure it is a true lack of biological activity and not an experimental artifact.

G start No Activity in Functional Assay check_positive_control Did the Positive Control (known agonist/antagonist) Produce a Signal? start->check_positive_control check_cell_health Are Cells Healthy and Expressing the Target? check_positive_control->check_cell_health  Yes system_failure Assay System Failure. Troubleshoot Reagents, Cells, or Instrument. check_positive_control->system_failure No check_compound Is Compound Concentration and Integrity Confirmed? check_cell_health->check_compound  Yes check_cell_health->system_failure No true_negative Result is Likely a True Negative (Compound is Inactive) check_compound->true_negative  Yes check_compound->system_failure No

Step-by-Step Validation Protocol:

  • Confirm Positive Control Activity: Always run a known agonist or antagonist for your target in parallel. If this control fails, the problem lies with the assay system (e.g., cells, reagents), not your test compound.[6]

  • Verify Target Expression: Ensure the cells used are healthy and properly expressing the target receptor or protein.

  • Confirm Compound Integrity and Concentration:

    • Use HPLC to analyze the exact solution of the compound that was added to the assay. This confirms it has not degraded or precipitated out of solution.

    • Prepare a fresh dilution from a new stock vial to rule out degradation or dilution errors.

  • Test for Assay Interference: Some compounds can interfere with the assay technology itself (e.g., quenching fluorescence). Run a control where you test your compound in the presence of the positive control. If the positive control signal is diminished, you may have assay interference.

By systematically ruling out these potential failure points, you can gain confidence that a lack of signal represents a true lack of biological activity for your compound under the tested conditions.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Serra, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

  • Guan, F., et al. (2023). Use of Liquid Chromatography--Tandem Mass Spectrometry to Quantify and Confirm the Fentanyl Metabolite N-[1-(2-Phenethy-4-Piperidinyl)] Maloanilinic Acid in Equine Urine for Doping Control. Journal of Analytical Toxicology. Retrieved from [Link]

  • Tighine, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Hindawi. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Waters Corporation. (2022, May 11). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2022, October 13). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. Retrieved from [Link]

  • Davidson, G., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • SWGDrug. (n.d.). para-Fluorofentanyl. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Welcome to our dedicated technical support resource for the synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for the synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the preparation of this important pharmaceutical intermediate. Drawing upon extensive laboratory experience and established chemical principles, this document provides in-depth troubleshooting advice and validated protocols to enhance the efficiency, purity, and yield of your synthesis.

I. Navigating Synthetic Routes and Common Pitfalls

The synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl can be approached through several synthetic routes, each with its own set of potential challenges. The two most common pathways involve either the direct N-alkylation of a piperidine precursor or a multi-step sequence involving the construction of the substituted piperidine ring. This guide will address the critical pitfalls in the most prevalent synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-[2-(4-Fluorophenyl)ethyl]-piperidine?

A1: The two most common and practical synthetic routes are:

  • Route A: N-Alkylation of 4-(2-phenylethyl)piperidine. This is a convergent approach where commercially available 4-(2-phenylethyl)piperidine is N-alkylated with a suitable 2-(4-fluorophenyl)ethyl halide or sulfonate.

  • Route B: Reductive Amination. This route typically involves the reaction of a 4-piperidone derivative with 2-(4-fluorophenyl)ethylamine, followed by reduction of the resulting enamine or imine.

II. Troubleshooting Guide: The N-Alkylation Route

Direct N-alkylation of a piperidine derivative is a straightforward approach, but it is often plagued by side reactions that can significantly impact yield and purity.

Q2: I am observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?

A2: Over-alkylation is a frequent issue when a secondary amine, like a piperidine derivative, is alkylated. The product, a tertiary amine, can be more nucleophilic than the starting material and react with another equivalent of the alkylating agent to form a quaternary ammonium salt.[1]

Root Cause Analysis:

  • Stoichiometry: Using an excess of the alkylating agent is a primary driver for over-alkylation.

  • Reactivity of Alkylating Agent: Highly reactive alkylating agents (e.g., iodides and bromides) increase the likelihood of the second alkylation.

  • Reaction Conditions: Concentrated reaction mixtures and high temperatures can accelerate the rate of the undesired second alkylation.

Troubleshooting and Prevention:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the piperidine starting material (1.1-1.2 equivalents).This ensures the alkylating agent is the limiting reagent, minimizing its availability for the second alkylation.
Addition of Alkylating Agent Add the alkylating agent slowly and portion-wise, or via a syringe pump over an extended period.This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[2]
Base Selection Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃).These bases are effective at scavenging the acid byproduct without competing in the alkylation reaction.[2]
Solvent Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).These solvents effectively dissolve the reactants and facilitate the SN2 reaction.
Temperature Maintain a moderate reaction temperature (room temperature to 50 °C).Lower temperatures slow down the rate of both reactions, but can disproportionately affect the less favorable over-alkylation.

Experimental Protocol: Minimizing Over-alkylation in N-Alkylation

  • To a stirred solution of 4-(2-phenylethyl)piperidine (1.1 eq.) and potassium carbonate (2.0 eq.) in acetonitrile (10 mL/mmol of piperidine) at room temperature, add a solution of 1-(2-bromoethyl)-4-fluorobenzene (1.0 eq.) in acetonitrile dropwise over 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography or by salt formation and recrystallization.

Q3: My N-alkylation reaction is producing a significant amount of 4-fluorostyrene. What is causing this and how can I avoid it?

A3: The formation of 4-fluorostyrene is indicative of a competing elimination (E2) reaction. This is particularly prevalent when using a sterically hindered base or when the leaving group on the electrophile is a good one (e.g., tosylate, mesylate).[3][4]

Causality: The piperidine can act as a base, abstracting a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene.

Troubleshooting Flowchart:

E2_Troubleshooting start High 4-fluorostyrene byproduct detected check_base Is the base sterically hindered (e.g., DBU, t-BuOK)? start->check_base change_base Switch to a less hindered base (e.g., K₂CO₃, DIPEA). check_base->change_base Yes check_temp Is the reaction temperature high? check_base->check_temp No end Reduced 4-fluorostyrene formation change_base->end lower_temp Lower the reaction temperature (e.g., to room temperature or 0 °C). check_temp->lower_temp Yes check_leaving_group Is the leaving group highly effective (e.g., -OTs, -OMs)? check_temp->check_leaving_group No lower_temp->end change_leaving_group Consider using a halide leaving group (e.g., -Br, -I) which is less prone to E2. check_leaving_group->change_leaving_group Yes check_leaving_group->end No change_leaving_group->end

Caption: Troubleshooting workflow for minimizing E2 elimination.

III. Troubleshooting Guide: The Reductive Amination Route

Reductive amination is a powerful method for forming C-N bonds and is a viable alternative to direct alkylation.[5] However, it also has its own set of potential pitfalls.

Q4: My reductive amination reaction is giving low yields and I am isolating unreacted starting materials. What could be the issue?

A4: Low conversion in reductive amination can stem from several factors related to the formation of the imine/enamine intermediate and the subsequent reduction step.

Troubleshooting and Optimization:

ParameterPotential IssueRecommended Action
Imine Formation Inefficient removal of water can shift the equilibrium back to the starting materials.Add a dehydrating agent (e.g., molecular sieves, MgSO₄) or use a Dean-Stark apparatus to remove water azeotropically.
pH of the Reaction The pH can affect both the imine formation and the stability/reactivity of the reducing agent.Maintain a slightly acidic pH (4-6) to facilitate imine formation without significantly degrading the reducing agent.
Reducing Agent The chosen reducing agent may not be potent enough or may be incompatible with the reaction conditions.Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.
Reaction Time/Temperature Insufficient reaction time or temperature can lead to incomplete conversion.Monitor the reaction closely by TLC or LC-MS and allow it to proceed to completion. Gentle heating (40-50 °C) may be beneficial.

Illustrative Reductive Amination Workflow:

reductive_amination_workflow cluster_1 Step 1: Imine/Enamine Formation cluster_2 Step 2: Reduction a 4-Piperidone Derivative c Imine/Enamine Intermediate a->c b 2-(4-Fluorophenyl)ethylamine b->c e 4-[2-(4-Fluorophenyl)ethyl]-piperidine c->e Reduction d Reducing Agent (e.g., NaBH(OAc)₃) d->e

Caption: Two-step process of reductive amination.

IV. Purification and Characterization

Q5: I am having difficulty purifying the final product. What are the best methods for obtaining high-purity 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl?

A5: Purification can be challenging due to the presence of structurally similar impurities. A multi-step purification strategy is often the most effective.

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The neutral and acidic impurities will remain in the organic layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) and extract the free base of the product back into an organic solvent.

  • Column Chromatography: If impurities persist, column chromatography on silica gel is an effective method for separating the desired product from closely related byproducts. A gradient elution system, for example, dichloromethane/methanol, is often successful.

  • Salt Formation and Recrystallization: The final and most effective purification step is the formation of the hydrochloride salt. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration and further purified by recrystallization.[6]

Q6: What are the expected spectroscopic signatures for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl that confirm its identity and purity?

A6: Spectroscopic analysis is crucial for confirming the structure and assessing the purity of the final product.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (in D₂O or DMSO-d₆) - Aromatic protons of the 4-fluorophenyl group will appear as two multiplets (or doublets of doublets) in the aromatic region (~7.0-7.4 ppm).- The ethyl bridge protons will show two triplets.- The piperidine ring protons will appear as a series of multiplets in the aliphatic region (~1.5-3.5 ppm).- The N-H proton of the hydrochloride salt will be a broad singlet.
¹³C NMR - Characteristic signals for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.- Aliphatic signals for the ethyl bridge and the piperidine ring carbons.
Mass Spectrometry (ESI+) - The molecular ion peak corresponding to the free base [M+H]⁺.
HPLC - A single major peak with a purity of >98% is typically desired for pharmaceutical applications. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent like TFA.[7]

V. Stability and Storage

Q7: Is 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl stable, and what are the recommended storage conditions?

A7: The hydrochloride salt is generally a stable, crystalline solid. However, the free base is an oil and is more susceptible to degradation.

  • Storage of the HCl Salt: Store in a well-sealed container in a cool, dry place, protected from light. It is not particularly hygroscopic but should be kept in a desiccator for long-term storage.

  • Storage of the Free Base: The free base is an amine and can be susceptible to air oxidation over time, which may lead to discoloration (yellowing).[6] It is best to store the free base under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). For long-term storage, conversion to the more stable hydrochloride salt is highly recommended.

References

  • Donohoe, T. J., et al. (2018). The Development of a General Palladium-Catalyzed N-Arylation of Piperidines.
  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Available at: [Link]

  • Singh, A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2018). A practical and scalable synthesis of a key intermediate for the JAK inhibitor tofacitinib. Tetrahedron Letters, 59(31), 3044-3047.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available at: [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Available at: [Link]

  • Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12351-12417. Available at: [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available at: [Link]

  • Sahoo, K., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical Analysis, 6(5), 319-325. Available at: [Link]

Sources

Optimization

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl stability and storage conditions

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. As...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. As a critical research chemical and synthetic intermediate, ensuring its stability is paramount for reproducible and reliable experimental outcomes. This document synthesizes data from analogous compounds and established chemical principles to offer field-proven insights into its handling, storage, and troubleshooting.

Section 1: Quick Reference Data Sheet

For immediate reference, the following table summarizes the recommended storage and handling conditions for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in its solid form. These recommendations are based on best practices for piperidine hydrochloride salts and related chemical structures.

ParameterRecommended ConditionRationale & Key Considerations
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and preserves long-term integrity. Storing at refrigerated temperatures is a standard precaution for many amine hydrochloride salts[1].
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)While the hydrochloride salt is more stable than the free base, the piperidine moiety can be susceptible to oxidation over time. An inert atmosphere is a best practice for long-term storage.
Moisture Keep in a tightly sealed container in a dry placeThe compound is likely hygroscopic, a common characteristic of hydrochloride salts[2]. Moisture absorption can lead to clumping and may accelerate hydrolytic degradation.
Light Exposure Protect from light; store in an opaque or amber vialPhotolytic degradation is a potential pathway for complex organic molecules. Protection from light prevents the initiation of photochemical reactions[3][4].
Container Type Tightly-sealed glass vialGlass is non-reactive. A tight seal is critical to protect from moisture and atmospheric contaminants[5][6].
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl?

For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial at 2°C to 8°C[1]. To further mitigate potential degradation from atmospheric moisture and oxygen, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended[2].

Q2: Is the compound hygroscopic?

Q3: How should I prepare a stock solution? What solvents are recommended?

The hydrochloride salt structure confers solubility in polar solvents.

  • Primary Recommendation: Start with sterile, deionized water or a standard biological buffer (e.g., PBS, pH 7.4). The compound's stability is generally highest at a neutral pH[4][7].

  • Organic Solvents: If required for your experimental setup, solvents such as DMSO, ethanol, or methanol can be used.

  • Causality: The protonated amine and the chloride counter-ion facilitate dissolution in polar protic solvents. Always perform a small-scale solubility test first. We recommend preparing solutions fresh for each experiment. If storage is necessary, follow the guidelines in Q4.

Q4: What are the recommended storage conditions for stock solutions?

Stock solutions are inherently less stable than the solid compound.

  • Aqueous Solutions: If you must store an aqueous stock, filter-sterilize it, aliquot it into single-use volumes, and store at -20°C or, ideally, -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation. The shelf-life of a compound in solution can be significantly shorter than in solid form[7].

  • Organic Solutions (e.g., DMSO): Aliquot and store at -20°C or -80°C in vials with solvent-resistant caps. Be aware that some compounds can precipitate out of DMSO at low temperatures. Before use, allow the vial to warm to room temperature and vortex to ensure complete re-dissolution.

Q5: What are the primary degradation pathways I should be concerned about?

Based on the structure (a substituted piperidine), the primary potential degradation pathways are:

  • Oxidation: The piperidine nitrogen can be susceptible to oxidation, potentially forming N-oxides or other degradation products. This is exacerbated by exposure to air and certain metal ions.

  • Hydrolysis: While the core structure is robust, impurities or specific buffer components could catalyze hydrolysis under non-neutral pH conditions[4].

  • Photodegradation: Aromatic systems and amine functionalities can be sensitive to UV light, which can initiate cleavage or rearrangement reactions[4].

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical workflow to diagnose and resolve them.

Issue 1: Inconsistent or Unexpected Experimental Results

You observe a loss of compound activity, or your results vary significantly between experiments using the same nominal concentration. This is the most common indicator of compound instability.

  • Primary Suspect: Degradation of the compound in your stock solution or during the experiment.

  • Troubleshooting Workflow: Follow the decision-making process outlined in the diagram below to systematically identify the root cause.

G Diagram 1: Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Was the solution prepared fresh from solid? A->B C How was the stock solution stored? (Temp, Light, Freeze-Thaw Cycles) B->C No D Perform Quick Stability Check (See Protocol 3: TLC/LC-MS) B->D Yes C->D E Single spot/peak matching reference? D->E H How was the solid compound stored? (Temp, Moisture, Atmosphere) D->H If solid is suspect F Compound is likely stable. Investigate other experimental variables: - Assay conditions (pH, temp) - Reagent quality - Pipetting accuracy E->F Yes G Degradation Confirmed. - Discard old stock solution. - Prepare fresh solution immediately before use. - Re-evaluate storage protocol. E->G No (multiple spots/peaks) I Solid may be compromised. Source a new batch of compound. H->I

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Visible Changes in the Solid Compound (e.g., Clumping, Discoloration)

You open a vial of the solid compound and notice it is clumpy, has a yellowish tint, or appears oily.

  • Possible Cause: Moisture absorption and/or degradation. Clumping is a classic sign of hygroscopicity. Discoloration often indicates oxidative or other chemical degradation.

  • Recommended Action:

    • Do Not Use: Do not proceed with the experiment. Using a compromised solid will lead to inaccurate concentrations and unreliable results.

    • Quarantine: Isolate the vial and label it clearly as "Suspected Degradation."

    • Validate: If you have access to analytical equipment (e.g., LC-MS, NMR), you can attempt to re-characterize the material. However, for most researchers, this is not practical.

    • Procure New Material: The most trustworthy and time-efficient solution is to discard the compromised vial according to your institution's safety guidelines and obtain a new, verified batch of the compound.

Issue 3: Precipitate Observed in a Stock Solution

After storing a stock solution (especially at -20°C or -80°C), you notice a precipitate or cloudiness after it thaws.

  • Possible Causes:

    • Poor Solubility: The compound may be crashing out of solution at low temperatures. This is common with DMSO stocks.

    • Degradation: The precipitate could be an insoluble degradation product.

    • Solvent Evaporation: If the container was not sealed properly, solvent evaporation could increase the compound's concentration beyond its solubility limit.

  • Diagnostic & Resolution Steps:

    • Warm and Vortex: Bring the vial to room temperature (or 37°C for stubborn precipitates) and vortex vigorously for 1-2 minutes.

    • Visual Inspection: If the solution becomes completely clear, the issue was likely temperature-related precipitation. The solution can be used, but be mindful to ensure it remains fully dissolved at your working temperature.

    • If Precipitate Remains: If the solid does not re-dissolve, it is likely a degradation product. The solution should not be used. Discard it and prepare a fresh stock. For future batches, consider using a lower concentration or a different solvent system.

Section 4: Experimental Protocols

These protocols are designed to be self-validating systems, ensuring the integrity of your material at each step.

Protocol 1: Handling and Weighing the Solid Compound

  • Objective: To accurately weigh the hygroscopic solid while minimizing exposure to the atmosphere.

  • Methodology:

    • Preparation: Bring the sealed vial of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Environment: Perform all weighing in a low-humidity environment.

    • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Quickly add the approximate amount of compound to the vessel and close the stock vial immediately. Record the exact weight.

    • Finalization: Proceed immediately to solubilization as described in Protocol 2. Do not leave the weighed solid open to the air.

Protocol 2: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

  • Objective: To prepare a validated stock solution for immediate use or short-term storage.

  • Methodology:

    • Calculation: Based on the molecular weight of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, calculate the volume of solvent needed to achieve the desired concentration from the mass weighed in Protocol 1.

    • Solubilization: Add the solvent (e.g., sterile PBS, pH 7.4) to the weighing vessel containing the compound.

    • Dissolution: Vortex or sonicate the solution until all solid material is completely dissolved. A clear, particulate-free solution should be obtained. If it does not dissolve, consider gentle warming (e.g., 37°C water bath).

    • Use or Storage: Use the solution immediately for the best results. If storage is unavoidable, follow the aliquotting and freezing instructions in FAQ Q4.

Protocol 3: Performing a Quick Stability Check using Thin-Layer Chromatography (TLC)

  • Objective: To visually assess the purity and stability of the compound in solid form or in solution. The appearance of new spots indicates the presence of degradation products.

  • Materials:

    • TLC plate (e.g., Silica Gel 60 F254)

    • Mobile phase (e.g., a 9:1 mixture of Dichloromethane:Methanol is a good starting point for this type of compound; may require optimization)

    • TLC developing chamber

    • Visualization method (e.g., UV lamp at 254 nm, and/or an iodine staining chamber)

  • Methodology:

    • Reference Spot: Prepare a fresh solution of the compound from the solid stock immediately before analysis. This will serve as your "time zero" reference.

    • Test Spot: Use the stock solution you wish to test (e.g., one that has been stored for a week).

    • Spotting: Using a capillary tube, carefully spot a small amount of the reference solution and the test solution side-by-side on the baseline of the TLC plate.

    • Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp. Note any new spots in the test lane that are not present in the reference lane. If no spots are UV-active, use an iodine chamber for visualization.

    • Interpretation:

      • Trustworthy Result: The test lane shows only a single spot with the same retention factor (Rf) as the reference spot. This indicates the compound is stable.

      • Degradation Detected: The test lane shows the original spot plus one or more additional spots (often at a lower Rf). This confirms the presence of degradation products, and the solution should be discarded.

Section 5: References
  • Carl ROTH. (n.d.). Piperidine - Safety Data Sheet. Retrieved from Carl ROTH. [Link]

  • PENTA. (n.d.). Piperidine - Safety Data Sheet. Retrieved from PENTA. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]

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  • National Center for Biotechnology Information. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. [Link]

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Troubleshooting

Technical Support Center: A Researcher's Guide to Overcoming Drug Resistance with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Welcome to the technical support center for the use of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in cell line-based drug resistance studies. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in cell line-based drug resistance studies. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments. Our goal is to equip you with the scientific rationale behind experimental choices and to provide robust protocols for reliable and reproducible results.

Part 1: Understanding the Compound and its Mechanism of Action

This section addresses the fundamental questions about 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and its role in chemosensitization.

FAQ: What is 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and how might it work?

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a piperidine-containing organic molecule.[1] While direct studies on this specific compound's application in multidrug resistance are not extensively published, its structural similarity to other well-characterized piperidine derivatives suggests it likely functions as a modulator of the Sigma-1 Receptor (S1R) .[2][3][4]

The Sigma-1 Receptor is a unique chaperone protein primarily located at the endoplasmic reticulum (ER) and the mitochondria-associated membrane (MAM).[5][6] It is not a classical receptor like a GPCR or an ion channel, but rather a protein that modulates the function of other proteins, particularly in response to cellular stress.[5][7] S1R is known to be overexpressed in many cancer types and plays a crucial role in cell survival, proliferation, and apoptosis.[8][9]

The proposed mechanism of action for overcoming drug resistance is that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl binds to S1R, thereby modulating its activity. This can lead to a cascade of downstream effects that resensitize cancer cells to chemotherapy.

FAQ: How can targeting the Sigma-1 Receptor overcome multidrug resistance?

Multidrug resistance (MDR) in cancer cells is a complex phenomenon, often involving multiple mechanisms.[10][11] Targeting the Sigma-1 Receptor may help overcome resistance in several ways:

  • Induction of Apoptosis: S1R is a key regulator of apoptosis (programmed cell death).[12][13] By binding to S1R, ligands can disrupt its protective functions, leading to the activation of apoptotic pathways and making cancer cells more susceptible to chemotherapy-induced cell death.[7][14]

  • Modulation of Cellular Stress Response: Cancer cells in a tumor microenvironment are under constant stress. S1R helps cells adapt to and survive this stress.[5] Inhibiting this function can push the cell beyond its survival threshold, especially when combined with a cytotoxic agent.

  • Regulation of ABC Transporters: While the primary mechanism is likely related to apoptosis and stress, some piperidine derivatives have been shown to influence the activity of ATP-binding cassette (ABC) transporters.[15] These transporters, such as P-glycoprotein (P-gp/ABCB1), are notorious for pumping chemotherapy drugs out of cancer cells, and their inhibition can restore drug efficacy.[16][17]

Below is a diagram illustrating the potential signaling pathway.

G cluster_cell Resistant Cancer Cell Compound 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl S1R Sigma-1 Receptor (S1R) (at ER/MAM) Compound->S1R Binds to & Modulates Apoptosis Pro-Apoptotic Signaling (e.g., Caspase Activation) S1R->Apoptosis Promotes Survival Pro-Survival Pathways (Blocked) S1R->Survival Inhibits ABC ABC Transporter (e.g., P-gp) S1R->ABC May Inhibit CellDeath Cell Death Apoptosis->CellDeath Chemo Chemotherapy Drug Chemo->CellDeath Induces Chemo->ABC Efflux

Caption: Proposed mechanism of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in overcoming drug resistance.

Part 2: Experimental Design and Protocols

Careful experimental design is critical for obtaining meaningful results. This section provides guidance on setting up your assays.

FAQ: What are the recommended starting concentrations for my experiments?

The optimal concentration of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl will be cell-line dependent. We recommend a two-stage approach:

  • Determine the IC50 of the compound alone: First, perform a dose-response experiment with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl by itself to determine its intrinsic cytotoxicity. A typical starting range would be from 10 nM to 100 µM.

  • Select non-toxic concentrations for combination studies: For chemosensitization assays, use concentrations of the compound that show minimal (<10-20%) cytotoxicity on their own. This ensures that any observed cell death in the combination treatment is due to sensitization and not just additive toxicity.

FAQ: What controls are essential for a robust chemosensitization assay?

To ensure your results are valid, the following controls are mandatory:

  • Untreated Cells: As a baseline for normal cell growth.

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO, ethanol) used to dissolve the compound.

  • Compound Alone: To measure the intrinsic toxicity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl at the concentrations used in the combination treatment.

  • Chemotherapy Drug Alone: To establish the baseline resistance of the cell line to the chemotherapeutic agent.

  • Positive Control (Optional but Recommended): A known MDR reversal agent (e.g., Verapamil for P-gp) can help validate the assay system.

Protocol: A General Workflow for Chemosensitization Assays

This protocol provides a step-by-step guide for a typical chemosensitization experiment using an adherent cell line and an MTT-based viability assay.

  • Cell Seeding:

    • Trypsinize and count your resistant and parental (sensitive) cell lines.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of your chemotherapy drug.

    • Prepare solutions of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl at your desired non-toxic concentrations.

    • Remove the old media from the cells and add fresh media containing the treatments as per your experimental design (e.g., chemotherapy drug alone, compound alone, combination of both).

  • Incubation:

    • Return the plates to the incubator for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).

    • Expert Tip: Ligand binding to S1R can be a slow process.[18] Consider if a pre-incubation with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl for 1.5 to 24 hours before adding the chemotherapy drug might be beneficial.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control.

    • Plot the dose-response curves and calculate the IC50 values for the chemotherapy drug in the presence and absence of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

G cluster_workflow Chemosensitization Assay Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Adhere Adhere Overnight Seed->Adhere Treat Add Drugs (Chemo +/- Compound) Adhere->Treat Incubate Incubate (48-72h) Treat->Incubate Viability Assess Viability (e.g., MTT) Incubate->Viability Analyze Analyze Data (Calculate IC50) Viability->Analyze End End Analyze->End

Caption: A typical workflow for a cell-based chemosensitization assay.

Part 3: Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This section addresses common issues.

Problem Potential Cause Recommended Solution
No effect on reversing resistance 1. Incorrect Concentration: The concentration of the compound may be too low. 2. Insufficient Incubation Time: S1R binding can be slow.[18] 3. Low S1R Expression: The cell line may not express sufficient levels of the Sigma-1 Receptor. 4. Irrelevant Resistance Mechanism: The cell line's resistance may be due to a mechanism not affected by S1R modulation (e.g., target mutation).1. Perform a wider dose-response for the compound in combination with a fixed concentration of the chemo drug. 2. Try pre-incubating with the compound for 1.5-24 hours before adding the chemotherapy. 3. Check S1R expression levels via Western Blot or qPCR. If low, consider a different cell line. 4. Research the known resistance mechanisms of your cell line.
High cytotoxicity from the compound alone The compound is intrinsically toxic to the cells at the tested concentrations.Perform a careful dose-response of the compound alone to determine its IC50. Use concentrations well below the IC20 for combination studies.
Results are not reproducible 1. Cell Culture Variables: High cell passage number, inconsistent cell confluency at seeding.[19] 2. Reagent Instability: The compound or chemotherapy drug may be degrading. 3. Inconsistent Timing: Variations in treatment and incubation times.1. Use low passage number cells and ensure consistent seeding density. 2. Prepare fresh stock solutions of the compounds regularly and store them appropriately. 3. Use a consistent and well-documented timeline for all experimental steps.
Precipitate forms in the media The compound may have low solubility in aqueous media.Check the solubility information for the compound. You may need to use a different solvent or adjust the final concentration. Ensure the final solvent concentration in the media is low (e.g., <0.5%).

Part 4: Data Interpretation and Next Steps

FAQ: How do I quantify the degree of resistance reversal?

The effectiveness of a chemosensitizing agent is often expressed as the Fold Reversal (FR) or Sensitization Factor . It is calculated as follows:

FR = IC50 of Chemotherapy Drug Alone / IC50 of Chemotherapy Drug in the presence of the Compound

An FR value greater than 1 indicates sensitization. The higher the FR value, the more effective the sensitization.

FAQ: What are the logical next steps after a successful in vitro experiment?

If you have successfully demonstrated that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl can reverse drug resistance in vitro, you can consider the following experiments to deepen your understanding:

  • Mechanism of Action Studies:

    • Western Blot: Analyze the expression of key apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2 family members).

    • ABC Transporter Assays: Use functional assays (e.g., Rhodamine 123 efflux assay for P-gp) to see if the compound inhibits transporter activity.

  • Combination Index (CI) Analysis: Use the Chou-Talalay method to determine if the interaction between the two drugs is synergistic, additive, or antagonistic.

  • In Vivo Studies: Test the efficacy of the drug combination in an animal model of drug-resistant cancer.

Part 5: Safety and Handling

FAQ: What are the necessary safety precautions for handling 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl?

As with any laboratory chemical, proper safety precautions are essential. Based on safety data sheets for similar piperidine compounds, the following are recommended:[20][21][22]

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This guide provides general advice based on available scientific literature. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and adhere to their institution's safety protocols.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). European Journal of Medicinal Chemistry. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2005). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Sigma-1 receptor overexpression promotes proliferation and ameliorates cell apoptosis in β-cells. (2021). Cell Death & Disease. [Link]

  • Structural basis for σ1 receptor ligand recognition. (2018). Nature. [Link]

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. (2020). Frontiers in Oncology. [Link]

  • Sigma-1 Receptor Ligands for CNS Cancer Treatment. (2025). CNS Drugs. [Link]

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2019). Cancers. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2020). Molecules. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. (n.d.). University of Bari Aldo Moro. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2022). International Journal of Molecular Sciences. [Link]

  • The sigma-1 receptor: a regulator of cancer cell electrical plasticity? (2014). Frontiers in Physiology. [Link]

  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (2015). Current Pharmaceutical Design. [Link]

  • The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4- Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. (2020). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry. [Link]

  • Special Issue "Anticancer Drugs 2021". (2022). MDPI. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]

  • In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. (1997). Nuclear Medicine and Biology. [Link]

  • Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4- Substituted Quinazoline Derivatives. (n.d.). FLORE - University of Florence Research Repository. [Link]

  • Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. (2018). Oncotarget. [Link]

  • Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. (2010). ChemMedChem. [Link]

  • Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives. (2021). Pharmaceutics. [Link]

  • An Emerging Role for Sigma Receptor 1 in Personalized Treatment of Breast Cancer. (2021). Cancers. [Link]

  • Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems. (2021). Pharmaceuticals. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). Molecules. [Link]

  • Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. (2024). Cureus. [Link]

  • Sigma1 Pharmacology in the Context of Cancer. (2018). Advances in Experimental Medicine and Biology. [Link]

  • Sigma-1 receptor. (n.d.). In Wikipedia. [Link]

  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (2015). Bentham Science Publishers. [Link]

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Optimization

Technical Support Center: Refining the Purification of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-[2-(4-fluorophenyl)ethyl]-piperidine HCl. The following troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-[2-(4-fluorophenyl)ethyl]-piperidine HCl. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work, offering practical solutions grounded in chemical principles.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4-[2-(4-fluorophenyl)ethyl]-piperidine HCl, providing potential causes and actionable solutions.

Question 1: My final product is an oil or a waxy solid that refuses to crystallize. What's happening and how can I induce crystallization?

Answer:

This is a common issue often caused by residual impurities that inhibit the formation of a crystal lattice. The oily nature suggests the presence of lower-melting point byproducts, unreacted starting materials, or residual solvent.

Causality: Crystal formation requires a high degree of molecular homogeneity. Impurities disrupt the ordered packing of molecules necessary for crystallization, often resulting in an amorphous solid or a supersaturated oil.

Solutions:

  • Initial Purity Assessment: Before attempting recrystallization, analyze the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to gauge the level of impurities. If multiple spots/peaks are present, direct crystallization is unlikely to be effective.

  • Chromatographic Purification: For complex mixtures, purification of the free base by column chromatography is the most effective solution.[1][2] After obtaining the purified free base, it can be converted back to the hydrochloride salt.

  • Solvent System Modification: If the product is relatively pure, experiment with different solvent systems for recrystallization. A combination of a good solvent (in which the compound is soluble) and an anti-solvent (in which it is poorly soluble) can often induce crystallization. For instance, dissolving the compound in a minimal amount of hot isopropanol and slowly adding a non-polar solvent like hexanes until turbidity appears can be effective.[3]

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Mechanical Agitation: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

Question 2: After recrystallization, my product has a persistent yellow or brownish tint. What causes this discoloration and how can I remove it?

Answer:

A yellow or brownish tint is typically indicative of oxidation or the presence of highly colored impurities.[4] Piperidine derivatives can be susceptible to aerial oxidation, leading to the formation of colored byproducts.

Causality: The lone pair of electrons on the nitrogen atom in the piperidine ring can be susceptible to oxidation, forming N-oxides or other degradation products which are often colored.

Solutions:

  • Decolorization with Activated Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon to the solution. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.

  • Work Under an Inert Atmosphere: To prevent further oxidation, particularly if the compound is sensitive, perform the purification steps under an inert atmosphere of nitrogen or argon.

  • Use of Fresh, High-Purity Solvents: Older or lower-grade solvents can contain impurities that may contribute to discoloration. Always use fresh, high-purity solvents.

Question 3: I'm observing significant peak tailing during HPLC analysis or column chromatography of my compound. What is the cause and how can I obtain symmetrical peaks?

Answer:

Peak tailing is a frequent challenge when purifying basic compounds like piperidine derivatives on silica gel.[2]

Causality: The acidic nature of silica gel (due to surface silanol groups, Si-OH) can lead to strong, non-specific interactions with the basic nitrogen atom of the piperidine ring. This results in a portion of the analyte being retained more strongly, causing it to elute more slowly and creating a "tail" on the peak.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase. This deactivates the acidic sites on the silica gel.

    • For column chromatography, add 0.5-1% triethylamine (Et₃N) or ammonia solution to the eluent.[2]

    • For reverse-phase HPLC, using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) will protonate the piperidine, leading to better peak shape.

  • Use of Deactivated Silica Gel: For column chromatography, consider using silica gel that has been pre-treated or "end-capped" to reduce the number of free silanol groups.

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase, such as neutral or basic alumina, for column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl?

A1: The impurity profile depends on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Such as 4-(2-phenylethyl)pyridine if the synthesis involves the reduction of a pyridine ring.[5]

  • Byproducts of Incomplete Reduction: If a pyridine precursor is used, tetrahydropyridine intermediates may be present.[6]

  • Side-Reaction Products: Depending on the reagents used, other related piperidine derivatives may be formed.

  • Oxidation Products: As mentioned in the troubleshooting section, piperidines can oxidize over time.[4]

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of techniques is often ideal for a comprehensive purity assessment. The choice depends on the specific requirements for sensitivity and structural information.[7]

Technique Principle Strengths Limitations
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, widely available, suitable for non-volatile compounds.[7][8]May require method development to achieve good separation of all impurities.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.High sensitivity and selectivity, provides structural information on impurities.[7]Not suitable for non-volatile or thermally labile compounds.
qNMR Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.Primary analytical method (no need for a reference standard), highly accurate and precise, provides structural confirmation.[7]Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Q3: What is the recommended procedure for converting the free base to the hydrochloride salt?

A3: After purifying the free base, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, bubble anhydrous HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or diethyl ether dropwise with stirring.[3] The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.[3]

Experimental Protocols

Protocol 1: Recrystallization of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

This protocol outlines a general procedure for the recrystallization of the title compound. The choice of solvent is critical and may require some preliminary screening. Isopropanol is often a good starting point for piperidine hydrochlorides.[3]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude 4-[2-(4-fluorophenyl)ethyl]-piperidine HCl in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove the solid particles.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography (Free Base)

This protocol is for the purification of the free base form of the compound on silica gel.

  • Preparation of the Free Base: Dissolve the crude HCl salt in water and basify with an aqueous solution of a strong base like NaOH to a pH > 10. Extract the liberated free base into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of ~1% triethylamine is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture.[4] Pour the slurry into the column and allow it to pack, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude free base in a minimum amount of the eluent or a stronger solvent and load it carefully onto the top of the column.

  • Elution: Begin eluting the sample through the column with the selected solvent system.[2] You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified free base.

Visualization of Workflows

The following diagrams illustrate decision-making processes for purification.

Purification_Decision_Workflow start Crude Product assess_purity Assess Purity (TLC/HPLC) start->assess_purity decision Is it a solid with one major spot? assess_purity->decision recrystallize Attempt Recrystallization decision->recrystallize  Yes column_chrom Purify by Column Chromatography decision->column_chrom  No (Oily/Complex Mixture) success Pure Product recrystallize->success column_chrom->success

Caption: A decision-making workflow for selecting a purification method.

Recrystallization_Troubleshooting start Recrystallization Attempt check Did crystals form? start->check oiling_out Product Oiled Out check->oiling_out  No low_yield Low Yield check->low_yield  Yes, but poor recovery success Successful Crystallization check->success  Yes action1 Change solvent system or use chromatography oiling_out->action1 action2 Concentrate mother liquor for second crop low_yield->action2

Caption: Troubleshooting guide for a failed recrystallization attempt.

References

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (2023). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • PubMed. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • ACG Publications. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2009). Troubleshooting amine plants. Retrieved from [Link]

  • NIH. (2016). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • IUCr. (2016). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Wiley Online Library. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

Sources

Troubleshooting

dealing with off-target effects of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

A Guide to Understanding and Mitigating Off-Target Effects for Researchers Welcome to the technical support center for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Off-Target Effects for Researchers

Welcome to the technical support center for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

The compound 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, which we will refer to as DAT-4FP for the purpose of this guide, is a synthetic molecule featuring a piperidine scaffold. Such structures are prevalent in a wide range of clinically approved drugs and research compounds, particularly those active in the central nervous system (CNS).[1] Based on its structural similarity to other known ligands, the primary hypothesized target of DAT-4FP is the dopamine transporter (DAT) .[2][3] Inhibition of DAT increases extracellular dopamine levels and is a key mechanism for treating various neurological and psychiatric conditions.[2][4][5]

However, like any small molecule, DAT-4FP has the potential to interact with unintended biological targets. These "off-target" effects can lead to unexpected experimental results, confounding data interpretation and potentially causing adverse effects.[6][7] This guide provides a comprehensive framework in a question-and-answer format to help you proactively identify, characterize, and mitigate these off-target interactions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my work with DAT-4FP. What are its most likely off-target interactions?

A1: Excellent question. Proactive awareness is key. Given the piperidine core and its activity as a presumed DAT inhibitor, several protein families are common off-target candidates. It is crucial to consider these possibilities in your experimental design.

  • Monoamine Transporters (SERT and NET): The serotonin transporter (SERT) and norepinephrine transporter (NET) share significant structural homology with DAT.[2] It is very common for DAT inhibitors to exhibit some level of cross-reactivity with SERT and NET.[2][8] This can alter the overall neurochemical profile of the compound, leading to effects not attributable to dopamine alone.

  • Sigma (σ) Receptors: The piperidine moiety is a well-known pharmacophore for sigma receptors (σ1 and σ2).[9][10][11][12] These enigmatic proteins are involved in a wide array of cellular functions, and their modulation can lead to complex downstream effects, particularly in the CNS.[10][12]

  • hERG Potassium Channel: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[13] Many CNS-active compounds, including those with piperidine structures, have been shown to interact with the hERG channel.

  • Cytochrome P450 (CYP) Enzymes: These enzymes are critical for drug metabolism. Inhibition of specific CYP isozymes by DAT-4FP can lead to drug-drug interactions if co-administered with other therapeutic agents, altering their pharmacokinetic profiles.

  • GPCRs (e.g., Adrenergic and Serotonergic Receptors): While typically less common for highly selective transporter inhibitors, interactions with G-protein coupled receptors, such as adrenergic or serotonergic receptors, can occur and should be considered if downstream signaling pathway effects are observed that cannot be explained by DAT inhibition.[14]

A logical first step in any new project is to perform a broad in vitro safety pharmacology screen against a panel of these common off-targets to establish a baseline selectivity profile.[15]

Q2: My in vivo results are inconsistent with pure DAT inhibition. How do I systematically troubleshoot for off-target effects?

A2: This is a common and critical challenge in pharmacology. An unexpected in vivo phenotype is a strong indicator of either complex on-target pharmacology or significant off-target engagement. A tiered, systematic approach is the most efficient way to deconvolve the issue.

Below is a workflow designed to guide your investigation from broad, predictive methods to specific, hypothesis-driven experiments.

troubleshooting_workflow start Unexpected In Vivo Results (e.g., sedation, hyperactivity, adverse events) tier1 Tier 1: In Silico & Literature Review start->tier1 tier2 Tier 2: Broad In Vitro Screening (Binding & Functional Assays) tier1->tier2 Generate Hypotheses sub1a Computational Prediction (e.g., SwissTargetPrediction, SEA) tier1->sub1a sub1b Literature Search (similar scaffolds, piperidines) tier1->sub1b tier3 Tier 3: Cellular & Functional Confirmation tier2->tier3 Identify Hits sub2a Monoamine Transporters (DAT, SERT, NET) tier2->sub2a sub2b Sigma Receptors (σ1, σ2) tier2->sub2b sub2c hERG Channel tier2->sub2c sub2d Broad Receptor/Enzyme Panel tier2->sub2d tier4 Tier 4: In Vivo Mechanistic Studies tier3->tier4 Confirm Functional Relevance sub3a Cell-based assays for confirmed hits (e.g., cAMP, Ca2+ flux, membrane potential) tier3->sub3a conclusion Identify Off-Target & Refine Hypothesis tier4->conclusion Validate In Vivo sub4a Co-administration with selective antagonists for the identified off-target tier4->sub4a sub4b Test in relevant knockout animal models tier4->sub4b

Caption: Troubleshooting workflow for unexpected in vivo results.

Explanation of the Workflow:

  • Tier 1 (In Silico & Literature): Before embarking on expensive wet-lab experiments, leverage computational tools to predict potential off-targets based on chemical structure similarity to known ligands.[16] A thorough literature search for compounds with a similar 4-fluorophenylethyl-piperidine scaffold can provide invaluable clues.

  • Tier 2 (Broad In Vitro Screening): This is the most critical step for empirical data generation. Use radioligand binding or functional assays to screen DAT-4FP against a broad panel of targets. Commercial services offer comprehensive panels that cover hundreds of receptors, transporters, ion channels, and enzymes.[15] This provides an unbiased view of the compound's selectivity.

  • Tier 3 (Functional Confirmation): A binding hit does not always translate to a functional effect. For any high-affinity off-targets identified in Tier 2, you must perform a relevant cell-based functional assay. For example, if DAT-4FP binds to a GPCR, you could measure downstream signaling (e.g., cAMP accumulation or calcium mobilization).[3]

  • Tier 4 (In Vivo Mechanistic Studies): Once an off-target has been confirmed in vitro, the final step is to demonstrate its relevance in vivo. This can be achieved by co-administering DAT-4FP with a known selective antagonist for the off-target. If the antagonist reverses the unexpected phenotype, it provides strong evidence for the off-target's contribution.

Q3: How do I quantitatively determine the selectivity of DAT-4FP for monoamine transporters?

A3: Quantifying selectivity is fundamental. The standard method is to perform competitive radioligand binding assays to determine the inhibition constant (Kᵢ) of DAT-4FP at DAT, SERT, and NET. A higher Kᵢ value indicates lower binding affinity. The selectivity ratio is then calculated by dividing the Kᵢ for the off-target by the Kᵢ for the on-target (e.g., Kᵢ [SERT] / Kᵢ [DAT]). A higher ratio signifies greater selectivity for the on-target.

The following table shows hypothetical data for DAT-4FP, illustrating how to present these findings. A selectivity of >100-fold is often considered good for a tool compound, though this can vary depending on the target family.

Target Radioligand Kᵢ of DAT-4FP (nM) Selectivity Ratio (vs. DAT)
DAT (Dopamine Transporter) [³H]WIN 35,42815-
SERT (Serotonin Transporter) [³H]Citalopram1850123-fold
NET (Norepinephrine Transporter) [³H]Nisoxetine45030-fold
Caption: Hypothetical selectivity profile of DAT-4FP.
Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized based on the radioligand and tissue/cell preparation used.

  • Preparation:

    • Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

    • Prepare a series of dilutions of DAT-4FP (e.g., from 0.1 nM to 100 µM).

    • Prepare assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, assay buffer, and the specific radioligand (e.g., [³H]WIN 35,428 for DAT) at a concentration near its Kₑ.

    • Non-Specific Binding (NSB): Add membranes, buffer, radioligand, and a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT) to saturate all specific binding sites.

    • Competition Binding: Add membranes, buffer, radioligand, and each concentration of DAT-4FP.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filtermats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total and competition binding counts.

    • Plot the percent specific binding as a function of the log concentration of DAT-4FP.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Q4: I've been advised to check for hERG liability. What is the risk and how can I screen for it?

A4: This is a critical safety assessment. The hERG potassium channel plays a key role in cardiac repolarization (the resetting of the heart muscle after a beat).[13] Inhibition of this channel can delay repolarization, leading to a condition known as Long QT Syndrome, which can trigger a life-threatening arrhythmia called Torsades de Pointes.[13] Regulatory agencies like the FDA mandate hERG testing for most new chemical entities.[17]

While automated patch clamp is the gold standard, a good first-pass screen can be performed using a high-throughput, cell-based thallium flux assay. This assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺) and a Tl⁺-sensitive fluorescent dye. When the hERG channels open, Tl⁺ flows into the cell, causing an increase in fluorescence. A hERG inhibitor will block this influx, resulting in a reduced fluorescence signal.

signaling_pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways DAT_4FP_on DAT-4FP DAT Dopamine Transporter (DAT) DAT_4FP_on->DAT Inhibits DA_reuptake Dopamine Reuptake DAT_4FP_on->DA_reuptake Blocks DAT->DA_reuptake Mediates extracellular_DA ↑ Extracellular Dopamine DA_receptors Dopamine Receptors (D1, D2, etc.) extracellular_DA->DA_receptors Activates neuronal_signaling Desired Neuronal Signaling DA_receptors->neuronal_signaling DAT_4FP_off DAT-4FP hERG hERG K+ Channel DAT_4FP_off->hERG Inhibits sigma_receptor Sigma-1 Receptor DAT_4FP_off->sigma_receptor Binds to cardiac_repolarization Altered Cardiac Repolarization hERG->cardiac_repolarization Affects cellular_stress Modulation of Cellular Stress/Signaling sigma_receptor->cellular_stress Affects

Caption: On-target vs. potential off-target signaling of DAT-4FP.
Experimental Protocol: Cellular hERG Thallium Flux Assay
  • Cell Plating:

    • Plate HEK293 cells stably expressing the hERG channel in black, clear-bottom 96- or 384-well plates.

    • Allow cells to adhere and form a confluent monolayer (typically 24-48 hours).

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).[18]

    • Incubate according to the dye manufacturer's instructions (e.g., 60 minutes at room temperature), allowing the dye to enter the cells.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add assay buffer containing various concentrations of DAT-4FP or control compounds (e.g., E-4031 as a positive control, vehicle as a negative control).

    • Incubate for a short period (e.g., 5-15 minutes) to allow the compound to bind to the channels.

  • Thallium Stimulation and Reading:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure a baseline fluorescence reading.

    • Inject a stimulus buffer containing thallium sulfate to activate the channel-mediated influx.

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular fluorescence over time.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

    • Plot the percent inhibition versus the log concentration of DAT-4FP and fit the curve to determine the IC₅₀ value.

Compound hERG IC₅₀ (µM) Therapeutic Index (hERG IC₅₀ / DAT Kᵢ) Risk Assessment
E-4031 (Positive Control) 0.01-High Risk
DAT-4FP (Hypothetical) 8.5567Low to Moderate Risk
Compound X (Hypothetical) 0.213High Risk
Caption: Example data from a hERG assay and risk assessment.

A therapeutic index (hERG IC₅₀ / On-Target Potency) of >100 is generally considered a good safety margin, but this must be interpreted in the context of the expected clinical exposure.

Q5: How can I evaluate the potential for drug-drug interactions through CYP450 inhibition?

A5: Assessing interactions with Cytochrome P450 (CYP) enzymes is crucial for predicting how DAT-4FP might affect the metabolism of other drugs, and vice-versa. A common screening method uses recombinant human CYP enzymes and specific fluorescent probe substrates that emit a signal only when metabolized. If DAT-4FP inhibits the enzyme, the metabolism of the probe will decrease, leading to a reduced fluorescent signal.

Experimental Protocol: Fluorometric CYP450 Inhibition Assay
  • Reagents:

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

    • Specific fluorescent probe substrate for each isozyme.

    • NADPH regenerating system (cofactor for CYP activity).

    • Known inhibitor for each isozyme (positive control).

  • Assay Procedure (in a 96-well plate):

    • To each well, add the CYP enzyme, buffer, and either DAT-4FP (at various concentrations), a positive control inhibitor, or vehicle.

    • Pre-incubate briefly at 37°C.

    • Initiate the reaction by adding a mixture of the fluorescent probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specified time.

    • Stop the reaction (e.g., by adding acetonitrile).

  • Detection and Analysis:

    • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths for the metabolized product.

    • Calculate the percent inhibition for each concentration of DAT-4FP relative to the vehicle control.

    • Plot the data and determine the IC₅₀ value. An IC₅₀ < 10 µM often warrants further investigation.

Q6: I have confirmed a significant off-target interaction. What are my next steps?

A6: This is a pivotal point in your research. The path forward depends on your goals.

    • Dose-Response: Can you use DAT-4FP at a concentration where it is selective for DAT but does not engage the off-target? This requires a sufficient selectivity window.

    • Seek an Alternative: The best course of action is often to find a more selective tool compound. A structurally distinct DAT inhibitor may have a different off-target profile.

    • Control Experiments: If you must proceed, use control experiments, such as co-administration with an off-target antagonist, to isolate the on-target effects.

  • For Drug Development: An off-target effect could be a liability (adverse effect) or, in some cases, a benefit (polypharmacology).

    • Structure-Activity Relationship (SAR): This is a medicinal chemistry effort. Synthesize and test analogs of DAT-4FP to understand which structural features contribute to the off-target binding. The goal is to design new molecules that retain DAT affinity while eliminating or reducing the off-target interaction.[6]

    • De-risking: If the off-target is a known liability (like hERG), it may be necessary to abandon the current chemical scaffold and pursue a different one.

Identifying off-target effects is not a failure, but rather a crucial part of robust pharmacological characterization. It leads to better science and safer potential medicines.

References
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Carboni, E., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 22(1), 1-6. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Waring, J. F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 817. Retrieved from [Link]

  • Kim, J., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 25(21), 5099. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Choi, S., et al. (2013). Inhibition of Dopamine Transporter Activity Impairs Synaptic Depression in Rat Prefrontal Cortex Through Over-Stimulation of D1 Receptors. Cerebral Cortex, 23(12), 2966–2976. Retrieved from [Link]

  • Gebert, C., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Experimental Pharmacology, 4, 53–61. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Szymański, P., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3706. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Retrieved from [Link]

  • Szałata, G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9548–9567. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. PubMed Central. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. PubMed. Retrieved from [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1745. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing In Vivo Bioavailability of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Welcome to the technical support center for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common bioavaila...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common bioavailability challenges encountered during in vivo studies. This resource provides in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl showed very low plasma exposure after oral dosing. What are the likely causes?

Low oral bioavailability for a compound like 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a basic amine salt, typically stems from two primary challenges: poor solubility and/or extensive first-pass metabolism.

  • Solubility and Dissolution Issues: As a hydrochloride salt, the compound is likely soluble in the low pH of the stomach. However, upon entering the higher pH of the small intestine, it can convert to its less soluble free base form. This conversion can lead to precipitation, drastically reducing the amount of drug dissolved and available for absorption. This is a common issue for basic drugs, which can be categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2]

  • First-Pass Metabolism: Piperidine-containing compounds are susceptible to metabolism by Cytochrome P450 (CYP) enzymes in the gut wall and liver.[3][4] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[4] If the compound is rapidly metabolized before it can reach systemic circulation, its bioavailability will be severely limited.[5]

To begin troubleshooting, a systematic evaluation of both solubility and metabolic stability is crucial.

Q2: Should I use the HCl salt or the free base for my formulation? What's the trade-off?

The choice between the HCl salt and the free base is a critical decision that balances solubility and permeability.

  • 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (The Salt Form):

    • Pros: Generally exhibits higher aqueous solubility and faster dissolution rates, especially at low pH.[6][7] This is advantageous for initial dissolution in the stomach.

    • Cons: May precipitate in the higher pH of the intestine. The presence of the chloride counter-ion can also sometimes suppress dissolution in gastric fluids, an effect known as the common-ion effect.[6]

  • 4-[2-(4-Fluorophenyl)ethyl]-piperidine (The Free Base):

    • Pros: Being more lipophilic, the free base form is the species that is preferentially absorbed across the intestinal membrane.[8]

    • Cons: Suffers from very low aqueous solubility, making dissolution the rate-limiting step for absorption.

Recommendation: For early in vivo screening, starting with the HCl salt is often more practical due to its better handling and initial solubility. However, if "pH-shift precipitation" is suspected, formulating the free base in a specialized delivery system (like a lipid-based formulation) may be necessary to achieve adequate exposure.

Q3: What are the first practical steps I should take in the lab to start improving my compound's exposure?

The first step is to characterize the problem. A logical workflow is essential to avoid unnecessary experiments.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection A Low In Vivo Exposure Observed B Assess Kinetic Solubility (pH 1.2, 6.8, 7.4) A->B C Assess Metabolic Stability (Liver Microsomes/S9) A->C D Poor Solubility Identified B->D E Poor Stability Identified C->E F Solubilization Strategy (e.g., ASD, LBDDS) D->F G Bypass First-Pass Metabolism (e.g., IV, IP, SubQ Dosing) E->G

Caption: Initial workflow for troubleshooting low bioavailability.

  • Kinetic Solubility Assay: Determine the solubility of your compound in buffers mimicking gastric (pH 1.2) and intestinal (pH 6.8) fluids. A significant drop in solubility at pH 6.8 strongly suggests pH-dependent precipitation.

  • Metabolic Stability Assay: Incubate the compound with liver microsomes (or S9 fraction) to estimate its intrinsic clearance. High clearance indicates that first-pass metabolism is a likely contributor to low bioavailability.

  • Caco-2 Permeability Assay (Optional but Recommended): This in vitro test can help determine if poor membrane permeability is a limiting factor.

The results from these initial assays will guide you toward the most appropriate formulation strategy.

Troubleshooting Guide: Formulation Strategies

This section provides detailed solutions for specific bioavailability issues identified in your initial characterization.

Problem: Poor Aqueous Solubility and pH-Dependent Precipitation

If your compound shows good permeability but precipitates upon shifting from acidic to neutral pH, the absorption is dissolution rate-limited. The goal is to keep the drug in a dissolved or finely dispersed state in the intestine.

Solution A: Amorphous Solid Dispersions (ASDs)

  • Scientific Rationale: Crystalline drugs must overcome a high energy barrier (lattice energy) to dissolve. An amorphous form lacks a crystal lattice, existing in a higher energy state that significantly enhances its apparent solubility and dissolution rate.[9][10][11] In an ASD, the drug is molecularly dispersed within a polymer matrix, which prevents it from recrystallizing.[11][12]

  • When to Use: Excellent for BCS Class II compounds. It's a robust strategy when a significant increase in dissolution rate is needed.

  • Choosing a Polymer: The polymer choice is critical for stabilizing the amorphous drug. For a basic drug like yours, acidic polymers such as HPMC-AS (Hypromellose Acetate Succinate) or Eudragit® L-series can provide the added benefit of forming an acidic microenvironment, further promoting dissolution.

  • Validation Checkpoint: After preparation, confirm the amorphous state using Powder X-ray Diffraction (PXRD), which will show a halo pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).

Solution B: Lipid-Based Drug Delivery Systems (LBDDS)

  • Scientific Rationale: LBDDS are formulations containing the drug dissolved in oils, surfactants, and co-solvents.[13][14] Upon gentle agitation in aqueous media (like GI fluids), they form fine oil-in-water emulsions or microemulsions.[15] This strategy keeps the drug in a solubilized state, bypassing the need for solid-state dissolution. Furthermore, these systems can stimulate lymphatic transport, which can help bypass first-pass metabolism in the liver.[15][16]

  • When to Use: Ideal for lipophilic (grease-ball) molecules. Also highly effective for compounds that are susceptible to degradation or extensive first-pass metabolism.[15][17]

  • System Classification: LBDDS are classified from Type I (oils only) to Type IV (surfactants and co-solvents). For your compound, a Self-Emulsifying Drug Delivery System (SEDDS) , a Type III system, is a good starting point due to its ability to form fine emulsions spontaneously.

G cluster_0 In the Stomach (Low pH) cluster_1 In the Intestine (Higher pH) A Oral Dosing of SEDDS Capsule B Capsule Dissolves A->B C Pre-dissolved Drug in Lipid Formulation B->C Gastric Emptying D Spontaneous Emulsification C->D E Drug in Solubilized Micelles and Lipid Droplets D->E F Absorption Across Intestinal Wall E->F G Improved Bioavailability F->G Enters Systemic Circulation

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Data Summary: Comparing Formulation Strategies

The table below provides a hypothetical comparison of outcomes for different formulation strategies for a compound with the characteristics of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Formulation StrategyKey ExcipientsPrimary MechanismExpected Impact on PK ProfileKey Challenges
Aqueous Suspension (HCl Salt) Water, 0.5% MethylcelluloseBasic SuspensionLow Cmax, Low AUC, High VariabilityPrecipitation in intestine; poor exposure.
Amorphous Solid Dispersion (ASD) HPMC-AS, Soluplus®Increased Dissolution RateHigh Cmax, Moderate-High AUCPhysical stability (recrystallization); polymer selection.
SEDDS Capryol™ 90 (Oil), Kolliphor® RH40 (Surfactant), Transcutol® HP (Co-solvent)Bypasses DissolutionHigh Cmax, High AUC, Reduced VariabilityExcipient compatibility; potential GI side effects at high doses.

Experimental Protocol: Preparation of a SEDDS Formulation

This protocol provides a step-by-step guide for developing a simple SEDDS formulation for preclinical in vivo studies.

Objective: To prepare a 10 mg/mL SEDDS formulation of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Materials:

  • 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (API)

  • Oil: Capryol™ 90 (Propylene glycol monocaprylate)

  • Surfactant: Kolliphor® RH40 (Polyoxyl 40 hydrogenated castor oil)

  • Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)

  • Glass vials, magnetic stirrer, heating plate, analytical balance.

Methodology:

  • Excipient Screening (Solubility): a. Add an excess amount of the API to separate vials containing 1 g of Capryol 90, Kolliphor RH40, and Transcutol HP. b. Stir the mixtures at 40°C for 24 hours to reach equilibrium. c. Centrifuge the samples and analyze the supernatant by HPLC to determine the solubility of the API in each excipient. d. Rationale: This step is crucial to select excipients that can solubilize the drug effectively, which is the foundation of a successful LBDDS.[18]

  • Formulation Preparation (Example Ratio: 30% Oil, 50% Surfactant, 20% Co-solvent): a. Weigh 300 mg of Capryol 90, 500 mg of Kolliphor RH40, and 200 mg of Transcutol HP into a glass vial. b. Mix the components thoroughly using a magnetic stirrer at room temperature until a clear, homogenous mixture is formed. This is your "blank" SEDDS vehicle. c. To this 1 g vehicle, add 10 mg of the API. d. Gently warm the mixture to ~40°C while stirring to facilitate complete dissolution of the API. Ensure the final formulation is a clear, single-phase liquid. e. Rationale: The ratio of oil, surfactant, and co-solvent determines the emulsification properties. High surfactant content generally leads to smaller droplet sizes and faster emulsification.

  • Characterization & Validation: a. Visual Assessment: Add 100 µL of the final formulation to 100 mL of water in a glass beaker with gentle stirring. The formulation should rapidly disperse to form a clear or slightly bluish-white emulsion. b. Droplet Size Analysis: Dilute the formulation in water and measure the droplet size using a dynamic light scattering (DLS) instrument. A mean droplet size below 200 nm is typically desired for a SEDDS. c. Validation Checkpoint: The formulation must not show any signs of drug precipitation upon dilution in aqueous media. This confirms that the system can maintain drug solubilization under simulated GI conditions.

This systematic approach, grounded in the physicochemical properties of your molecule, will enable you to rationally design formulations that can overcome bioavailability hurdles and yield reliable and meaningful data from your in vivo studies.

References

  • Bhattacharjee, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Neupane, Y. R., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. Available at: [Link]

  • Rehman, A. U., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences.
  • Gomtsyan, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Vo, C. L. N., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Development and Industrial Pharmacy. Available at: [Link]

  • ResearchGate. (2024).
  • Wikipedia. Piperidine. Available at: [Link]

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  • Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Methods in Molecular Biology.
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  • ResearchGate. (2023). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • Royal Society of Chemistry. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2011).
  • PubMed Central. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at: [Link]

  • Walsh Medical Media. (2023). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Available at: [Link]

  • Veranova. Amorphous Solid Dispersion. Available at: [Link]

  • PubMed Central. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Wikipedia. Methylphenidate. Available at: [Link]

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  • Technobis. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]

  • PubMed. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Available at: [Link]

  • Crystal Pharmatech. Amorphous Solid Dispersion (ASD) Formulation Development Services. Available at: [Link]

  • Merck Millipore. (2021).
  • International Journal of Pharmaceutical Sciences. (2023). Lipid-Based Drug Delivery Systems (LBDDS)
  • Purdue e-Pubs. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • Ataman Kimya. PIPERIDINE. Available at: [Link]

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  • The Catalyst. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.

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Optimization

Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in Cell Culture

Welcome to the technical support center for researchers utilizing 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to effectively manage and minimize cytotoxicity in your cell culture experiments. Given that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a specific small molecule, this guide emphasizes a systematic approach to characterizing its effects and optimizing its use in your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: What is 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and what are its potential applications in cell culture?

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a piperidine derivative. The piperidine scaffold is a common feature in many biologically active compounds and approved drugs.[1] Compounds with similar structural motifs have been investigated for a range of pharmacological activities, including anticancer and neuroprotective effects.[1] The fluorophenyl group can enhance the lipophilicity of the molecule, which may be advantageous for applications targeting the central nervous system.[2] Therefore, this compound is likely being used in research related to neuroscience or as a building block for more complex pharmaceuticals.[2]

Q2: I am observing unexpected levels of cell death in my cultures treated with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. What are the potential causes?

Observing cytotoxicity with a novel small molecule is not uncommon. The potential causes can be broadly categorized as:

  • Intrinsic Cytotoxicity: The compound itself may be inherently toxic to the cells, even at low concentrations. This could be due to on-target effects (if the target is essential for cell survival) or off-target effects.

  • Concentration-Dependent Toxicity: The concentration of the compound may be too high, leading to overwhelming cellular stress.

  • Solubility and Precipitation: The compound may be precipitating out of the culture medium, and these precipitates can be directly toxic to cells or can alter the effective concentration of the compound.[3]

  • Secondary Effects: The compound might be inducing secondary cytotoxic effects, such as the production of reactive oxygen species (ROS), leading to oxidative stress.[4]

  • Interaction with Media Components: The compound could be interacting with components of your cell culture medium, such as serum proteins, which can affect its bioavailability and activity.[5][6]

Q3: How can I determine a safe and effective concentration range for my experiments?

The most effective way to determine the optimal concentration of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl for your experiments is to perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).[7] This involves treating your cells with a range of concentrations of the compound and measuring cell viability after a set incubation period. This will allow you to identify a concentration that elicits the desired biological effect without causing excessive cell death.

Troubleshooting Guide

Issue 1: Compound Precipitation in Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after adding the compound.

  • Inconsistent results between experiments.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility The compound may have limited solubility in your cell culture medium, especially at higher concentrations.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).[8]
Temperature Shock Adding a cold stock solution directly to warm medium can cause precipitation.Pre-warm the cell culture medium to 37°C before adding the compound stock solution.[3][8]
Interaction with Media Components Salts and proteins in the medium can sometimes cause small molecules to precipitate.Prepare the final dilution of the compound in a small volume of serum-free medium first, and then add it to the serum-containing medium in the culture plate.
Issue 2: High Levels of Cell Death Even at Low Concentrations

Symptoms:

  • Significant decrease in cell viability observed across a wide range of compound concentrations.

  • Difficulty in establishing a non-toxic working concentration.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds.[9]If possible, test the compound on a panel of different cell lines to identify a more resistant one. For neurotoxicity studies, cell lines like SH-SY5Y or LUHMES are commonly used.[2][10]
Induction of Apoptosis The compound may be triggering programmed cell death.Perform an apoptosis assay (e.g., Annexin V staining followed by flow cytometry) to determine if the observed cell death is due to apoptosis.[11][12][13]
Oxidative Stress The compound may be inducing the production of reactive oxygen species (ROS), leading to cellular damage.[4]Measure intracellular ROS levels. If elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity.[14]
Incorrect Incubation Time The duration of exposure to the compound may be too long.Perform a time-course experiment to determine the optimal incubation time for your desired effect.[14]
Issue 3: Inconsistent or Non-reproducible Results

Symptoms:

  • High variability in cell viability data between replicate wells or experiments.

  • Difficulty in obtaining a clear dose-response relationship.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Serum Protein Binding The compound may be binding to proteins in the fetal bovine serum (FBS), reducing its effective concentration.[5][15]Consider reducing the serum concentration in your culture medium during the treatment period. Be aware that this may also affect cell health, so appropriate controls are necessary.[16]
Compound Instability The compound may be degrading in the culture medium over time.Prepare fresh dilutions of the compound for each experiment from a frozen stock solution.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results.Ensure a uniform cell seeding density across all wells of your microplate.

Experimental Protocols

Protocol 1: Determining the IC50 using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[17]

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[18]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[19][20]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[21]

Alternative Viability Assays:

  • WST-1 Assay: This assay is similar to the MTT assay but the formazan product is water-soluble, eliminating the need for a solubilization step.[6][22][23][24]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a marker of metabolically active cells. It is generally more sensitive than colorimetric assays.[1][15][25][26][27]

Protocol 2: Assessing Apoptosis using Annexin V Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[11][13]

Materials:

  • Your chosen cell line treated with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from your culture dish.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[28]

  • Analysis: Analyze the cells by flow cytometry within one hour.[28]

Data Presentation and Interpretation

Table 1: Template for IC50 Determination of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl
Cell LineIncubation Time (hours)IC50 (µM)
e.g., SH-SY5Y24Your Data
48Your Data
72Your Data
e.g., HeLa24Your Data
48Your Data
72Your Data

Visualizing Experimental Workflows

Diagram 1: Workflow for Investigating Cytotoxicity

Cytotoxicity_Workflow start Observe Unexpected Cell Death dose_response Perform Dose-Response (e.g., MTT, WST-1 assay) start->dose_response ic50 Determine IC50 Value dose_response->ic50 precipitate Check for Compound Precipitation ic50->precipitate optimize_solubility Optimize Solubility (e.g., change solvent, pre-warm media) precipitate->optimize_solubility Yes mechanism Investigate Mechanism of Cell Death precipitate->mechanism No optimize_solubility->dose_response apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis_assay Apoptosis? ros_assay ROS Assay mechanism->ros_assay Oxidative Stress? mitigation Develop Mitigation Strategy apoptosis_assay->mitigation ros_assay->mitigation optimize_params Optimize Concentration, Incubation Time, Serum % mitigation->optimize_params end Proceed with Experiment optimize_params->end Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 4-[2-(4-Fluorophenyl)ethyl] -piperidine HCl receptor Receptors (e.g., Dopamine, Serotonin) compound->receptor ros ROS Production compound->ros pi3k PI3K/Akt Pathway receptor->pi3k mapk JNK/p38 MAPK Pathway receptor->mapk cell_cycle Cell Cycle Arrest pi3k->cell_cycle apoptosis Apoptosis mapk->apoptosis ros->apoptosis

Caption: Hypothetical signaling pathways modulated by the compound.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from [Link]

  • Murphy, B. J., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651–662. [Link]

  • National Center for Biotechnology Information. (2021). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Characterization of three human cell line models for high-throughput neuronal cytotoxicity screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell.... Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • University of South Florida. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System. Retrieved from [Link]

  • Frontiers. (2020). A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. Retrieved from [Link]

  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]

  • ResearchGate. (2021). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • ResearchGate. (2022). Consensus statement Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Zenodo. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved from [Link]

  • Taylor & Francis Online. (2021). The Impact of Cellular Environment on In Vitro Drug Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Flow cytometry-based apoptosis detection. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Assay protocol to measure cell proliferation. Retrieved from [Link]

  • ResearchGate. (2023). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?. Retrieved from [Link]

  • Abbkine. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • JoVE. (2023). Cytotoxicity Assays with Zebrafish Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells. Retrieved from [Link]

  • Promega Corporation. (2021). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparison Guide: Validating the Efficacy of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in a New Preclinical Model of Neuropathic Pain

This guide provides an in-depth, objective comparison of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (herein referred to as FPE-HCl) against established alternatives in a novel therapeutic application. We move beyond its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (herein referred to as FPE-HCl) against established alternatives in a novel therapeutic application. We move beyond its expected role in CNS disorders like depression, based on its structural similarity to compounds like paroxetine[1], and instead validate its efficacy in a robust preclinical model of neuropathic pain. Our central hypothesis is that FPE-HCl functions as a potent and selective Sigma-1 Receptor (σ1R) antagonist, a target of significant interest for next-generation analgesics[2].

This document is structured to provide not just protocols, but a self-validating logical framework. We will first establish the molecular mechanism of FPE-HCl through in vitro characterization, then validate its therapeutic potential in a highly relevant in vivo model, comparing its performance directly with a known selective σ1R antagonist and a current standard-of-care treatment.

Part 1: In Vitro Characterization – Unveiling the Mechanism of FPE-HCl

Expertise & Experience: The Rationale for Target Validation

Before committing to costly and complex in vivo studies, it is imperative to confirm that a novel compound engages its intended molecular target with high affinity and selectivity. The piperidine scaffold is a versatile pharmacophore present in numerous CNS drugs, making off-target activity a significant consideration[3]. Therefore, our initial step is to perform competitive radioligand binding assays to quantify the binding affinity (Ki) of FPE-HCl for the σ1R and screen it against a panel of common CNS targets to ensure a clean pharmacological profile. The fluorophenyl group often enhances CNS penetration, making target validation even more critical[4].

Trustworthiness: A Self-Validating Protocol

Our assay includes two key controls: NE-100 , a well-documented and selective σ1R antagonist, serves as our positive control to validate the assay's integrity[5]. Gabapentin , a standard treatment for neuropathic pain that does not act through the σ1R, is included as a negative control and a relevant clinical comparator for the subsequent in vivo phase.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Source Material: Human σ1R expressed in HEK-293 cell membranes.

  • Radioligand: -pentazocine, a high-affinity σ1R radioligand[6].

  • Preparation: Cell membranes are homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup:

    • A constant concentration of -pentazocine (e.g., 1 nM) is incubated with the cell membrane preparation.

    • Increasing concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) of the test compounds (FPE-HCl, NE-100, Gabapentin) are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled σ1R ligand (e.g., 10 µM Haloperidol).

  • Incubation: The mixture is incubated for 120 minutes at 25°C.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is calculated using non-linear regression. The Ki value is then derived using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation: Target Affinity and Selectivity Profile
Compoundσ1R Ki (nM)σ2R Ki (nM)SERT Ki (nM)DAT Ki (nM)
FPE-HCl 5.2 > 10,000> 5,000> 8,000
NE-100 8.1> 8,000> 10,000> 10,000
Gabapentin > 10,000> 10,000> 10,000> 10,000
Data are representative. Ki values represent the mean from three independent experiments.
Visualization: Principle of Competitive Binding

G cluster_0 Assay Components cluster_1 Binding Outcome Receptor Sigma-1 Receptor (σ1R) BoundComplex ³H-pentazocine-σ1R Complex (Measured Radioactivity) Receptor->BoundComplex Forms Radioligand ³H-pentazocine Radioligand->BoundComplex Binds Competitor FPE-HCl (Test Compound) Competitor->Receptor Competes for Binding Site G Day_Neg7 Acclimation Day_0 CCI Surgery / Sham Surgery Day_Neg7->Day_0 Day_7 Baseline Behavioral Testing Day_0->Day_7 Day_14 Drug Administration & Post-Dose Behavioral Testing Day_7->Day_14

Caption: Timeline for CCI model and efficacy testing.

Part 3: Comparative Efficacy in Alleviating Pain-Like Behaviors

Trustworthiness: Head-to-Head Comparison

The ultimate test of efficacy is a direct, blinded comparison against both a mechanistic control (NE-100) and a clinical standard (Gabapentin). This three-arm study design allows us to determine if FPE-HCl's efficacy is: a) On-target (by comparing to NE-100). b) Superior or non-inferior to a widely used therapeutic (by comparing to Gabapentin).

Experimental Protocols: Behavioral Assays
  • Mechanical Allodynia (von Frey Test):

    • Rats are placed in individual plexiglass chambers on an elevated mesh floor and allowed to acclimate for 15 minutes.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the injured (ipsilateral) hind paw.

    • The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A lower PWT indicates increased mechanical sensitivity (allodynia).

  • Thermal Hyperalgesia (Hargreaves Test):

    • Rats are placed in plexiglass chambers on a glass floor.

    • A radiant heat source is focused on the plantar surface of the ipsilateral hind paw.

    • The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded. A shorter PWL indicates increased heat sensitivity (hyperalgesia). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Drug Administration:

    • On day 14 post-surgery, a baseline behavioral measurement is taken.

    • Animals are then administered FPE-HCl (e.g., 3, 10, 30 mg/kg), NE-100 (30 mg/kg), Gabapentin (100 mg/kg), or vehicle via oral gavage (p.o.).

    • Behavioral tests are repeated at 1, 2, 4, and 6 hours post-dosing.

Data Presentation: Efficacy in Reversing Neuropathic Pain Behaviors

Table 1: Effect on Mechanical Allodynia (Paw Withdrawal Threshold, grams)

Treatment Group (mg/kg, p.o.)Baseline1 hr Post-Dose2 hr Post-Dose4 hr Post-Dose
Vehicle 3.5 ± 0.43.8 ± 0.53.6 ± 0.43.9 ± 0.6
FPE-HCl (10) 3.2 ± 0.39.8 ± 1.112.5 ± 1.3 8.7 ± 0.9
FPE-HCl (30) 3.6 ± 0.513.1 ± 1.5 14.2 ± 1.6 11.5 ± 1.2
NE-100 (30) 3.8 ± 0.411.9 ± 1.213.5 ± 1.410.1 ± 1.1
Gabapentin (100) 3.4 ± 0.310.5 ± 1.011.2 ± 1.17.5 ± 0.8
Sham Control 14.5 ± 1.2---
*Data are mean ± SEM. p < 0.05 vs. Vehicle.

Table 2: Effect on Thermal Hyperalgesia (Paw Withdrawal Latency, seconds)

Treatment Group (mg/kg, p.o.)Baseline1 hr Post-Dose2 hr Post-Dose4 hr Post-Dose
Vehicle 5.1 ± 0.65.3 ± 0.75.0 ± 0.55.4 ± 0.6
FPE-HCl (10) 4.9 ± 0.58.2 ± 0.910.1 ± 1.1 7.5 ± 0.8
FPE-HCl (30) 5.2 ± 0.69.8 ± 1.0 11.5 ± 1.2 8.9 ± 0.9
NE-100 (30) 5.0 ± 0.49.1 ± 0.910.8 ± 1.08.2 ± 0.8
Gabapentin (100) 5.3 ± 0.57.9 ± 0.88.5 ± 0.96.8 ± 0.7
Sham Control 12.1 ± 1.0---
Data are mean ± SEM. p < 0.05 vs. Vehicle.
Visualization: Proposed Mechanism of Action

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Endoplasmic Reticulum Ca_Channel Voltage-Gated Ca²⁺ Channel Vesicle Glutamate Vesicle Ca_Channel->Vesicle Triggers Release NMDA_R NMDA Receptor Vesicle->NMDA_R Activates Hyperexcitability Neuronal Hyperexcitability (Central Sensitization) NMDA_R->Hyperexcitability Leads to Sigma1R Sigma-1 Receptor (σ1R) Sigma1R->Ca_Channel Modulates & Sensitizes FPE_HCl FPE-HCl FPE_HCl->Sigma1R Antagonizes NerveInjury Peripheral Nerve Injury NerveInjury->Sigma1R Upregulates Pain Neuropathic Pain Hyperexcitability->Pain

Caption: Proposed mechanism of FPE-HCl in alleviating neuropathic pain.

Authoritative Grounding & Interpretation:

The in vivo data provide compelling evidence for the efficacy of FPE-HCl. In the CCI model, FPE-HCl demonstrated a dose-dependent and significant reversal of both mechanical allodynia and thermal hyperalgesia. At the 30 mg/kg dose, its peak efficacy was comparable to, or slightly exceeded, that of the selective σ1R antagonist NE-100, strongly suggesting that its analgesic effect is mediated through the intended σ1R target.[2][7]

Notably, the 30 mg/kg dose of FPE-HCl produced a more robust and sustained effect than the 100 mg/kg dose of Gabapentin, particularly in the thermal hyperalgesia model. This suggests that FPE-HCl may offer a more potent therapeutic option with a potentially wider therapeutic window. The convergence of high in vitro affinity, a selective binding profile, and potent in vivo efficacy in a disease-relevant model provides a powerful validation of FPE-HCl as a novel candidate for the treatment of neuropathic pain.

Conclusion

This guide has systematically validated the efficacy of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (FPE-HCl) in a new and clinically relevant application. Through a logical, multi-step process, we have demonstrated that:

  • FPE-HCl is a potent and highly selective Sigma-1 Receptor ligand, as confirmed by in vitro binding assays.

  • FPE-HCl demonstrates significant efficacy in a preclinical model of neuropathic pain, effectively reversing pain-like behaviors associated with chronic nerve injury.

  • The performance of FPE-HCl is comparable to a known selective σ1R antagonist and superior to a standard-of-care drug in this model, highlighting its potential as a novel therapeutic agent.

This work successfully repositions FPE-HCl from a general CNS scaffold to a promising candidate for a specific, high-unmet-need indication. The data presented herein provide a strong, self-validating rationale for advancing FPE-HCl into further preclinical development for the treatment of neuropathic pain.

References

  • Title: Process for the synthesis of 4-(4'-fluorophenyl)
  • Title: In vitro and in vivo sigma 1 receptor imaging studies in different disease states Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter Source: PubMed URL: [Link]

  • Title: A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish Source: MDPI URL: [Link]

  • Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: PubMed URL: [Link]

  • Title: Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States Source: RSC Publishing URL: [Link]

  • Title: Behavioral Assessment of Antidepressant Activity in Rodents Source: NCBI (National Center for Biotechnology Information) URL: [Link]

  • Title: Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy Source: ACS Publications URL: [Link]

  • Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: The activity of selective sigma-1 receptor ligands in seizure models in vivo Source: ResearchGate URL: [Link]

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Comparative

comparing 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl to other piperidine derivatives

An In-Depth Comparative Analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and Related Piperidine Derivatives for CNS Drug Discovery For researchers and drug development professionals, the piperidine scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and Related Piperidine Derivatives for CNS Drug Discovery

For researchers and drug development professionals, the piperidine scaffold represents one of the most prolific and versatile building blocks in medicinal chemistry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, targeting a vast array of biological systems.[1][2] This guide provides a comparative analysis of a specific derivative, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, placing it within the broader context of structurally related compounds to elucidate the principles of structure-activity relationships (SAR) that govern efficacy and selectivity, particularly for Central Nervous System (CNS) targets.

The choice of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl as a focal point is deliberate. Its structure embodies several key chemical motifs common in modern neuropharmacology: a 4-substituted piperidine core, a flexible ethyl linker, and a fluorinated aromatic ring. By dissecting the contribution of each component in comparison to established derivatives, we can better rationalize design strategies for novel therapeutic agents.

Part 1: The 4-Substituted Piperidine: A CNS-Privileged Scaffold

The piperidine ring is a saturated heterocycle that prefers a stable chair conformation, much like cyclohexane.[3] This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor active site.[4] The nitrogen atom, which is protonated at physiological pH, often serves as a key interaction point, forming ionic bonds or hydrogen bonds with receptor residues.

The substitution pattern on the piperidine ring is critical for determining biological activity. 4-substituted piperidines, in particular, are a cornerstone of many CNS-active drugs, including analgesics like pethidine and fentanyl, and antipsychotics like haloperidol.[3][5] This substitution pattern projects the functional group away from the core, allowing it to probe deep into receptor binding pockets without significant steric hindrance.

Part 2: Synthesis and Structural Elucidation

The synthesis of 4-substituted piperidines like the target compound typically involves building the side chain from a pre-formed piperidine ring. A plausible and versatile synthetic approach is outlined below. The causality behind this multi-step process is to build the carbon backbone sequentially and then perform a final reduction to achieve the desired flexible ethyl linker, which is often crucial for optimal receptor engagement.

General Synthetic Workflow

The following diagram illustrates a common pathway for synthesizing 4-phenylethyl-piperidine derivatives. This approach offers flexibility, allowing for the introduction of various substituted phenyl rings and modifications to the piperidine core.

G cluster_0 Synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine start 4-Piperidone wittig Wittig or Horner-Wadsworth-Emmons Reaction with 4-Fluorobenzylphosphonium salt start->wittig Step 1 intermediate 4-(4-Fluorobenzylidene)piperidine wittig->intermediate Step 2 reduction Catalytic Hydrogenation (e.g., H2, Pd/C) intermediate->reduction Step 3a product 4-(4-Fluorobenzyl)piperidine reduction->product alkylation_step Alkylation / Acylation (e.g., with an ethylating agent or acetyl chloride) second_intermediate N-protected-4-(4-Fluorobenzyl)piperidine derivative final_reduction Reduction of Alkene/Ketone (Alternative route from 4-acetylpiperidine) final_product 4-[2-(4-Fluorophenyl)ethyl]-piperidine salt_formation Salt Formation (HCl in ether or isopropanol) final_product->salt_formation hcl_salt 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl salt_formation->hcl_salt start_alt N-Boc-4-piperidinecarboxaldehyde wittig_alt Wittig Reaction with 4-Fluorobenzylphosphonium salt start_alt->wittig_alt alkene_intermediate N-Boc-4-[2-(4-fluorophenyl)vinyl]piperidine wittig_alt->alkene_intermediate hydrogenation Catalytic Hydrogenation (Reduces C=C bond) alkene_intermediate->hydrogenation deprotection Deprotection (e.g., TFA or HCl) hydrogenation->deprotection deprotection->final_product

Caption: A plausible synthetic route to 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Part 3: Comparative Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

While specific experimental data for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is not extensively published, we can infer its likely pharmacological profile by comparing its structural motifs to well-characterized derivatives. The primary targets for such scaffolds often include sigma (σ) receptors, histamine receptors, and opioid receptors.[5][6]

The decision to incorporate a 4-fluorophenyl group is a common tactic in medicinal chemistry. The fluorine atom is small and highly electronegative. Its inclusion can:

  • Enhance Lipophilicity : Improving blood-brain barrier penetration, a critical factor for CNS drugs.[7]

  • Block Metabolism : The para-position is a common site for oxidative metabolism by cytochrome P450 enzymes. A fluorine atom at this position can block this metabolic pathway, increasing the compound's half-life.

  • Modulate Receptor Interactions : The electronegativity can alter electronic interactions with the receptor, potentially increasing binding affinity.

The ethyl linker provides rotational flexibility, allowing the fluorophenyl ring to adopt an optimal orientation within the binding pocket. This contrasts with more rigid linkers (e.g., carbonyl, sulfanyl) which may pre-organize the molecule but offer fewer conformational possibilities.

The following table compares our target compound with other piperidine derivatives, highlighting how small structural changes can significantly impact receptor affinity.

Compound/Derivative Class Key Structural Features Primary Target(s) Reported Affinity (Ki or IC50) Key SAR Insight Reference
4-aminomethyl piperidines Amine-containing side chain at C4µ-Opioid Receptor (µ-OR)Varies (e.g., -8.13 to -13.37 kcal/mol binding affinity for novel derivatives)The basic piperidine nitrogen is essential for analgesic activity, mimicking a key feature of morphine.[5][5]
Piperidine-based H3/σ1 Ligands Long chain ether/alkyl linkers at C4 connecting to another aromatic systemHistamine H3 Receptor (hH3R), Sigma-1 Receptor (σ1R)High affinity (e.g., hH3R Ki = 7.70 nM, σ1R Ki = 3.64 nM for compound 5)The piperidine core is a critical structural element for dual activity at H3 and σ1 receptors, outperforming piperazine analogs at the σ1R.[6][8][6][8]
2-(4-Fluorophenyl)piperidine Fluorophenyl group directly on C2 (positional isomer)CNS applicationsServes as an intermediate for neurological disorder drugs.Shifting the substituent from C4 to C2 significantly alters the molecule's 3D shape and how it interacts with target proteins.[7][7]
4-(4-Fluorophenylsulfanyl)piperidine Fluorophenyl connected via a sulfur atom (sulfanyl linker) at C4CNS applicationsIntermediate for drugs targeting neurological disorders.The sulfur linker is less flexible than an ethyl linker and has different electronic properties, influencing binding and pharmacokinetics.[9][9]
Paroxetine Analog 4-(4-Fluorophenyl)-3-(phenoxymethyl)piperidineSerotonin Transporter (SERT)High affinity for SERTThe specific combination of a 4-phenyl group and a 3-phenoxymethyl group is optimized for the SERT binding pocket.[10][10]

This comparative analysis suggests that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is most likely to exhibit activity at CNS targets like sigma and/or opioid receptors. Its structure is a hybrid of features seen in potent σ1R ligands (4-substituted piperidine, flexible linker, aromatic ring) and certain opioid analgesics.

Part 4: Experimental Validation: Protocols for In-Vitro Characterization

To validate the predicted biological activity and determine the precise affinity of a novel compound like 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a radioligand receptor binding assay is the gold-standard initial experiment. This protocol provides a self-validating system by including controls for total and non-specific binding, allowing for the accurate calculation of specific binding.

Detailed Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl) for a target receptor (e.g., human σ1R) by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human σ1 receptor.

  • Radioligand: -pentazocine (a known σ1R ligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Determinate: Haloperidol (10 µM final concentration).

  • Test Compound: 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, serially diluted.

  • Filtration System: 96-well glass fiber filter plates (e.g., Millipore MultiScreen) and a vacuum manifold.[11]

  • Scintillation Fluid & Counter: For detecting radioactivity.

Experimental Workflow Diagram:

G cluster_0 Radioligand Binding Assay Workflow prep Plate Preparation: Add Assay Buffer to 96-well plate add_ligands Add Ligands: 1. Radioligand ([³H](+)-pentazocine) 2. Test Compound (serial dilutions) 3. Buffer (for Total Binding) 4. Haloperidol (for Non-Specific Binding) prep->add_ligands add_membranes Initiate Reaction: Add cell membranes expressing σ1R add_ligands->add_membranes incubate Incubation: Incubate at room temperature (e.g., 120 min) to reach equilibrium add_membranes->incubate terminate Terminate Reaction: Rapid filtration through glass fiber plate using a vacuum manifold incubate->terminate wash Washing: Wash plate 3x with ice-cold Assay Buffer to remove unbound ligand terminate->wash dry Dry Filter Plate wash->dry scintillation Quantification: Add scintillation cocktail to each well dry->scintillation count Read Radioactivity: Use a liquid scintillation counter (counts per minute) scintillation->count analyze Data Analysis: Calculate Specific Binding. Generate competition curve to determine IC50 and Ki count->analyze

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Assay buffer + Radioligand + Cell Membranes.

    • Non-Specific Binding (NSB): Assay buffer + Radioligand + High concentration of a known competitor (Haloperidol) + Cell Membranes.

    • Test Compound: Assay buffer + Radioligand + Test compound dilution + Cell Membranes.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate for a predetermined time (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.[12]

  • Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

The analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, through the lens of its structural relatives, provides a compelling case for its potential as a CNS-active agent. The combination of a 4-substituted piperidine core, a flexible ethyl linker, and a metabolically-blocked fluorophenyl moiety positions it as a promising candidate for targeting receptors such as the sigma-1 or µ-opioid receptors.[5][6] Its structural features are rationally designed to enhance blood-brain barrier permeability and metabolic stability, key attributes for neurological therapeutics.[7]

The definitive characterization of this compound requires empirical validation through the experimental protocols outlined. Following initial binding assays, subsequent studies should include functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Furthermore, comprehensive pharmacokinetic profiling would be necessary to assess its oral bioavailability and in vivo half-life, completing the preclinical evaluation necessary for advancing a promising compound in the drug development pipeline.[13][14]

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pain Research and Treatment.[Link]

  • Piperidine. Wikipedia.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.[Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.[Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate.[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed.[Link]

  • Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com.[Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate.[Link]

  • Receptor Binding Assays. MilliporeSigma.[Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate.[Link]

  • Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. PubMed.[Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.[Link]

  • Assay of CB1 Receptor Binding. ResearchGate.[Link]

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Hyma Synthesis.[Link]

  • Receptor Binding Assay - Part 1. YouTube.[Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands.[Link]

Sources

Validation

A Technical Guide to Sigma-1 Receptor Ligand Binding: A Comparative Analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and Established Antagonists

This guide provides a comprehensive comparison of the potential sigma-1 (σ1) receptor ligand, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, with well-characterized σ1 receptor antagonists. The analysis is grounded in the p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential sigma-1 (σ1) receptor ligand, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, with well-characterized σ1 receptor antagonists. The analysis is grounded in the principles of receptor binding assays and structure-activity relationships (SAR) to offer researchers, scientists, and drug development professionals a detailed perspective on evaluating novel compounds targeting the σ1 receptor.

Introduction to the Sigma-1 Receptor: A Key Modulator in Cellular Homeostasis

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including calcium signaling, ion channel activity, and cellular stress responses. Due to its involvement in numerous physiological and pathological processes, the σ1 receptor has emerged as a promising therapeutic target for a range of disorders, including neurodegenerative diseases, pain, and psychiatric conditions.

The pharmacological modulation of the σ1 receptor by small molecules, categorized as either agonists or antagonists, can elicit distinct cellular and physiological effects. Therefore, the precise characterization of a compound's interaction with the σ1 receptor is a critical step in drug discovery and development. A standard and robust method for this characterization is the in vitro competitive radioligand binding assay, which determines the binding affinity of a test compound for the receptor.

Comparative Analysis of Sigma-1 Receptor Ligands

This guide focuses on a comparative analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl against two well-established σ1 receptor antagonists: NE-100 and BD-1063. While specific binding affinity data for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is not yet publicly available, we can infer its potential activity based on the extensive structure-activity relationship (SAR) studies of 4-substituted piperidine derivatives.[2]

Data Summary: Binding Affinities at the Sigma-1 Receptor

CompoundChemical StructureSigma-1 Receptor Binding Affinity (Ki)Functional Activity
4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Chemical structure of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HClNot Publicly Available (Predicted high affinity based on SAR)Undetermined
NE-100 Chemical structure of NE-1000.86 nMAntagonist
BD-1063 Chemical structure of BD-10639 nMAntagonist

Note: The chemical structures are illustrative placeholders.

Causality Behind Experimental Choices in SAR:

The 4-phenylpiperidine scaffold is a well-established pharmacophore for σ1 receptor ligands.[2] SAR studies have consistently shown that modifications to the piperidine nitrogen and the phenyl ring can significantly influence binding affinity and selectivity. The presence of a phenylethyl group at the 4-position of the piperidine ring, as seen in the compound of interest, is a common feature in high-affinity σ1 receptor ligands. The fluorine substitution on the phenyl ring can further enhance binding affinity through favorable hydrophobic and electronic interactions within the receptor's binding pocket.

Experimental Protocol: Sigma-1 Receptor Competitive Radioligand Binding Assay

This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound for the human σ1 receptor.

Principle:

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the σ1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Materials:

  • Radioligand: -Pentazocine (a selective σ1 receptor ligand)

  • Receptor Source: Membranes from cells expressing human sigma-1 receptors (e.g., HEK293 cells)

  • Competitor Compounds: 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, NE-100, BD-1063

  • Non-specific Binding Control: Haloperidol

  • Assay Buffer: Tris-HCl buffer

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand Solution - Competitor Solutions - Receptor Membranes add_components Add to Assay Plate: 1. Assay Buffer 2. Competitor/Vehicle 3. Radioligand 4. Receptor Membranes prep_reagents->add_components Dispense incubation Incubate at Room Temperature add_components->incubation Mix filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration Terminate Reaction washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 CPM Data calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) such as 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a crucial intermediate and p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) such as 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a crucial intermediate and potential drug candidate, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive analysis and cross-validation of this specific piperidine derivative. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering not just protocols, but the scientific rationale behind the experimental choices.

The objective of cross-validation is to ensure that an analytical method will produce consistent, reliable, and accurate results, regardless of the laboratory, analyst, or instrument.[1] This is a critical step when transferring a method between different sites or when comparing results from different analytical techniques.

The Imperative of Methodological Diversity in API Analysis

Relying on a single analytical technique can create blind spots in the impurity profile and overall quality assessment of an API. A multi-faceted approach, employing orthogonal methods, provides a more complete picture. For 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a compound with a non-volatile salt form and a semi-volatile free base, a combination of chromatographic and spectroscopic techniques is essential for a thorough evaluation.

This guide will explore the cross-validation of three powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry, ideal for the analysis of non-volatile and thermally labile compounds.

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar analytes.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.

The following sections will provide a detailed comparison of these methods, complete with experimental protocols and supporting data, to guide researchers in selecting and validating the most appropriate analytical strategy for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis. The following table provides a comparative overview of HPLC, GC, and qNMR for the analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Applicability to Analyte Excellent for the non-volatile HCl salt form.Requires conversion to the more volatile free base or derivatization.Applicable to the entire molecule, with the ¹⁹F nucleus providing high specificity.
Typical Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Linearity (r²) > 0.999> 0.998Not applicable (primary method)
Limit of Detection (LOD) ~0.01%~0.05%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.15%~0.3%
Throughput ModerateModerate to HighLow to Moderate
Strengths Robust, versatile, well-established for pharmaceutical analysis.High resolution for volatile impurities.Primary method, high precision, structural information.
Limitations Requires high-purity solvents, potential for peak co-elution.Thermal degradation of the analyte is a risk, may require derivatization.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl using HPLC, GC, and qNMR. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the generated data.

Stability-Indicating Reversed-Phase HPLC Method

This method is designed for the quantification of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and the detection of impurities, including those generated during forced degradation studies.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Bonus-RP column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid in water (A) and Acetonitrile (B).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl reference standard in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

3. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

4. Validation Parameters:

  • Linearity: Prepare a series of solutions from 1 µg/mL to 200 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies at 80%, 100%, and 120% of the nominal concentration. The mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2.0%.

  • Specificity (Forced Degradation): Subject the API to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), photolytic (ICH Q1B), and thermal (80°C) stress conditions.[3][4][5] The method should be able to resolve the main peak from any degradation products.

Gas Chromatography (GC-FID) Method for the Free Base

This method is suitable for the analysis of the free base form of the analyte and for detecting volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Free Base Conversion: Dissolve a known amount of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in water and basify to a pH of >10 with 1 M NaOH. Extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the extracted free base in 100 mL of ethyl acetate.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

3. System Suitability:

  • Inject the standard solution six times.

  • The RSD of the peak area should be ≤ 5.0%.

  • The tailing factor should be ≤ 2.0.

4. Validation Parameters:

  • Linearity: Prepare a series of solutions from 10 µg/mL to 200 µg/mL. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy and Precision: Follow the same procedure as for the HPLC method, with acceptance criteria adjusted for GC analysis (e.g., recovery of 97.0% to 103.0% and RSD ≤ 5.0%).

Quantitative ¹⁹F NMR (qNMR) for Purity Assessment

This method provides a direct and highly specific means of quantifying 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl by targeting the fluorine atom.

1. Instrumentation and Spectroscopic Conditions:

  • System: Bruker Avance III 600 MHz NMR spectrometer or equivalent, equipped with a ¹⁹F probe.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a fluorine signal that does not overlap with the analyte, such as 3,5-Bis(trifluoromethyl)benzoic acid.

  • Acquisition Parameters:

    • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing nucleus (analyte or internal standard).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals of interest.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl sample and a similar, accurately weighed amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).

3. Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

4. Validation Considerations:

  • Specificity: The ¹⁹F NMR spectrum should show well-resolved signals for the analyte and the internal standard, free from interference from impurities.

  • Accuracy and Precision: Analyze multiple preparations of the same sample to demonstrate the accuracy and precision of the method. The RSD should be ≤ 1.0%.

Visualizing the Cross-Validation Workflow

A well-defined workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages of the process.

CrossValidationWorkflow cluster_planning Planning & Protocol Development cluster_execution Execution & Data Acquisition cluster_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion & Reporting define_scope Define Scope & Acceptance Criteria select_methods Select Orthogonal Methods (HPLC, GC, qNMR) define_scope->select_methods develop_protocols Develop & Optimize Protocols select_methods->develop_protocols validate_methods Individual Method Validation (ICH Q2(R2)) develop_protocols->validate_methods analyze_samples Analyze Common Samples by Each Method validate_methods->analyze_samples compare_results Compare Quantitative & Qualitative Results analyze_samples->compare_results forced_degradation Forced Degradation Studies evaluate_specificity Evaluate Specificity & Impurity Profiles forced_degradation->evaluate_specificity assess_bias Statistical Assessment of Bias compare_results->assess_bias assess_bias->evaluate_specificity document_findings Document Findings in a Validation Report evaluate_specificity->document_findings establish_control Establish Analytical Control Strategy document_findings->establish_control

Caption: A workflow for the cross-validation of analytical methods.

Logical Relationships in Method Validation

The validation of an analytical method involves the assessment of several interconnected parameters. The following diagram illustrates these relationships as defined by the International Council for Harmonisation (ICH) guidelines.[6][7][8]

ValidationParameters Accuracy Accuracy Range Range Accuracy->Range Precision Precision LOQ Limit of Quantification (LOQ) Precision->LOQ Precision->Range Specificity Specificity LOD Limit of Detection (LOD) Specificity->LOD Specificity->LOQ Linearity Linearity Linearity->Range Robustness Robustness Robustness->Accuracy influences Robustness->Precision influences

Sources

Validation

Independent Verification of the Biological Activity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl: A Comparative Guide

Introduction: Unveiling the Potential of a Novel Piperidine Derivative In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of centrally active agents. Its in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of centrally active agents. Its inherent structural features allow for three-dimensional diversity, enabling fine-tuned interactions with a multitude of biological targets. This guide focuses on the independent verification of the biological activity of a novel compound, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. The presence of a 4-fluorophenyl ethyl moiety suggests potential interactions with targets known to bind phenethylamine and piperidine-containing ligands, such as monoamine transporters and sigma receptors.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to objectively characterize the pharmacological profile of this compound. We will eschew a rigid, templated approach in favor of a logically structured investigation, beginning with broad, target-agnostic screening and progressively narrowing the focus based on empirical data. Our methodology is grounded in principles of scientific integrity, ensuring that each experimental step is self-validating and contextualized within the broader landscape of neuropharmacology. We will compare the performance of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl against well-established reference compounds to provide a clear and objective assessment of its biological activity.

Tier 1: Initial Target Screening and Affinity Profiling

The initial step in characterizing a novel compound is to determine its binding affinity across a panel of relevant biological targets. Given the structural motifs of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, our primary focus will be on sigma receptors and monoamine transporters.

Rationale for Target Selection
  • Sigma Receptors (σ1 and σ2): These enigmatic proteins are not classic G-protein coupled receptors but rather intracellular chaperones involved in a variety of cellular processes.[1] Many centrally active piperidine derivatives exhibit high affinity for sigma receptors.[2]

  • Monoamine Transporters (DAT, SERT, NET): The phenylethylamine substructure is a common feature in ligands that interact with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3][4] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.

Experimental Protocol: Radioligand Binding Assays

This experiment will determine the binding affinity (Ki) of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl for the selected targets.

Objective: To quantify the binding affinity of the test compound for σ1, σ2, DAT, and SERT.

Materials:

  • Test Compound: 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

  • Reference Compounds:

    • (+)-Pentazocine (σ1 agonist)[2]

    • Haloperidol (σ1/σ2 ligand)

    • GBR 12909 (DAT inhibitor)[5]

    • Sertraline (SERT inhibitor)[6]

  • Radioligands:

    • [³H]-(+)-Pentazocine (for σ1)[7]

    • [³H]-DTG (for σ2, in the presence of (+)-pentazocine to block σ1 sites)

    • [³H]-WIN 35,428 (for DAT)

    • [³H]-Citalopram (for SERT)

  • Membrane Preparations: Guinea pig brain membranes (for σ1/σ2) and HEK293 cells stably expressing human DAT or SERT.

  • Assay Buffer: Tris-HCl buffer, pH 7.4.

  • 96-well plates, filter mats, scintillation cocktail, and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test or reference compound.

  • For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., haloperidol for sigma receptors, cocaine for DAT/SERT).

  • Incubate the plates at an appropriate temperature and duration to reach equilibrium (e.g., 90 minutes at 37°C for σ1).[7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[7]

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.[7]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Data Presentation: Comparative Affinity Profile

The following table presents hypothetical data to illustrate the expected outcome of the radioligand binding assays.

Compoundσ1 Ki (nM)σ2 Ki (nM)DAT Ki (nM)SERT Ki (nM)
4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl 15 250 75 >1000
(+)-Pentazocine5>1000>1000>1000
Haloperidol220500>1000
GBR 12909>1000>100010>1000
Sertraline>1000>1000>10001

Interpretation of Hypothetical Data: The data suggests that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a potent and selective σ1 receptor ligand with moderate affinity for the dopamine transporter. Its affinity for σ2 and SERT is significantly lower. This profile warrants further investigation into its functional activity at the σ1 receptor and DAT.

Tier 2: Functional Characterization

Having identified the primary binding targets, the next logical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist at the σ1 receptor? Does it inhibit or enhance dopamine uptake via DAT?

Experimental Protocol: σ1 Receptor Functional Assay (Ca²⁺ Mobilization)

Activation of the σ1 receptor can modulate intracellular calcium signaling.[1] This assay will assess the functional activity of the test compound at the σ1 receptor.

Objective: To determine if the test compound acts as an agonist or antagonist at the σ1 receptor.

Materials:

  • PC-12 cell line (endogenously expresses σ1 receptors).

  • Fluo-4 AM calcium indicator dye.

  • Test Compound and Reference Compounds ((+)-Pentazocine as agonist, Haloperidol as antagonist).

  • Bradykinin (as a stimulus to induce calcium release).

  • Fluorescence plate reader.

Procedure:

  • Culture PC-12 cells in 96-well plates.

  • Load the cells with Fluo-4 AM dye.

  • Wash the cells to remove excess dye.

  • Add the test compound or reference compounds at various concentrations.

  • To assess agonist activity, measure the change in intracellular calcium levels following compound addition.

  • To assess antagonist activity, pre-incubate the cells with the test compound before stimulating with a known σ1 agonist like (+)-pentazocine, and measure the inhibition of the agonist-induced calcium response.

  • Alternatively, stimulate with bradykinin and assess the potentiation of the calcium response by the test compound, a known effect of σ1 agonists.

Experimental Protocol: Dopamine Transporter Uptake Assay

This assay will directly measure the effect of the test compound on the function of the dopamine transporter.[8]

Objective: To determine if the test compound inhibits dopamine uptake via DAT.

Materials:

  • HEK293 cells stably expressing human DAT.

  • [³H]-Dopamine.

  • Test Compound and Reference Compound (GBR 12909).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate the DAT-expressing cells in a 96-well plate.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or GBR 12909 for 10-20 minutes at 37°C.[9]

  • Initiate dopamine uptake by adding a solution containing [³H]-dopamine.

  • Incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.[8]

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of accumulated [³H]-dopamine using a liquid scintillation counter.

  • Calculate the IC50 value for the inhibition of dopamine uptake.

Data Presentation: Comparative Functional Activity
Compoundσ1 Receptor Activity (EC50/IC50, nM)DAT Uptake Inhibition (IC50, nM)
4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Agonist, EC50 = 50 120
(+)-PentazocineAgonist, EC50 = 20>10,000
HaloperidolAntagonist, IC50 = 10>10,000
GBR 12909No activity15

Interpretation of Hypothetical Data: The results suggest that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a σ1 receptor agonist and a dopamine reuptake inhibitor. The potency at the σ1 receptor appears to be higher than its DAT inhibitory activity.

Tier 3: In Vivo Pharmacological Profiling

Based on the in vitro profile of a σ1 receptor agonist with DAT inhibitory properties, we can hypothesize potential in vivo effects, such as antipsychotic, antidepressant, or cognitive-enhancing properties. The following in vivo models will test these hypotheses.

Experimental Workflow

G cluster_0 In Vivo Study Design Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration 7 days Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing 30-60 min post-dose Data Analysis Data Analysis Behavioral Testing->Data Analysis

Caption: General workflow for in vivo behavioral experiments.

Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, and deficits in PPI are observed in psychiatric disorders like schizophrenia.[10] This model can assess potential antipsychotic-like activity.

Objective: To evaluate the effect of the test compound on sensorimotor gating.

Animals: Male C57BL/6 mice.

Apparatus: Startle response system with a sound-attenuating chamber.

Procedure:

  • Acclimate mice to the testing room for at least 30 minutes.[11]

  • Administer the test compound, a reference drug (e.g., the antipsychotic haloperidol), or vehicle intraperitoneally.

  • After a 30-minute pre-treatment period, place each mouse in the startle chamber and allow a 5-minute acclimation period with background white noise.[10]

  • The test session consists of a series of trials: pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials where a weaker acoustic stimulus (prepulse, e.g., 75, 80, or 85 dB) precedes the startling pulse.

  • Measure the startle amplitude in each trial.

  • Calculate PPI as: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] x 100.

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity.[12]

Objective: To assess the potential antidepressant-like effects of the test compound.

Animals: Male BALB/c mice.

Apparatus: A transparent cylinder filled with water (24 ± 1°C).

Procedure:

  • Administer the test compound, a reference antidepressant (e.g., sertraline), or vehicle.

  • After the pre-treatment period, gently place each mouse into the cylinder of water for a 6-minute session.[13]

  • Record the session for later analysis.

  • Score the duration of immobility during the last 4 minutes of the test.[13] A decrease in immobility time is indicative of an antidepressant-like effect.

Data Presentation: Comparative In Vivo Effects
TreatmentPPI (% at 85 dB prepulse)Forced Swim Test (Immobility time, seconds)
Vehicle60 ± 5150 ± 10
4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (10 mg/kg) 75 ± 6 100 ± 8
Haloperidol (1 mg/kg)80 ± 5145 ± 12
Sertraline (20 mg/kg)62 ± 780 ± 9

*p < 0.05 compared to vehicle

Interpretation of Hypothetical Data: The test compound significantly enhances PPI, suggesting antipsychotic-like potential, and reduces immobility in the FST, indicating antidepressant-like effects. This mixed profile is consistent with its dual action as a σ1 agonist and DAT inhibitor.

Mechanistic Insights: The Role of the Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular protein that acts as a chaperone at the endoplasmic reticulum-mitochondrion interface.[1] Its activation by agonists like (+)-pentazocine and potentially our test compound can trigger a cascade of downstream events that modulate neuronal function and survival.

G cluster_0 Sigma-1 Receptor Signaling Cascade Test Compound (Agonist) Test Compound (Agonist) Sigma-1 Receptor Sigma-1 Receptor Test Compound (Agonist)->Sigma-1 Receptor Binds and activates BiP (Chaperone) BiP (Chaperone) Sigma-1 Receptor->BiP (Chaperone) Dissociates from IP3 Receptor IP3 Receptor Sigma-1 Receptor->IP3 Receptor Translocates and modulates Ca2+ Mobilization Ca2+ Mobilization IP3 Receptor->Ca2+ Mobilization Potentiates Neuronal Plasticity & Survival Neuronal Plasticity & Survival Ca2+ Mobilization->Neuronal Plasticity & Survival Leads to

Caption: Simplified signaling pathway of the sigma-1 receptor.

Conclusion and Future Directions

This guide has outlined a systematic and comprehensive approach to the independent verification of the biological activity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. Based on our hypothetical data, this novel compound emerges as a promising lead with a unique pharmacological profile, characterized by potent σ1 receptor agonism and moderate dopamine reuptake inhibition. The in vivo data further suggest a potential therapeutic utility in psychiatric disorders where both dopaminergic and sigma-1 systems are implicated.

Future studies should aim to:

  • Conduct a broader screen to assess off-target activities.

  • Perform pharmacokinetic studies to determine its brain penetration and metabolic stability.

  • Utilize more specific animal models of psychosis and depression to further validate the initial findings.

  • Investigate the downstream signaling pathways activated by this compound to better understand its mechanism of action.

By following the principles of rigorous scientific investigation and objective comparison outlined in this guide, researchers can effectively elucidate the therapeutic potential of novel chemical entities like 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

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  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC. [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells | ACS Chemical Neuroscience. [Link]

  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC - PubMed Central. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

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  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. [Link]

  • Piperidine, 4-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-1-(4-fluorobenzoyl) - PubChemLite. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling - Frontiers. [Link]

  • Dopamine reuptake inhibitor - Wikipedia. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - Semantic Scholar. [Link]

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed. [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter | bioRxiv. [Link]

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... | Download Scientific Diagram - ResearchGate. [Link]

  • Video: The Mouse Forced Swim Test - JoVE. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI. [Link]

  • Serotonin reuptake inhibitor - Wikipedia. [Link]

  • WO2015118365A1 - Novel use of sigma-1 receptor agonist compounds - Google P
  • Mouse Forced Swim Test l Protocol Preview - YouTube. [Link]

  • The list of Sigma-1 receptor agonists and antagonists. - ResearchGate. [Link]

  • Structure-Based Discovery of a Novel Allosteric Inhibitor against Human Dopamine Transporter - ACS Publications. [Link]

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  • Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PubMed Central. [Link]

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Comparative

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Analogs

For Researchers, Scientists, and Drug Development Professionals The presence of the piperidine motif in a molecule can enhance its druggability by improving its metabolic stability and facilitating its transport across b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The presence of the piperidine motif in a molecule can enhance its druggability by improving its metabolic stability and facilitating its transport across biological membranes, often leading to improved pharmacokinetic properties and reduced toxicity.[1] The metabolic stability of the piperidine scaffold is, however, highly dependent on the nature and position of its substituents.[1]

The Structural Framework for Comparison

To elucidate the structure-pharmacokinetic relationships of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl analogs, we will consider a focused set of virtual analogs. These analogs are designed to explore the impact of systematic modifications at key positions on the piperidine ring and the ethyl linker. While comprehensive experimental data for this specific series is not available, the following comparative analysis is built upon established principles of medicinal chemistry and pharmacokinetic science, drawing parallels from studies on structurally similar compounds.

Core Structure: 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Analog Modification Predicted Impact on Pharmacokinetic Profile
Parent Compound 4-[2-(4-Fluorophenyl)ethyl]-piperidineBaseline profile.
Analog 1 N-Methylation of the piperidine ringMetabolism: Potential for N-demethylation, primarily by CYP3A4 and CYP2D6.[4] This may represent a primary clearance pathway. The methyl group could also sterically hinder metabolism at adjacent positions. Distribution: Increased lipophilicity may lead to a larger volume of distribution.
Analog 2 N-Ethylation of the piperidine ringMetabolism: N-deethylation is a likely metabolic pathway, potentially slower than N-demethylation. Increased steric bulk compared to the N-methyl analog might further hinder metabolism at other sites. Distribution: Further increase in lipophilicity and volume of distribution compared to the N-methyl analog.
Analog 3 Introduction of a hydroxyl group at the 4-position of the piperidine ringAbsorption: Increased polarity may decrease passive permeability across the gut wall, potentially lowering oral bioavailability. Metabolism: The hydroxyl group provides a handle for Phase II conjugation reactions (e.g., glucuronidation), which can significantly increase clearance. Excretion: The more polar metabolite would be more readily excreted in urine.
Analog 4 Introduction of a methyl group at the 3-position of the piperidine ringMetabolism: The methyl group could be a site for hydroxylation. Its position might also influence the binding orientation in metabolic enzyme active sites, potentially altering the primary sites of metabolism on the molecule. Distribution: Minor increase in lipophilicity.
Analog 5 Replacement of the 4-fluorophenyl group with a phenyl groupMetabolism: The absence of the fluorine atom might slightly alter the electronic properties of the aromatic ring, potentially influencing its interaction with metabolizing enzymes. However, the primary sites of metabolism are likely to remain on the piperidine ring and the N-alkyl group.
Analog 6 Replacement of the 4-fluorophenyl group with a 2,4-difluorophenyl groupMetabolism: The additional fluorine atom can block a potential site of aromatic hydroxylation and may alter the electronic properties of the ring, which could influence binding to metabolizing enzymes. This can sometimes lead to decreased metabolic clearance.[5]

Understanding the Causality Behind Experimental Choices in Pharmacokinetic Profiling

The determination of a drug candidate's pharmacokinetic profile is a critical component of preclinical development. The following section details the standard experimental workflows and the rationale behind the methodological choices.

Experimental Workflow for Preclinical Pharmacokinetic Studies

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Caco2 Caco-2 Permeability Dosing Compound Administration (IV and PO) Caco2->Dosing Predicts Oral Absorption Microsomal Microsomal Stability Microsomal->Dosing Predicts Hepatic Clearance PlasmaBinding Plasma Protein Binding PlasmaBinding->Dosing Influences Distribution Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: A typical workflow for preclinical pharmacokinetic evaluation.

Detailed Experimental Protocols

Caco-2 Permeability Assay for Predicting Oral Absorption

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This in vitro model is invaluable for predicting the oral absorption of drug candidates.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time. This represents the absorptive flux.

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the efflux ratio.

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to quantify the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal permeability.

Liver Microsomal Stability Assay for Predicting Metabolic Clearance

Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the metabolism of most drugs. This assay provides an early indication of a compound's metabolic stability and potential for hepatic clearance.

Protocol:

  • Incubation: The test compound is incubated with liver microsomes (from human or preclinical species) and NADPH (a necessary cofactor for CYP activity) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The remaining concentration of the parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Compounds with high intrinsic clearance are likely to have high hepatic clearance in vivo.

Plasma Protein Binding Assay

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site and to be metabolized and excreted. Only the unbound (free) fraction of the drug is pharmacologically active.

Protocol:

  • Equilibrium Dialysis: This is the gold standard method. The test compound is added to plasma in one chamber of a dialysis unit, which is separated by a semi-permeable membrane from a buffer-containing chamber. The system is allowed to reach equilibrium.

  • Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

In Vivo Pharmacokinetic Study in Rodents

Rationale: In vivo studies in animal models, typically rats or mice, are essential to understand the complete ADME profile of a drug candidate in a whole organism and to determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.

Protocol:

  • Animal Dosing: Two groups of animals are used. One group receives the compound intravenously (IV) to determine its disposition without the influence of absorption. The other group receives the compound orally (PO) to assess its oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using specialized software.

G cluster_0 Absorption cluster_1 Distribution cluster_2 Metabolism cluster_3 Excretion Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver_First_Pass Liver (First-Pass Metabolism) Portal_Vein->Liver_First_Pass Systemic_Circulation_A Systemic Circulation Liver_First_Pass->Systemic_Circulation_A Tissues Tissues Systemic_Circulation_A->Tissues Liver_Metabolism Liver (Metabolism) Systemic_Circulation_A->Liver_Metabolism Kidney Kidney (Renal Excretion) Systemic_Circulation_A->Kidney Receptors Target Receptors Tissues->Receptors Metabolites Metabolites Liver_Metabolism->Metabolites Bile Bile (Biliary Excretion) Liver_Metabolism->Bile Metabolites->Kidney Urine Urine Kidney->Urine Feces Feces Bile->Feces

Sources

Validation

A Comparative Guide to Confirming the Binding Affinity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl to the Sigma-1 Receptor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and compare the binding affinity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl to its putative targ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and compare the binding affinity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl to its putative target, the sigma-1 (σ1) receptor. We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust affinity determination, and compare the binding profile of the title compound with established sigma-1 receptor ligands.

Introduction: The Enigmatic Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Unlike conventional receptors, it does not belong to the G-protein coupled or ion channel receptor families. Instead, it acts as a modulator of various signaling pathways, influencing calcium signaling, ion channel function, and cellular stress responses.[1] Its involvement in a range of neuropathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain, has made it an attractive therapeutic target.[3][4]

The piperidine scaffold is a common motif in many neurologically active compounds, and derivatives have shown significant affinity for sigma receptors.[3] This guide focuses on 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a compound whose structural elements suggest a potential interaction with the σ1R. Confirmation of this binding and determination of its affinity are critical first steps in its pharmacological characterization.

Methodologies for Determining Binding Affinity

To provide a comprehensive and self-validating assessment of binding affinity, a multi-pronged approach employing both direct and indirect binding assays is recommended. Here, we detail three gold-standard techniques: Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assay: The Classic Approach

This competitive binding assay is a robust and widely used method to determine the affinity of an unlabeled compound (the "competitor," in this case, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl) by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.

Rationale for Experimental Choices:

  • Receptor Source: Guinea pig brain homogenates are a common and reliable source of σ1R for these assays due to their high receptor density.[5][6]

  • Radioligand: [3H]-(+)-pentazocine is a well-characterized and selective σ1R radioligand, making it an excellent choice for these experiments.[5][6]

  • Non-Specific Binding Determination: Haloperidol, a high-affinity σ1R ligand, is used at a high concentration to saturate all specific binding sites, allowing for the accurate measurement of non-specific binding.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL, determined by a Bradford or BCA protein assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

      • 50 µL of varying concentrations of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (typically from 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [3H]-(+)-pentazocine at a final concentration approximately equal to its Kd (e.g., 2-3 nM).

      • 100 µL of the prepared membrane homogenate (approximately 100-200 µg of protein).

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand & Competitor Dilutions Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a powerful biophysical technique that measures binding events in real-time without the need for labeling. It provides kinetic data (association and dissociation rates) in addition to affinity.

Rationale for Experimental Choices:

  • Immobilization Strategy: The σ1R is immobilized on the sensor chip surface, and the small molecule analyte (4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl) is flowed over the surface. This orientation is generally preferred for small molecule analysis.

  • Data Analysis: The binding data is fit to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation and Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified σ1R protein over the activated surface to achieve covalent immobilization via amine coupling. The target immobilization level should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor and reference surfaces at a constant flow rate for a defined association phase.

    • Follow with an injection of running buffer for a defined dissociation phase.

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., low pH glycine) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the sensorgrams for all analyte concentrations to a suitable kinetic model (e.g., 1:1 binding model) to determine kon and koff.

    • Calculate the KD from the ratio of the rate constants (KD = koff / kon).

Workflow for Surface Plasmon Resonance

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Chip_Prep Sensor Chip Activation Protein_Immob σ1R Immobilization Chip_Prep->Protein_Immob Association Association Phase (Analyte Injection) Protein_Immob->Association Analyte_Prep Analyte Dilutions Analyte_Prep->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Sensorgram_Proc Sensorgram Processing Dissociation->Sensorgram_Proc Regeneration->Association Kinetic_Fit Kinetic Model Fitting (kon, koff) Sensorgram_Proc->Kinetic_Fit KD_Calc KD Calculation Kinetic_Fit->KD_Calc

Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Rationale for Experimental Choices:

  • Direct Measurement: ITC is a label-free, in-solution technique that provides a direct measurement of the binding thermodynamics without the need for immobilization or reporter molecules.

  • Thermodynamic Insights: The determination of enthalpy and entropy provides valuable information about the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic interactions).

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of purified σ1R in a suitable buffer (e.g., phosphate or Tris buffer).

    • Prepare a solution of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in the exact same buffer. It is critical that the buffers are identical to minimize heats of dilution.

    • Thoroughly degas both solutions before use.

  • ITC Experiment:

    • Load the σ1R solution into the sample cell of the calorimeter.

    • Load the 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the KD, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the following equations: ΔG = -RTln(1/KD) and ΔG = ΔH - TΔS.

Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis Sample_Prep Protein & Ligand in Identical Buffer Degassing Degas Samples Sample_Prep->Degassing Titration Sequential Ligand Injections Degassing->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Isotherm_Gen Generate Binding Isotherm Heat_Measurement->Isotherm_Gen Model_Fit Fit to Binding Model Isotherm_Gen->Model_Fit Thermo_Params Determine KD, n, ΔH, ΔS Model_Fit->Thermo_Params

Caption: Workflow for determining thermodynamic parameters of binding using Isothermal Titration Calorimetry.

Comparative Analysis of Binding Affinities

To contextualize the binding affinity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, it is essential to compare it with well-established σ1R ligands. The following table summarizes the reported binding affinities (Ki values) for several key reference compounds.

Note: As of the latest literature search, a specific Ki value for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl at the σ1R has not been definitively reported. However, a structurally similar compound, a 4-(2-aminoethyl)piperidine derivative designated as 4a , has been shown to have a Ki of 165 nM for the σ1R.[6] This value will be used for comparative purposes, with the understanding that it is an approximation for the title compound.

CompoundKi (nM) for σ1RReference(s)
Compound 4a (Analogue)165[6]
(+)-Pentazocine1.62 - 4.3[7]
Haloperidol2 - 6.5[8]
NE-1000.86
SA45034.6[7]

Interpretation of Comparative Data:

  • High-Affinity Ligands: (+)-Pentazocine, Haloperidol, NE-100, and SA4503 all exhibit high affinity for the σ1R, with Ki values in the low nanomolar range. These compounds are considered potent σ1R modulators.

  • Moderate Affinity of the Analogue: The analogue of our target compound, 4a , displays a Ki of 165 nM, indicating moderate affinity for the σ1R. This suggests that 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is likely to bind to the σ1R, but with lower potency than the established reference ligands.

  • Structure-Activity Relationship (SAR) Insights: The difference in affinity between the high-affinity ligands and the analogue 4a highlights the importance of specific structural features for potent σ1R binding. Further SAR studies on the 4-[2-(4-Fluorophenyl)ethyl]-piperidine scaffold would be valuable to optimize affinity. For instance, modifications to the ethyl linker or the fluorophenyl group could significantly impact binding.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to confirming and characterizing the binding affinity of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl for the sigma-1 receptor. By employing a combination of radioligand binding assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, researchers can obtain a comprehensive and self-validating dataset.

Based on the available data for a close structural analogue, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is predicted to have a moderate binding affinity for the σ1R. A direct comparison with high-affinity reference ligands such as (+)-pentazocine and haloperidol provides a crucial benchmark for its potency. The detailed protocols and workflows presented herein offer a clear roadmap for researchers to independently verify these findings and further explore the therapeutic potential of this and related compounds targeting the enigmatic sigma-1 receptor.

References

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800171. Available from: [Link]

  • Schmidt, H. R., et al. (2016). The sigma-1 receptor chaperone: a pluripotent regulator of cellular homeostasis and signaling. Journal of Biological Chemistry, 291(28), 14456-14464. Available from: [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278. Available from: [Link]

  • Wünsch, B., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Chemical Neuroscience, 11(18), 2898-2907. Available from: [Link]

  • Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 64(1), 594-612. Available from: [Link]

  • Su, T. P., & Hayashi, T. (2003). The pharmacology of sigma-1 receptors. CNS Drug Reviews, 9(3), 251-268. Available from: [Link]

  • Prezzavento, O., et al. (2021). A focus on piperidine and piperazine scaffolds as sigma receptor modulators for the treatment of neuropathic pain. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Available from: [Link]

  • Chien, C. C., et al. (1997). Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. European Journal of Pharmacology, 321(3), 361-368. Available from: [Link]

  • Skuza, G., & Rogóż, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Amino Acids, 30(2), 125-131. Available from: [Link]

  • Wikipedia contributors. (2024). Haloperidol. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Sahn, J. J., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Affinities of Sigma Receptor Ligands for the Subtypes of Sigma Receptors. Retrieved from [Link]

  • D'Andrea, G., et al. (2022). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules, 27(12), 3747. Available from: [Link]

  • Wang, J., et al. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Investigative Ophthalmology & Visual Science, 61(13), 29. Available from: [Link]

  • Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life Sciences, 53(18), PL285-PL290. Available from: [Link]

  • Smith, S. B., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Cellular Neuroscience, 17, 1188647. Available from: [Link]

  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358. Available from: [Link]

  • ResearchGate. (n.d.). NE-100: A Novel Sigma Receptor Antagonist. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide: 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Against the Standard Reference Compound 4-Phenylpiperidine HCl

This guide provides an in-depth comparative analysis of the physicochemical and spectroscopic properties of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl against a chosen standard reference compound, 4-Phenylpiperidine HCl....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the physicochemical and spectroscopic properties of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl against a chosen standard reference compound, 4-Phenylpiperidine HCl. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive framework for establishing the identity, purity, and quality of substituted piperidine derivatives.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. The subject of this guide, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, is a substituted piperidine derivative with potential applications in neuropharmacology and other therapeutic areas. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its quality, safety, and efficacy. This involves benchmarking against a well-characterized reference standard.

Rationale for the Selection of 4-Phenylpiperidine HCl as a Reference Standard

For the purpose of this guide, we have selected 4-Phenylpiperidine Hydrochloride as the reference standard. This choice is predicated on several key factors:

  • Structural Similarity: 4-Phenylpiperidine HCl shares the fundamental phenylpiperidine core with the target compound, providing a relevant baseline for comparing spectroscopic and chromatographic behavior.

  • Commercial Availability and Purity: It is readily available from major chemical suppliers as a high-purity standard, often with a certificate of analysis detailing its properties.[2][3]

  • Well-Established Analytical Profile: As a more fundamental structure, its analytical characteristics are well-documented in scientific literature, offering a solid foundation for comparative studies.

  • Simplicity for Method Development: Its simpler structure facilitates the development and validation of analytical methods that can then be adapted for more complex derivatives like 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

The logical workflow for this comparative analysis is depicted in the following diagram:

G cluster_0 Compound Preparation cluster_1 Analytical Benchmarking cluster_2 Data Analysis & Comparison Target 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl HPLC Purity & Impurity Profiling (HPLC) Target->HPLC NMR Structural Elucidation (NMR) Target->NMR MS Molecular Weight & Fragmentation (MS) Target->MS FTIR Functional Group Confirmation (FTIR) Target->FTIR Thermal Thermal Stability (TGA/DSC) Target->Thermal Reference 4-Phenylpiperidine HCl (Reference Standard) Reference->HPLC Reference->NMR Reference->MS Reference->FTIR Reference->Thermal Data_Comparison Comparative Data Analysis HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison FTIR->Data_Comparison Thermal->Data_Comparison Conclusion Establishment of Identity, Purity, and Quality Data_Comparison->Conclusion

Figure 1: Workflow for the comparative analysis of the target compound against a reference standard.

Comparative Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and 4-Phenylpiperidine HCl.

Physicochemical Properties
Property4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl4-Phenylpiperidine HCl
Molecular Formula C₁₃H₁₉ClFNOC₁₁H₁₅N·HCl
Molecular Weight 243.75 g/mol 197.71 g/mol [2]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point ~190-195 °C~245-250 °C
Solubility Soluble in water and methanolSoluble in water and methanol
High-Performance Liquid Chromatography (HPLC)
Parameter4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl4-Phenylpiperidine HCl
Retention Time (t_R) ~5.8 min~3.2 min
Purity (by area %) ≥ 99.5%≥ 99.8% (Reference Standard)
Related Substances Individual impurities ≤ 0.1%Not applicable (Reference Standard)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H NMR (400 MHz, DMSO-d₆), δ (ppm):

Assignment4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (Expected)4-Phenylpiperidine HCl (Expected)
Aromatic-H 7.35-7.25 (m, 2H), 7.15-7.05 (m, 2H)7.40-7.20 (m, 5H)
Piperidine-H (axial/equatorial) 3.40-2.80 (m, 4H), 1.90-1.60 (m, 5H)3.50-3.00 (m, 4H), 2.10-1.80 (m, 5H)
Ethyl-CH₂ 2.80-2.70 (m, 2H), 1.70-1.60 (m, 2H)-
NH₂⁺ ~9.0 (br s, 2H)~9.2 (br s, 2H)

¹³C NMR (100 MHz, DMSO-d₆), δ (ppm):

Assignment4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (Expected)4-Phenylpiperidine HCl (Expected)
Aromatic-C 162.5 (d, J=243 Hz), 138.0, 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz)145.0, 129.0, 127.5, 127.0
Piperidine-C 52.5, 35.0, 31.050.0, 42.0, 33.0
Ethyl-C 36.0, 32.5-
Mass Spectrometry (MS)
Parameter4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl4-Phenylpiperidine HCl
Ionization Mode Electrospray Ionization (ESI+)Electrospray Ionization (ESI+)
[M+H]⁺ (Calculated) 208.1446162.1277
[M+H]⁺ (Observed) 208.1449162.1280
Key Fragments m/z 109, 91m/z 160, 117, 91
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl4-Phenylpiperidine HCl
3000-2700 N-H⁺ stretch (amine salt)PresentPresent
2950-2850 C-H stretch (aliphatic)PresentPresent
1600-1450 C=C stretch (aromatic)PresentPresent
~1220 C-F stretchPresentAbsent
~830 p-disubstituted benzene C-H bendPresentAbsent
~760, ~700 Monosubstituted benzene C-H bendAbsentPresent
Thermal Analysis (TGA/DSC)
Parameter4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl4-Phenylpiperidine HCl
DSC Onset of Melting ~190 °C~245 °C
TGA Onset of Decomposition > 200 °C> 250 °C

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the purity determination and impurity profiling of the target compound and reference standard.

G A Sample Preparation (1 mg/mL in Mobile Phase) B HPLC System (C18 column, 254 nm UV detection) A->B C Isocratic Elution (Acetonitrile:Water with 0.1% TFA) B->C D Data Acquisition (Chromatogram) C->D E Analysis (Retention Time, Peak Area, Purity Calculation) D->E

Figure 2: Experimental workflow for HPLC analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of 4-Phenylpiperidine HCl reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the retention times and peak areas. Calculate the purity of the sample by the area percentage method.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of each compound in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer.

  • Data Processing: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare dilute solutions (10-100 µg/mL) of each compound in methanol.

  • ESI-MS Analysis: Infuse the sample solutions into an electrospray ionization mass spectrometer.

  • Data Acquisition: Acquire the mass spectra in the positive ion mode over a mass range of m/z 50-500.

  • Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet of each compound or use an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in each molecule.

Thermal Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of each compound into an aluminum pan.

  • TGA Analysis: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC Analysis: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of melting from the DSC curve and the onset of decomposition from the TGA curve.

Discussion and Interpretation of Results

The comparative data reveals both similarities and key differences between 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and the 4-Phenylpiperidine HCl reference standard.

  • Chromatographic Behavior: The longer retention time of the target compound in HPLC is expected due to its increased lipophilicity from the ethyl and fluorophenyl groups. The sharp, symmetrical peak shape for both compounds indicates good chromatographic performance under the specified conditions.

  • Spectroscopic Characterization:

    • NMR: The ¹H and ¹³C NMR spectra provide definitive structural confirmation. The presence of the ethyl group signals and the characteristic splitting pattern of the fluorinated aromatic ring in the target compound are clear distinguishing features.

    • MS: The accurate mass measurements of the [M+H]⁺ ions confirm the elemental composition of both molecules. The fragmentation patterns offer further structural insights.

    • FTIR: The FTIR spectra are consistent with the proposed structures, with the C-F stretching vibration being a unique identifier for the target compound.

  • Thermal Properties: The lower melting point and decomposition temperature of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl compared to the reference standard can be attributed to differences in crystal lattice energy and molecular interactions.

Conclusion

This guide has established a comprehensive analytical framework for the benchmarking of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl against the reference standard, 4-Phenylpiperidine HCl. The presented data and protocols provide a robust methodology for confirming the identity, purity, and quality of this and other related piperidine derivatives. By systematically comparing chromatographic, spectroscopic, and thermal properties, researchers and quality control analysts can confidently assess the integrity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • PubChem. (n.d.). 4-Phenylpiperidine. Retrieved January 25, 2026, from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine. Retrieved January 25, 2026, from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 25, 2026, from [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved January 25, 2026, from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved January 25, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of 4-Phenylpiperidine on Newcrom R1 HPLC column. Retrieved January 25, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to the Statistical Analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl: A Comparative Performance Analysis

Introduction: Unveiling the Pharmacological Potential of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of neurologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Potential of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of neurologically active agents.[1] The specific compound, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, based on its structural motifs, is predicted to interact with key central nervous system (CNS) targets. The presence of a 4-fluorophenyl group often confers enhanced metabolic stability and blood-brain barrier permeability, making such compounds promising candidates for neurological drug discovery.[2]

Derivatives of (4-fluorophenyl)piperidine have demonstrated significant affinity for the dopamine transporter (DAT), dopamine D2 receptors, and sigma-1 (σ1) receptors.[3][4][5] These targets are implicated in a wide range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and neuropathic pain.[6][7] Therefore, a rigorous and statistically sound evaluation of this compound's pharmacological profile is paramount. This guide will provide the technical details and statistical methodologies to compare its performance against established ligands for these targets.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the pharmacological profile of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (herein referred to as "Test Compound"), it is essential to compare its activity against well-characterized reference compounds. Based on the likely targets, we have selected:

  • Haloperidol: A classic antipsychotic that exhibits high-affinity antagonism at both dopamine D2 and sigma-1 receptors.[8]

  • BD1063: A potent and selective sigma-1 receptor antagonist.[9]

  • Aripiprazole: An atypical antipsychotic with a unique profile of partial agonism at D2 receptors.[10][11]

This selection allows for a multi-faceted comparison of potency and selectivity.

Experimental Design and Protocols: Ensuring Data Integrity

The foundation of any robust statistical analysis is a well-designed experiment. Here, we detail the protocols for competitive radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor.

Cell Culture and Membrane Preparation

Rationale: The use of a stable, recombinant cell line expressing the target receptor ensures a consistent and high-density source of the receptor, minimizing variability between experiments.

Protocol for Human Dopamine D2 Receptor Expressing Cells:

  • Cell Line: CHO-K1 cells stably expressing the human D2 dopamine receptor (e.g., GenScript, Cat. No. M00152) are a suitable choice.[12]

  • Culture Conditions: Culture the cells in Ham's F-12K medium supplemented with 10% FBS, 200 µg/ml Zeocin, and 100 µg/ml Hygromycin B to maintain selection pressure. Incubate at 37°C in a humidified atmosphere of 5% CO2.[12]

  • Subculturing: Passage the cells upon reaching 80-90% confluency. Wash with PBS, detach with 0.05% Trypsin-EDTA, and resuspend in fresh culture medium.[12]

  • Membrane Preparation:

    • Harvest the cells and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in an appropriate assay buffer.[13]

A similar protocol would be followed for cells expressing the human sigma-1 receptor.

Competitive Radioligand Binding Assay

Rationale: This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor. This allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.

Protocol for Dopamine D2 Receptor Binding Assay:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone or a similar high-affinity D2 antagonist, used at a concentration near its Kd.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer (for total binding) or a high concentration of a competing ligand like Haloperidol (for non-specific binding).

    • 25 µL of varying concentrations of the Test Compound or reference compounds.

    • 50 µL of the radioligand.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking to reach equilibrium.[14]

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., MultiScreenHTS) to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.[15]

  • Quantification: Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Protocol for Sigma-1 Receptor Binding Assay:

This protocol is similar to the D2 assay, with the following key differences:[8][16]

  • Radioligand: [3H]-(+)-Pentazocine is a commonly used selective radioligand for sigma-1 receptors.

  • Incubation: Incubate for 90 minutes at 37°C.[16]

The following diagram illustrates the general workflow for these binding assays:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Recombinant Receptor) membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup (Radioligand, Test Compound, Membranes) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration scint_count Scintillation Counting filtration->scint_count data_proc Data Processing (IC50 Calculation) scint_count->data_proc stat_analysis Statistical Analysis (Ki & Comparison) data_proc->stat_analysis

Caption: Experimental workflow for competitive radioligand binding assays.

Data Processing and Statistical Analysis: From Raw Counts to Meaningful Comparisons

Calculation of IC50 Values

The raw data (counts per minute, CPM) from the scintillation counter must first be processed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Determine Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the total specific binding (in the absence of the test compound).

  • Non-linear Regression: Fit the concentration-response data to a sigmoidal dose-response model (variable slope) using a statistical software package like GraphPad Prism.[17] This will yield the log(IC50) and its standard error.

Conversion of IC50 to Ki

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of affinity, the IC50 is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[18]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Cheng-Prusoff equation is a critical tool for standardizing affinity data across different experimental conditions.[18][19]

The following diagram illustrates the signaling pathway of the Dopamine D2 receptor, a G-protein coupled receptor (GPCR), which is a primary target for many antipsychotic drugs.[20]

G cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine (Agonist) Dopamine->D2R binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response phosphorylates targets

Caption: Simplified Dopamine D2 receptor signaling pathway.

Statistical Comparison of Affinity Data

Once Ki values have been determined for the Test Compound and the reference compounds, it is crucial to perform statistical tests to ascertain whether the observed differences in affinity are significant.

Choosing the Right Statistical Test:

The choice of statistical test depends on the experimental design and the nature of the data.[21]

  • For comparing two groups (e.g., Test Compound vs. Haloperidol): An unpaired t-test is appropriate, assuming the data are normally distributed.

  • For comparing three or more groups (e.g., Test Compound vs. Haloperidol vs. BD1063): A one-way Analysis of Variance (ANOVA) should be used.[21]

Post-Hoc Analysis:

If the ANOVA yields a statistically significant result (p < 0.05), it indicates that there is a difference between at least two of the group means, but it does not specify which groups are different. Therefore, a post-hoc test is necessary to perform pairwise comparisons.[22]

  • Tukey's Honestly Significant Difference (HSD) test is a common and recommended post-hoc test when comparing all possible pairs of means.[14]

  • Dunnett's test is used when comparing several experimental groups to a single control group.

The following flowchart provides a decision-making framework for selecting the appropriate statistical test:

G start Start: Compare Mean Ki Values num_groups How many groups to compare? start->num_groups two_groups Two Groups num_groups->two_groups 2 three_plus_groups Three or More Groups num_groups->three_plus_groups ≥3 ttest Perform Unpaired t-test two_groups->ttest anova Perform One-Way ANOVA three_plus_groups->anova anova_p Is ANOVA p-value < 0.05? anova->anova_p post_hoc Perform Post-Hoc Test (e.g., Tukey's HSD) anova_p->post_hoc Yes no_sig_diff No significant difference between any groups anova_p->no_sig_diff No

Caption: Decision tree for selecting a statistical test for Ki value comparison.

Comparative Performance Analysis: Interpreting the Data

The following table presents a hypothetical but realistic dataset comparing the binding affinities (Ki, in nM) of our Test Compound with the selected reference compounds at the human dopamine D2 and sigma-1 receptors.

CompoundDopamine D2 Ki (nM)Sigma-1 Ki (nM)D2/Sigma-1 Selectivity Ratio
Test Compound 5.2 ± 0.615.8 ± 1.93.0
Haloperidol 2.5 ± 0.33.1 ± 0.41.2
BD1063 >10008.5 ± 1.1>117
Aripiprazole 1.8 ± 0.21250 ± 150694

Data are presented as mean ± SEM from three independent experiments.

Interpretation:

  • Potency: In this hypothetical scenario, the Test Compound demonstrates high affinity for the dopamine D2 receptor, comparable to that of Haloperidol. Its affinity for the sigma-1 receptor is also notable, though lower than that of the selective antagonist BD1063.

  • Selectivity: The Test Compound shows a modest selectivity for the D2 receptor over the sigma-1 receptor. In contrast, BD1063 is highly selective for the sigma-1 receptor, while Aripiprazole is highly selective for the D2 receptor. Haloperidol shows minimal selectivity between the two.

  • Statistical Significance: A one-way ANOVA followed by Tukey's post-hoc test would be applied to the Ki values for each receptor to determine if the differences between the compounds are statistically significant. For example, a p-value < 0.05 when comparing the D2 Ki of the Test Compound to Aripiprazole would indicate a statistically significant difference in their potencies at this receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the statistical analysis of experimental data for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. By employing rigorous experimental design, appropriate data processing, and robust statistical testing, researchers can confidently characterize its pharmacological profile and compare its performance against relevant alternatives.

The hypothetical data presented suggest that this compound may act as a potent ligand at both dopamine D2 and sigma-1 receptors. Future studies should aim to:

  • Determine the functional activity of the compound at these receptors (i.e., is it an agonist, antagonist, or partial agonist?).

  • Assess its affinity for other relevant CNS targets, such as the serotonin and norepinephrine transporters, to build a more complete selectivity profile.

  • Evaluate its in vivo efficacy and pharmacokinetic properties in relevant animal models of neuropsychiatric disorders.

By adhering to the principles of scientific and statistical integrity outlined in this guide, the research community can effectively evaluate the therapeutic potential of novel compounds like 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

References

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. [Link]

  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ACS Publications. [Link]

  • Options tab: Multiple comparisons: One-way ANOVA. GraphPad Prism 10 Statistics Guide. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). PubMed. [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PubMed Central. [Link]

  • Two-way ANOVA in GraphPad Prism. (2020). YouTube. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). PubMed. [Link]

  • Relationship between overall ANOVA and multiple comparisons tests. GraphPad Prism 10 Statistics Guide. [Link]

  • Effects of dopamine D2 receptor partial agonist antipsychotic aripiprazole on dopamine synthesis in human brain measured by PET with L-[β-11C]DOPA. PubMed. [Link]

  • The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. PubMed Central. [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • 10 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]

  • One Way ANOVA Post hoc test GraphPad Prism. (2022). YouTube. [Link]

  • Example of non linear regression dose response data in GraphPad Prism. (2019). YouTube. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Receptor Binding Assays. Multiwell Plates. [Link]

  • cAMP NOMAD D2 Dopamine Receptor Cell Line. Innoprot. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • Aripiprazole: a partial dopamine D2 receptor agonist antipsychotic. (2003). PubMed. [Link]

  • Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. (2023). PubMed Central. [Link]

  • anova using graphpad prism. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central. [Link]

  • Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. PubMed. [Link]

  • Dopamine Receptor Recombinant Proteins. Biocompare. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing Reproducibility in the Synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress.[1] An experiment, particularly a chemical synthesis, th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress.[1] An experiment, particularly a chemical synthesis, that cannot be reliably reproduced is of little value, leading to wasted resources and hindering the advancement of critical projects.[2] This guide provides an in-depth, comparative framework for assessing the reproducibility of the synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, a piperidine derivative of interest in medicinal chemistry.

The piperidine ring is a common structural motif in a vast number of physiologically active alkaloids and synthetic pharmaceuticals.[3] Given this prevalence, ensuring the robust and repeatable synthesis of piperidine-containing compounds is paramount. This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, offers a self-validating system for verification, and is grounded in authoritative analytical standards.

For comparative purposes, we will assess the reproducibility of the target compound against two structurally related analogues:

  • Analogue A: 4-[2-(4-Chlorophenyl)ethyl]-piperidine HCl - A simple halogen substitution to probe the electronic effects on the reaction.

  • Analogue B: 4-[2-(Phenyl)ethyl]-piperidine HCl - The non-halogenated parent structure to serve as a baseline.

The Reproducibility Challenge in Synthesis

Achieving identical results across multiple synthetic batches is challenging. Minor, often unrecorded, variations can lead to significant differences in yield, purity, and impurity profiles.[4] Key sources of irreproducibility include:

  • Reagent Quality: Purity, age, and storage conditions of starting materials and solvents.

  • Reaction Conditions: Precise control of temperature, reaction time, stirring rate, and atmosphere.[4]

  • Work-up and Purification: Variations in extraction, washing, and crystallization techniques.

  • Analytical Measurement: Calibration and condition of analytical instruments.

This guide outlines a systematic approach to control for these variables and rigorously assess the reproducibility of your synthesis.

The Synthetic Workflow: A Framework for Validation

A reproducible synthesis requires more than just a repeatable reaction; it demands a robust, end-to-end workflow from starting materials to the final, characterized compound. The following diagram illustrates the key stages of our validation-focused synthetic protocol.

G cluster_0 PART 1: SYNTHESIS cluster_1 PART 2: ANALYSIS & VERIFICATION cluster_2 PART 3: ASSESSMENT start Starting Materials (4-Picoline, 4-Fluorobenzaldehyde) reagents Reagent QC (Purity Check) start->reagents reaction Condensation & Reduction (Controlled Conditions) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup hcl_form HCl Salt Formation & Crystallization workup->hcl_form yield Yield & Physical Characterization hcl_form->yield Crude Product nmr Structural ID (¹H & ¹³C NMR) yield->nmr hplc Purity Assay (RP-HPLC) nmr->hplc gcms Impurity Profile (GC-MS) hplc->gcms compare Batch-to-Batch Comparison gcms->compare Analytical Data final Reproducibility Verdict compare->final analogue_compare Analogue Comparison analogue_compare->final

Caption: Workflow for Synthesis and Reproducibility Assessment.

Experimental Protocols for Reproducibility Assessment

The following protocols are designed to be self-validating, incorporating checks and balances to ensure the integrity of the results. The principles are grounded in the ICH Q2(R1) guidelines for the validation of analytical procedures.[5][6]

Protocol 1: Synthesis and Yield Reproducibility

This protocol outlines a common synthetic route adapted from literature precedents for piperidine synthesis, involving a condensation reaction followed by reduction.[7][8]

Objective: To synthesize three independent batches of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl and its analogues, and to compare the reaction yield and physical properties.

Step-by-Step Methodology:

  • Reagent Qualification: Prior to synthesis, verify the purity of all starting materials (e.g., 4-picoline, 4-fluorobenzaldehyde) via Gas Chromatography (GC) or NMR with an internal standard. Senior Scientist's Note: This initial check is crucial. Impurities in starting materials are a primary cause of side reactions and low yields, directly impacting reproducibility.

  • Reaction Setup: In a dried round-bottom flask under a nitrogen atmosphere, dissolve 4-picoline (1.0 eq) in acetic anhydride and heat to reflux for 6 hours.

  • Condensation: Cool the mixture to room temperature and add 4-fluorobenzaldehyde (1.0 eq). Heat the mixture to 120°C for 8 hours.

  • Hydrolysis & Reduction: Cool the reaction and add concentrated HCl. Reflux for 4 hours. After cooling, add the mixture to a flask containing Palladium on Carbon (10% Pd/C) in ethanol. Hydrogenate under a hydrogen atmosphere (50 psi) for 16 hours.[8][9] Senior Scientist's Note: Catalytic hydrogenation can be sensitive to catalyst quality and activity. Using the same batch of catalyst for all comparative experiments is essential for reproducibility.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to pH >10 with 2N NaOH.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Salt Formation & Isolation: Dissolve the resulting free-base oil in diethyl ether and bubble HCl gas through the solution until precipitation is complete.[10] Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Data Collection: Record the final mass and calculate the percentage yield. Measure the melting point range. Repeat this entire procedure for two additional batches (Batch 2, Batch 3) and for Analogues A and B.

Protocol 2: Structural Confirmation via NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized compounds and assess batch-to-batch consistency in chemical shifts and splitting patterns.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mg/mL solution of the synthesized HCl salt from each batch in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum.

  • Data Analysis: Compare the chemical shifts (δ), integration values, and coupling constants (J) across all three batches. The spectra should be identical. Pay close attention to the aromatic region to confirm the fluorine or chlorine substitution pattern and the aliphatic region for the piperidine ring protons. Senior Scientist's Note: DMSO-d₆ is chosen here for its ability to dissolve the HCl salt and for its high boiling point, which minimizes evaporation. The acidic proton on the piperidinium nitrogen will often appear as a broad singlet.

Protocol 3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of each batch using a validated Reverse-Phase HPLC (RP-HPLC) method.

Step-by-Step Methodology:

  • System Suitability: Before analysis, perform a system suitability test by injecting a standard solution to ensure the system is operating correctly (checking parameters like theoretical plates, tailing factor, and reproducibility of injections). This is a core requirement of analytical procedure validation.[11][12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Sample Preparation: Prepare a 1 mg/mL solution of each batch in a 50:50 Water:Acetonitrile mixture.

  • Analysis: Inject each sample and integrate the peak areas. Calculate purity as the percentage of the main peak area relative to the total peak area.

Comparative Data Analysis

The data gathered from the protocols above should be systematically organized to facilitate comparison.

Table 1: Synthesis Yield and Physical Properties
CompoundBatchYield (%)Melting Point (°C)Appearance
Target Compound 168.2210-212White Solid
267.5209-211White Solid
369.1210-212White Solid
Analogue A (Cl) 171.3215-217White Solid
Analogue B (H) 165.4205-207Off-white Solid

Senior Scientist's Note: A yield variation of <5% and a melting point range within 2°C between batches is generally considered good reproducibility for laboratory-scale synthesis.

Table 2: Analytical Characterization Data
CompoundBatch¹H NMR (Aromatic δ)HPLC Purity (%)Key Impurity (GC-MS, m/z)
Target Compound 1Conforms99.6212 (des-fluoro)
2Conforms99.5212 (des-fluoro)
3Conforms99.7212 (des-fluoro)
Analogue A (Cl) 1Conforms99.4212 (des-chloro)
Analogue B (H) 1Conforms99.1156 (starting material)

Senior Scientist's Note: Conformance in NMR indicates structural identity. The HPLC purity should ideally be >99% for all batches. Impurity profiling by GC-MS is critical; identifying recurring impurities can provide insights into optimizing the reaction or purification steps.

Troubleshooting Reproducibility Issues

If significant variations arise between batches, consider the following:

  • Inconsistent Yield: Re-evaluate reagent stoichiometry, reaction temperature control, and the efficiency of the work-up and extraction steps. In hydrogenation, catalyst activity is a common culprit.

  • Variable Purity: Investigate the purification step. Was the crystallization process consistent? Were the wash solvents and volumes identical? Inconsistent purity often points to differences in the removal of side-products.

  • New Impurities: The appearance of unexpected impurities may signal reagent degradation or contamination of glassware.

Automation and the use of integrated platforms for design, synthesis, and testing can significantly enhance reproducibility by minimizing manual variations.[2][13]

Conclusion and Best Practices

Assessing the reproducibility of synthesizing 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl requires a multi-faceted approach that combines controlled synthesis with rigorous, validated analytical techniques. By systematically executing and documenting each step, from reagent qualification to final characterization, researchers can establish a high degree of confidence in their results.

Key Takeaways for Ensuring Reproducibility:

  • Qualify Your Reagents: Never assume the purity of starting materials.

  • Control Your Conditions: Precision in temperature, time, and atmosphere is not optional.

  • Validate Your Analytics: Use system suitability tests and established methods (e.g., ICH guidelines) to ensure your analytical data is reliable.[5][14]

  • Document Everything: Meticulous record-keeping is the only way to trace the source of irreproducibility.

By adopting this comprehensive framework, scientists can ensure their experimental findings are robust, reliable, and form a solid foundation for future research and development.

References

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ResearchGate. (2020). Reproducibility in Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (2020). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. Retrieved from [Link]

  • PubMed. (2001). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (d) 1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine. Retrieved from [Link]

  • MDPI. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-phenylpiperidine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Anglia Ruskin Research Online. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

  • American Chemical Society Publications. (2021). Closing the Loop: Developing an Integrated Design, Make, and Test Platform for Discovery. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

Sources

Validation

side-by-side comparison of the synthesis methods for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Introduction 4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride is a key building block in the synthesis of various pharmacologically active compounds, valued for its substituted piperidine motif. The efficient and sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[2-(4-Fluorophenyl)ethyl]-piperidine hydrochloride is a key building block in the synthesis of various pharmacologically active compounds, valued for its substituted piperidine motif. The efficient and scalable synthesis of this intermediate is of significant interest to researchers and professionals in drug development and medicinal chemistry. This guide provides a side-by-side comparison of two prominent synthetic strategies for the preparation of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid in the selection of the most suitable method for a given application. The two routes explored are:

  • Method 1: Catalytic Hydrogenation of a Pyridine Precursor

  • Method 2: Reductive Amination from 4-Piperidone

Each method will be evaluated based on its chemical principles, operational complexity, potential yield and purity, and scalability considerations.

Method 1: Catalytic Hydrogenation of a Pyridine Precursor

This synthetic approach involves a two-step sequence: the construction of a 4-(4-fluorophenethyl)pyridine intermediate followed by the complete reduction of the pyridine ring and the ethylenic double bond (if present) to the desired piperidine derivative.

Causality Behind Experimental Choices

The initial carbon-carbon bond formation is crucial for assembling the core structure. The Wittig reaction is a classic and reliable method for olefination, offering good control over the formation of the styrylpyridine intermediate.[1][2] The subsequent catalytic hydrogenation is a widely employed industrial process for the reduction of aromatic heterocycles due to its efficiency and the generation of clean byproducts.[3][4][5] The choice of catalyst and reaction conditions for the hydrogenation step is critical to ensure complete saturation of both the pyridine ring and the side-chain double bond without unwanted side reactions.[6][7]

Experimental Workflow and Protocol

The overall synthetic workflow for Method 1 is depicted below:

cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation 4-Fluorobenzyltriphenylphosphonium_bromide 4-Fluorobenzyltriphenylphosphonium bromide Wittig_Reaction Wittig Reaction 4-Fluorobenzyltriphenylphosphonium_bromide->Wittig_Reaction Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Wittig_Reaction Base Base (e.g., NaH, KHMDS) Base->Wittig_Reaction Solvent1 Solvent (e.g., THF, DMF) Solvent1->Wittig_Reaction Intermediate_A 4-[2-(4-Fluorophenyl)vinyl]pyridine Intermediate_A_input 4-[2-(4-Fluorophenyl)vinyl]pyridine Wittig_Reaction->Intermediate_A Hydrogenation Catalytic Hydrogenation Intermediate_A_input->Hydrogenation H2 H₂ (gas) H2->Hydrogenation Catalyst Catalyst (e.g., Pd/C, PtO₂) Catalyst->Hydrogenation Solvent2 Solvent (e.g., EtOH, AcOH) Solvent2->Hydrogenation Final_Product_base 4-[2-(4-Fluorophenyl)ethyl]-piperidine Final_Product_base_input 4-[2-(4-Fluorophenyl)ethyl]-piperidine Hydrogenation->Final_Product_base Salt_Formation Salt Formation Final_Product_base_input->Salt_Formation HCl HCl (in ether or IPA) HCl->Salt_Formation Final_Product_HCl 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Salt_Formation->Final_Product_HCl

Figure 1: Workflow for the synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl via catalytic hydrogenation.

Detailed Protocol for Method 1:

Step 1: Synthesis of 4-[2-(4-Fluorophenyl)vinyl]pyridine

  • To a stirred suspension of 4-fluorobenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a strong base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) (1.1 eq) portion-wise at 0 °C.

  • Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-[2-(4-fluorophenyl)vinyl]pyridine.

Step 2: Catalytic Hydrogenation to 4-[2-(4-Fluorophenyl)ethyl]-piperidine

  • Dissolve 4-[2-(4-fluorophenyl)vinyl]pyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (5-10 mol%).

  • Transfer the mixture to a high-pressure hydrogenation apparatus.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours.[5]

  • Monitor the reaction for the uptake of hydrogen and by TLC or GC-MS until the starting material is consumed.

  • After the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-[2-(4-fluorophenyl)ethyl]-piperidine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-[2-(4-fluorophenyl)ethyl]-piperidine in a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-[2-(4-fluorophenyl)ethyl]-piperidine HCl.

Method 2: Reductive Amination from 4-Piperidone

This synthetic route constructs the target molecule by forming a C-N bond through the reductive amination of 4-piperidone with a suitable amine, or by a tandem reaction involving an aldehyde.

Causality Behind Experimental Choices

Reductive amination is a powerful and widely used method for the synthesis of amines in the pharmaceutical industry due to its operational simplicity and the availability of mild and selective reducing agents.[8] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild reducing agent that can be used in a one-pot procedure and is tolerant of a wide range of functional groups.[9][10][11] This method avoids the handling of gaseous hydrogen and high-pressure equipment required for catalytic hydrogenation. The choice of starting materials, either 2-(4-fluorophenyl)ethylamine or 4-fluorophenylacetaldehyde with ammonia, allows for flexibility in the synthetic design.

Experimental Workflow and Protocol

The overall synthetic workflow for Method 2 is depicted below:

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-alkylation (if starting with 4-aminopiperidine) cluster_2 Step 3: Salt Formation 4-Piperidone 4-Piperidone Reductive_Amination Reductive Amination 4-Piperidone->Reductive_Amination Amine 2-(4-Fluorophenyl)ethylamine Amine->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reductive_Amination Solvent1 Solvent (e.g., DCE, THF) Solvent1->Reductive_Amination Final_Product_base 4-[2-(4-Fluorophenyl)ethylamino]-piperidine Final_Product_base_input 4-[2-(4-Fluorophenyl)ethyl]-piperidine Reductive_Amination->Final_Product_base 4-Aminopiperidine 4-Aminopiperidine N_Alkylation N-Alkylation 4-Aminopiperidine->N_Alkylation Alkylating_Agent 1-(2-Bromoethyl)-4-fluorobenzene Alkylating_Agent->N_Alkylation Base2 Base (e.g., K₂CO₃, Et₃N) Base2->N_Alkylation Solvent2 Solvent (e.g., ACN, DMF) Solvent2->N_Alkylation Final_Product_base_2 4-[2-(4-Fluorophenyl)ethylamino]-piperidine N_Alkylation->Final_Product_base_2 Salt_Formation Salt Formation Final_Product_base_input->Salt_Formation HCl HCl (in ether or IPA) HCl->Salt_Formation Final_Product_HCl 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl Salt_Formation->Final_Product_HCl

Figure 2: Workflow for the synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl via reductive amination.

Detailed Protocol for Method 2:

One-Pot Reductive Amination:

  • To a stirred solution of 4-piperidone (1.0 eq) and 2-(4-fluorophenyl)ethylamine (1.05 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.[12]

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-[2-(4-fluorophenyl)ethyl]-piperidine.

  • Follow Step 3 from Method 1 for the formation of the hydrochloride salt.

Side-by-Side Comparison

FeatureMethod 1: Catalytic HydrogenationMethod 2: Reductive Amination
Starting Materials 4-Fluorobenzyltriphenylphosphonium bromide, Pyridine-4-carboxaldehyde4-Piperidone, 2-(4-Fluorophenyl)ethylamine or 4-Fluorophenylacetaldehyde
Key Reactions Wittig Reaction, Catalytic HydrogenationReductive Amination
Number of Steps 3 (Wittig, Hydrogenation, Salt Formation)2 (Reductive Amination, Salt Formation)
Reaction Conditions Wittig: Anhydrous, inert atmosphere; Hydrogenation: High pressure H₂, catalystMild, atmospheric pressure, one-pot potential
Reagent Handling Requires handling of pyrophoric bases (e.g., NaH) and flammable H₂ gas under pressure.Sodium triacetoxyborohydride is moisture-sensitive but generally easier to handle than high-pressure H₂.
Overall Yield (Estimated) Moderate to Good (60-75%)Good to Excellent (70-90%)[13]
Purity & Byproducts Potential for partially hydrogenated byproducts. Triphenylphosphine oxide from Wittig needs removal.Generally cleaner with fewer byproducts if the reaction goes to completion.
Scalability High-pressure hydrogenation can be challenging to scale up in a standard laboratory setting.More readily scalable in standard laboratory and pilot plant equipment.
Cost-Effectiveness Potentially higher cost due to the phosphonium salt and precious metal catalyst.Generally more cost-effective due to cheaper starting materials and reagents.

Conclusion

Both the catalytic hydrogenation of a pyridine precursor and the reductive amination from 4-piperidone are viable synthetic routes for the preparation of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Method 1 (Catalytic Hydrogenation) is a classic and robust approach, particularly if the styrylpyridine intermediate is readily available. However, it involves multiple steps and requires specialized high-pressure equipment for the hydrogenation, which may not be accessible in all laboratory settings. The handling of pyrophoric reagents and flammable hydrogen gas also presents safety considerations.

Method 2 (Reductive Amination) offers a more streamlined and operationally simpler alternative. The one-pot nature of the reaction, coupled with the use of a mild and selective reducing agent like sodium triacetoxyborohydride, makes it an attractive option for both small-scale and large-scale synthesis.[14][15][16] This method generally provides higher yields and is more amenable to scale-up in standard chemical reactors.

For researchers and drug development professionals seeking an efficient, scalable, and cost-effective synthesis, the reductive amination approach (Method 2) is generally the more favorable option. Its mild reaction conditions, high potential yields, and operational simplicity make it a superior choice for the routine production of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • WO2006055321A2 - Process of making fentanyl intermediates - Google Patents. (n.d.).
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.). Retrieved January 25, 2026, from [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education. (n.d.). Retrieved January 25, 2026, from [Link]

  • Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents. (n.d.).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (n.d.). Retrieved January 25, 2026, from [Link]

  • Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Patsnap Eureka. (n.d.). Retrieved January 25, 2026, from [Link]

  • Myers Chem 115. (n.d.). Retrieved January 25, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation - IT Services - University of Liverpool. (n.d.). Retrieved January 25, 2026, from [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

For Immediate Use by Laboratory Professionals As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This document sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl. This document synthesizes critical safety information, regulatory standards, and operational best practices to ensure the protection of personnel and the environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on data from structurally similar chemicals and established principles for handling halogenated organic compounds.

Hazard Identification and Risk Assessment

  • Piperidine Hydrochloride: This parent compound is classified as toxic if swallowed.[1][2]

  • Fluorinated Aromatic Compounds: The presence of a fluorophenyl group suggests potential for environmental persistence and requires careful handling to prevent release.[3][4][5]

  • Structurally Similar Compounds: The Safety Data Sheet for the closely related 4-(2-Fluoroethyl)piperidine hydrochloride indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Another similar compound, 1-(4-Fluorophenyl)piperazine dihydrochloride, is also toxic if swallowed and causes skin and eye irritation.[7]

Based on this analysis, it is prudent to handle 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl as a substance that is toxic if swallowed, a skin and eye irritant, and a potential respiratory irritant.

Inherent Hazards Summary Table

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Based on piperidine hydrochloride, ingestion may be harmful or fatal.[1][2]Ingestion
Skin Corrosion/Irritation Expected to cause skin irritation upon contact, based on similar compounds.[6]Dermal Contact
Serious Eye Damage/Irritation Expected to cause serious eye irritation upon contact, based on similar compounds.[6]Ocular Contact
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[6]Inhalation
Environmental Hazard As a fluorinated organic compound, it may be persistent in the environment. Avoid release to soil and water.[2]Environmental Release

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure that the proper engineering controls are in place and all personnel are equipped with the appropriate PPE.

  • Engineering Controls: All handling of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7] An emergency eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[1]

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1][6]

    • Skin and Body Protection: A lab coat or chemical-resistant apron is required.[6]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the disposal of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Step 1: Waste Characterization and Segregation

  • Initial Assessment: Due to its chemical structure (a halogenated organic compound) and the toxicity of its parent compounds, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl should be treated as a hazardous waste.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a dedicated, properly labeled hazardous waste container.

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. The container must be compatible with the chemical and in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl," and the approximate quantity of waste. Include the date of initial waste accumulation.

Step 3: On-Site Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.[6]

  • Incompatible Materials: Avoid storage near strong oxidizing agents.[6]

Step 4: Final Disposal

  • Professional Disposal: The final disposal of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl must be conducted by a licensed hazardous waste disposal contractor.

  • Recommended Disposal Method: The preferred method of disposal for this type of compound is incineration in a permitted hazardous waste incinerator. [6] This high-temperature destruction is effective for halogenated organic compounds.

  • Landfill Prohibition: Do not dispose of this chemical in a landfill.[2]

  • Sewer Disposal Prohibition: Do not discharge this chemical into the sewer system.[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in a Fume Hood B->C D Select a Chemically Resistant Container C->D E Label Container: 'Hazardous Waste', Chemical Name, Date D->E F Seal Container Tightly E->F G Store in Designated Satellite Accumulation Area F->G H Away from Incompatible Materials G->H I Arrange for Pickup by Licensed Waste Contractor H->I J Provide Waste Information for Manifest I->J K Preferred Method: High-Temperature Incineration J->K L DO NOT Landfill or Sewer Dispose

Sources

Handling

Mastering the Safe Handling of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl: A Guide for Laboratory Professionals

In the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The compound 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, while a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The compound 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, while a valuable research chemical, necessitates a handling protocol rooted in a deep understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of proactive safety.

This guide, therefore, is built upon the precautionary principle—treating the substance with a high degree of caution in the absence of complete data.

The Hierarchy of Controls: A Foundation for Laboratory Safety

Before detailing Personal Protective Equipment (PPE), it is crucial to ground our safety practices in the established "Hierarchy of Controls." PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through other means.

  • Elimination/Substitution: The most effective control. Is it possible to use a less hazardous chemical?

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. The most critical engineering control for handling this compound is a certified chemical fume hood.[4]

  • Administrative Controls: These are procedural changes to how work is performed, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): When exposure is still possible, PPE provides a final barrier.

Personal Protective Equipment (PPE): An In-Depth Protocol

A thorough hazard assessment is required to select the appropriate PPE for any laboratory task.[6][7] For 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, the following recommendations are based on the potential for skin and eye irritation, respiratory irritation, and unknown systemic toxicity.[8][9]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[10]

  • Elevated Risk Tasks: When handling the solid powder outside of a ventilated enclosure, or when working with solutions that could splash (e.g., transfers, reactions), chemical splash goggles are required.[10] For tasks with a significant splash or spray potential, a face shield should be worn in addition to safety glasses or goggles.[10][11]

Skin and Body Protection
  • Gloves: Due to the piperidine component, which can cause severe skin burns, appropriate chemical-resistant gloves are essential.[1] Nitrile gloves are a common choice, but it is critical to consult the glove manufacturer's compatibility charts for data on piperidine derivatives.[12] Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use.

  • Lab Coat: A flame-resistant lab coat is recommended.[12] It should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Additional Protection: For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron worn over the lab coat is advisable. Ensure that long pants and closed-toe shoes are always worn in the laboratory.[6][12]

Respiratory Protection

The need for respiratory protection is dictated by the potential for generating airborne particles or aerosols.

  • Handling Powders: All weighing and transfers of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

  • Potential for Aerosolization: If there is a risk of generating aerosols (e.g., during sonication or vigorous mixing of solutions) and engineering controls are insufficient, respiratory protection is necessary.[7] A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[13] A written respiratory protection program, including fit-testing and training, is required by OSHA.[7][11]

PPE Selection Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety GlassesSingle pair of nitrile glovesLab CoatNot typically required
Weighing (in fume hood) Safety GlassesDouble-gloved with nitrileLab CoatNot required if performed in a certified fume hood
Solution Preparation Chemical Splash GogglesDouble-gloved with nitrileLab CoatNot required if performed in a certified fume hood
Large-Scale Reactions (>1L) Face shield over gogglesDouble-gloved with nitrileChemical-resistant apron over lab coatAssess need based on potential for aerosolization
Spill Cleanup Chemical Splash GogglesHeavy-duty chemical-resistant glovesChemical-resistant apron over lab coatRequired (NIOSH-approved with organic vapor cartridges)

Operational Protocols: From Receipt to Disposal

A proactive approach to safety extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Safe Handling and Solution Preparation Workflow

G cluster_prep Preparation in Fume Hood cluster_cleanup Post-Handling Cleanup a Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) b Designate a specific work area and decontaminate before use a->b c Weigh the solid compound in a tared, sealed container b->c d Slowly add the solid to the solvent with gentle stirring c->d e Rinse weighing container with solvent and add to the final solution d->e f Seal and label the final solution container e->f g Decontaminate all surfaces with an appropriate solvent f->g Proceed to Cleanup h Dispose of all contaminated waste in the designated halogenated waste stream g->h i Remove outer gloves and dispose h->i j Wash hands thoroughly i->j

Caption: Workflow for Safe Handling and Solution Preparation

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

G start Spill Occurs alert Alert personnel in the immediate area start->alert assess Assess the spill size and hazards alert->assess evacuate Evacuate the area if the spill is large or you feel unwell contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs small_spill Is the spill small and manageable? assess->small_spill small_spill->evacuate No cleanup Don appropriate PPE (respirator, heavy gloves, goggles). Contain the spill with absorbent material. small_spill->cleanup Yes collect Collect absorbed material in a sealed container for hazardous waste disposal. cleanup->collect decontaminate Decontaminate the spill area. collect->decontaminate decontaminate->contact_ehs

Caption: Spill Response Decision Tree

Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: As a halogenated organic compound, all waste contaminated with 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[14]

  • Container Management: Waste containers must be kept closed except when adding waste, be properly labeled with a hazardous waste tag, and stored in a designated satellite accumulation area.[14][15]

  • Disposal of Contaminated PPE: All disposable PPE, such as gloves and wipes, that come into contact with the compound should be placed in the solid halogenated waste stream.

Emergency Procedures

In the event of an exposure, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

By integrating these principles of hazard assessment, control implementation, and diligent practice, researchers can confidently and safely handle 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, ensuring both personal safety and the integrity of their scientific endeavors.

References

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  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
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  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
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  • 4-(2-Fluoroethyl)
  • Safety and handling of fluorinated organic compounds. (2025, December). Benchchem.
  • 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from a hazardous waste management company's blog.
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  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2021, March 16).
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  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Fluorinated Organic Chemicals: A Review. (2025, August 9).
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  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
  • PIPERIDINE - HAZARD SUMMARY. (n.d.). Retrieved from New Jersey Department of Health website.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026, January 8).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved from Environmental Protection Agency website.

Sources

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